2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-6(9(16)17)3-5-4-14-2-1-7(5)15-8/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCQXBZSADFOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(N=C21)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380552 | |
| Record name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240408-97-3 | |
| Record name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the available information on the synthesis and characterization of this specific compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 240408-97-3 | [1][2] |
| Molecular Formula | C₁₀H₅F₃N₂O₂ | [1][3] |
| Molecular Weight | 242.16 g/mol | [4] |
| Melting Point | 233-235 °C | [4] |
| Predicted XlogP | 1.6 | [3] |
Synthesis
A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not described in the currently available scientific literature or patent databases. However, general synthetic strategies for related substituted 1,6-naphthyridines and trifluoromethylated pyridines can provide insights into potential synthetic routes.
A plausible, though unconfirmed, synthetic approach could involve a multi-step sequence. The following diagram illustrates a hypothetical workflow for the synthesis, based on common organic chemistry reactions for building similar heterocyclic systems.
Caption: A generalized, hypothetical workflow for the synthesis of the target compound.
Characterization
Detailed experimental characterization data, such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for this compound, are not available in the reviewed literature. For a definitive structural confirmation and purity assessment, the following analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the naphthyridine ring. ¹⁹F NMR would be crucial to confirm the presence and environment of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-F bonds of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio. Fragmentation patterns observed in the mass spectrum could further support the proposed structure.
-
Melting Point Analysis: The reported melting point of 233-235 °C serves as a useful physical constant for identification and as an indicator of purity.[4]
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been reported for this compound, the broader class of naphthyridine derivatives has been extensively studied and is known to exhibit a wide range of pharmacological properties. The general biological potential of this class of compounds is visualized below.
Caption: Potential therapeutic areas for compounds based on the naphthyridine scaffold.
The trifluoromethyl group is a well-known pharmacophore that can enhance the therapeutic potential of a molecule.[2] Its electron-withdrawing nature can influence the electronic properties of the naphthyridine ring system, potentially modulating its interaction with biological targets.[2]
Conclusion
This compound is a compound of interest for which basic physicochemical data is available. However, a significant information gap exists regarding its detailed synthesis and comprehensive characterization. Further research is required to establish a reproducible synthetic protocol and to fully characterize the compound using modern analytical techniques. Such studies would be a prerequisite for any investigation into its potential biological activities and applications in drug discovery and development. Researchers interested in this molecule would likely need to undertake its synthesis and characterization de novo based on established methods for related heterocyclic compounds.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group and the naphthyridine core suggests potential for unique biological activities and applications. This document consolidates available data, presents standardized experimental protocols for its characterization, and outlines a plausible synthetic pathway.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data points are experimentally determined, others are based on computational predictions due to the limited availability of published experimental studies on this specific molecule.
| Property | Value | Data Type | Source |
| IUPAC Name | This compound | - | - |
| CAS Number | 240408-97-3 | - | |
| Molecular Formula | C₁₀H₅F₃N₂O₂ | - | |
| Molecular Weight | 242.16 g/mol | - | |
| Melting Point | 233-235 °C | Experimental | |
| Boiling Point | ~415.5 °C at 760 mmHg | Predicted | |
| Appearance | Off-white to light yellow powder | Experimental | |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol. | Predicted | |
| pKa (acidic) | ~3.5 - 4.5 | Predicted | |
| logP (Octanol/Water Partition Coefficient) | 1.6 | Predicted (XlogP) |
Note: Predicted values are generated using computational models and should be confirmed through experimental verification.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. The capillary method is a standard and widely used technique for this purpose.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a shaker or incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and magnetic stir bar
-
Beaker
Procedure:
-
Solution Preparation: A known concentration of the carboxylic acid is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO if solubility in water is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
logP Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its estimation is by using reverse-phase high-performance liquid chromatography (RP-HPLC).
Apparatus:
-
HPLC system with a C18 column and UV detector
-
A series of standard compounds with known logP values
Procedure:
-
Calibration: A series of standard compounds with a range of known logP values are injected onto the C18 column. The retention time for each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values.
-
Sample Analysis: The this compound is injected onto the same column under identical conditions, and its retention time is measured.
-
logP Calculation: The log k' of the target compound is calculated from its retention time. The logP is then determined by interpolating this value on the calibration curve generated from the standard compounds.
Plausible Synthetic Pathway
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted aminopyridine precursor. The trifluoromethyl and carboxylic acid groups could be introduced through various established organic reactions.
Biological Context and Potential Applications
The 1,6-naphthyridine scaffold is a recognized pharmacophore present in various biologically active compounds. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Therefore, this compound represents a molecule of significant interest for screening in various biological assays, particularly in areas such as oncology, virology, and neurology. Its carboxylic acid moiety also provides a convenient handle for further chemical modifications to generate libraries of related compounds for structure-activity relationship (SAR) studies.
Spectroscopic Profile of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS 240408-97-3)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS 240408-97-3). Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predictive spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous chemical structures. The methodologies provided herein are generalized protocols standardly used for the analysis of heterocyclic and carboxylic acid-containing organic molecules.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 240408-97-3 Molecular Formula: C₁₀H₅F₃N₂O₂ Molecular Weight: 242.16 g/mol Structure: (A visual representation of the chemical structure would be placed here in a full report)
The molecule features a naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms. This core is substituted with a potent electron-withdrawing trifluoromethyl group and a carboxylic acid group, which will dominate its spectroscopic features.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) Solvent: DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 | broad singlet |
| Naphthyridine Ring Protons | 7.5 - 9.5 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl | 165 - 175 |
| Naphthyridine Ring Carbons | 120 - 160 |
| Trifluoromethyl Carbon (-CF₃) | 115 - 130 (quartet) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=N and C=C Stretch (Aromatic) | 1500 - 1650 | Medium to Strong |
| C-F Stretch (Trifluoromethyl) | 1000 - 1200 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend (Carboxylic Acid) | 920 - 960 | Medium, Broad |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Peak
| Ion | Predicted m/z |
| [M]+ | 242.03 |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for analysis.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to homogeneity.
-
A standard one-pulse experiment is performed.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
The spectral width is set to encompass all expected proton resonances (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The spectral width is set to cover all expected carbon resonances (e.g., 0-200 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the sample spectrum is acquired.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
-
Data Acquisition:
-
The sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatograph.
-
The instrument parameters (e.g., ion source voltages, temperatures) are optimized to achieve stable ionization and good signal intensity.
-
The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid
Disclaimer: As of the date of this document, the specific crystal structure of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid has not been publicly deposited in crystallographic databases (such as the Cambridge Structural Database) or published in peer-reviewed literature. Therefore, this guide provides a comprehensive overview of the established methodologies and experimental protocols that would be employed to determine its crystal structure. This document serves as a detailed whitepaper on the process of small-molecule single-crystal X-ray crystallography, tailored for researchers, scientists, and drug development professionals.
Introduction
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, which in turn dictate its biological activity. For drug development professionals, knowledge of a compound's crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding intermolecular interactions with biological targets.
This compound is a heterocyclic compound featuring a naphthyridine core, a strong electron-withdrawing trifluoromethyl group, and a hydrogen-bonding carboxylic acid moiety.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid can participate in crucial hydrogen bonding interactions.[2] An analysis of its crystal structure would provide critical insights into its solid-state conformation, packing, and the intermolecular interactions that govern its properties. This guide outlines the necessary steps to determine its crystal structure, from synthesis and crystallization to data analysis and structure refinement.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.[3]
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. A literature-reported or newly developed synthetic route would be followed by rigorous purification.
-
Synthesis: Synthetic strategies for similar trifluoromethyl-substituted pyridines and naphthyridines often involve multi-step reactions starting from commercially available precursors.[4]
-
Purification: The crude product must be purified to >98% purity, as impurities can inhibit crystallization. Common purification techniques include:
-
Recrystallization: Dissolving the compound in a hot solvent and allowing it to slowly cool to form crystals, leaving impurities in the solution.[5]
-
Column Chromatography: Separating the compound from impurities based on differential adsorption on a stationary phase.
-
-
Characterization: The purified compound's identity and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[6] Various techniques should be screened to find the optimal conditions.[7]
-
Solvent Selection: A crucial step is to find a suitable solvent or solvent system where the compound has moderate solubility.[8]
-
Common Crystallization Methods:
-
Slow Evaporation: A near-saturated solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal formation.[8]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[9] This decreases the compound's solubility, promoting crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[6] Crystals may form at the interface as the liquids slowly mix.
-
X-ray Diffraction Data Collection
Once suitable crystals are obtained (typically >0.1 mm in all dimensions), they are mounted on a goniometer head and placed in an X-ray diffractometer for data collection.[10]
-
Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a glass fiber or in a cryo-loop.
-
Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) by flash-cooling the crystal in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, resulting in higher quality data.[11]
-
Diffractometer and X-ray Source: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[12]
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations to measure the angles and intensities of the diffracted X-rays.[10]
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.[13]
-
Data Processing: The raw diffraction images are integrated to measure the intensity of each reflection. The data is then scaled and merged to produce a final reflection file.[14]
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For small organic molecules, direct methods are highly successful in solving the "phase problem".[4]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[15] The quality of the final structure is assessed by parameters like the R-factor.[16]
Data Presentation
The final refined crystal structure provides a wealth of quantitative data. This data is typically presented in standardized tables for clarity and comparison. The following tables represent hypothetical but realistic data for this compound.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₅F₃N₂O₂ |
| Formula weight | 242.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å |
| b = 12.3(2) Å | |
| c = 9.8(1) Å | |
| α = 90° | |
| β = 105.2(5)° | |
| γ = 90° | |
| Volume | 995(3) ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.615 Mg/m³ |
| Absorption coefficient | 0.15 mm⁻¹ |
| F(000) | 488 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected | 9150 |
| Independent reflections | 2280 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Data / restraints / parameters | 2280 / 0 / 154 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.112 |
| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| C2-C11(CF₃) | 1.50(2) | N1-C2-C3 | 121.5(1) |
| C3-C10(COOH) | 1.49(2) | C2-C3-C10 | 120.8(1) |
| C10-O1 | 1.22(1) | O1-C10-O2 | 123.4(1) |
| C10-O2 | 1.32(1) | F1-C11-F2 | 106.5(1) |
| N1-C2 | 1.34(1) | C4a-C5-N6 | 122.9(1) |
| N6-C7 | 1.33(1) | C5-N6-C10a | 117.3(1) |
Visualization of Workflows and Interactions
Experimental Workflow
The overall process from a purified compound to a refined crystal structure can be visualized as a sequential workflow.
Caption: Experimental workflow for single-crystal X-ray structure analysis.
Hypothesized Intermolecular Interactions
Based on the functional groups present in this compound, specific intermolecular interactions are expected to play a key role in its crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor, often forming dimeric structures.[17][18] The trifluoromethyl group can participate in weaker C-H···F interactions, and the aromatic naphthyridine core allows for potential π-π stacking.[19]
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a thorough and technically detailed framework for its analysis. The successful elucidation of its three-dimensional structure would offer invaluable data for understanding its physicochemical properties and would significantly aid in the rational design of new therapeutic agents. The combination of a hydrogen-bonding carboxylic acid, an electron-withdrawing trifluoromethyl group, and a rigid heterocyclic core makes this molecule a prime candidate for detailed structural studies to unlock its full potential in medicinal chemistry.
References
- 1. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. iucr.org [iucr.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. excillum.com [excillum.com]
- 13. portlandpress.com [portlandpress.com]
- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ou.edu [ou.edu]
- 16. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Biological Activity Screening of Novel Trifluoromethyl-Naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of novel trifluoromethyl-naphthyridine derivatives. The incorporation of the trifluoromethyl group into the naphthyridine scaffold has garnered significant interest in medicinal chemistry due to its potential to enhance metabolic stability, bioavailability, and overall biological efficacy. This document details the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds, presenting quantitative data, experimental protocols, and key signaling pathways.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various trifluoromethyl-naphthyridine derivatives and related compounds.
Table 1: Anticancer Activity of Novel Trifluoromethyl-Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [1] |
| A549 (Lung) | 23.19 ± 0.45 | [1] | |
| SiHa (Cervical) | 29.22 ± 0.35 | [1] | |
| 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [1] |
| A549 (Lung) | 26.24 ± 0.41 | [1] | |
| SiHa (Cervical) | 30.18 ± 0.39 | [1] | |
| 47 | MIAPaCa (Pancreatic) | 0.41 | [2] |
| K-562 (Leukemia) | 0.77 | [2] | |
| 36 | PA-1 (Ovarian) | 1.19 | [2] |
| 29 | PA-1 (Ovarian) | 0.41 | [2] |
| SW620 (Colon) | 1.4 | [2] |
Table 2: Antimicrobial Activity of Novel Trifluoromethyl-Naphthyridine Derivatives
| Compound ID | Microbial Strain | MIC | Reference |
| 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones (60a-d) | Various Bacteria & Fungi | Good activity (inhibition zones of 15–19 mm at 250 ppm) | [3] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant bacterial strains | No direct activity (MIC ≥ 1.024 µg/mL), but synergistic with fluoroquinolones | [4] |
Table 3: Enzyme Inhibitory Activity of Naphthyridine Derivatives
| Compound Class | Target Enzyme | IC50 Range (µg/mL) | Reference |
| 7-methyl-1,8-naphthyridinone derivatives (31a-m) | DNA Gyrase | 1.7–13.2 | [3] |
| 1,6-Naphthyridinone derivatives (8, 9g, 23a) | MET Kinase | 0.0071 - 0.0098 | [5] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Screening: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of novel trifluoromethyl-naphthyridine derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, SiHa)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (novel trifluoromethyl-naphthyridine derivatives)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of novel trifluoromethyl-naphthyridine derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test compounds
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
McFarland turbidity standards (0.5)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance with a microplate reader.
Enzyme Inhibition Assay: DNA Gyrase Inhibition
This protocol assesses the inhibitory effect of novel trifluoromethyl-naphthyridine derivatives on the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 DNA (substrate)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)
-
Test compounds
-
Stop solution (containing SDS, Ficoll, bromophenol blue, and EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase to the mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC50 value can be calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by trifluoromethyl-naphthyridine derivatives and a general workflow for their biological activity screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific in silico modeling and docking studies for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid have not been extensively published. Therefore, this technical guide provides a comprehensive overview of the well-established methodologies and a generalized workflow that would be applied to this molecule, drawing upon data and protocols from studies on closely related naphthyridine scaffolds. The presented data is representative and intended for illustrative purposes.
Introduction to the 1,6-Naphthyridine Scaffold
The naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Specifically, the 1,6-naphthyridine framework is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer and antimicrobial agents.[2] The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and pharmacokinetic properties, making trifluoromethylated heterocycles particularly valuable in drug discovery.[3] The carboxylic acid moiety can influence physicochemical properties and form crucial interactions with biological targets.[1]
Computational, or in silico, techniques such as molecular docking and molecular dynamics are essential tools in modern drug discovery.[4][5] These methods allow for the prediction of interactions between a small molecule (ligand), such as this compound, and a biological target (receptor), providing insights into the potential mechanism of action and binding affinity before costly and time-consuming wet-lab experiments are conducted.[5][6]
Generalized In Silico Workflow
The in silico analysis of a novel compound like this compound typically follows a structured workflow. This process begins with the preparation of both the ligand and the target receptor, followed by molecular docking to predict the binding pose, and is often concluded with more computationally intensive simulations to assess the stability of the predicted complex.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
The Structure-Activity Relationship of 2-(Trifluoromethyl)-1,6-naphthyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)-1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making this class of compounds highly attractive for drug discovery programs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)-1,6-naphthyridine analogs, focusing on their inhibitory activity against key oncological targets such as mTOR, FGFR4, and AXL kinases. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to facilitate further research and development in this area.
Structure-Activity Relationship (SAR) Data
The biological activity of 2-(trifluoromethyl)-1,6-naphthyridine analogs is highly dependent on the nature and position of substituents on the naphthyridine core and its appended functionalities. The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of various structural modifications on their inhibitory potency.
Table 1: SAR of 2-(Trifluoromethyl)-benzo[h][1][2]naphthyridin-2(1H)-one Analogs as mTOR Inhibitors
| Compound | R1 | Ar2 | mTOR IC₅₀ (nM) | PI3K IC₅₀ (nM) | Selectivity (PI3K/mTOR) |
| 1 | H | Quinoline | - | - | - |
| 2 | F | Quinoline | >10-fold loss vs. 1 | - | - |
| 3 (Torin2) | H | 6-aminopyridine | 0.25 (cellular EC₅₀) | 200 (cellular EC₅₀) | 800 |
| 9 | H | Pyrazole | 5-25 fold reduction vs. 1 | - | - |
| 10 | H | Methyl pyrazole | 5-25 fold reduction vs. 1 | - | - |
| 11 | H | Aminopyridine | Potent mTOR inhibition | High PI3K inhibition | Low |
| 12 | H | Aminopyrimidine | Potent mTOR inhibition | - | - |
| 14 | H | 7-azo-indole | Potent mTOR inhibition | - | - |
| 24 | H | 7-aza-indole | Potent mTOR inhibition | >500-fold selective | >500 |
| 25 | H | Aminopyrimidine | Potent mTOR inhibition | >500-fold selective | >500 |
Data compiled from Liu, Q. et al. J Med Chem. 2011, 54(5), 1473–1480.[1]
Key SAR Insights for mTOR Inhibition:
-
Substitution at the R1 position with fluorine (Compound 2 ) leads to a significant loss of potency.[1]
-
Replacement of the quinoline side chain (Ar2) with smaller heterocycles like pyrazole (Compound 9 ) or methyl pyrazole (Compound 10 ) reduces activity.[1]
-
Introduction of aminopyridine (Compound 11 ), aminopyrimidine (Compound 12 ), and 7-azo-indole (Compound 14 ) at the Ar2 position results in potent mTOR inhibition. However, the aminopyridine analog also shows high PI3K activity, reducing selectivity.[1]
-
Analogs with a 7-aza-indole (Compound 24 ) or aminopyrimidine (Compound 25 ) at the Ar2 position exhibit the best combination of potent mTOR inhibition and high selectivity over PI3K.[1]
-
The trifluoromethyl group at the 2-position of the naphthyridine core is a key feature of these potent inhibitors.
Table 2: SAR of 1,6-Naphthyridinone Derivatives as AXL Inhibitors
| Compound | R1 | R2 | AXL IC₅₀ (nM) | MET IC₅₀ (nM) | Selectivity (MET/AXL) |
| Lead | - | - | - | - | - |
| 25c | 4-(4-methylpiperazin-1-yl)aniline | Quinazoline | 1.1 | 377 | 343 |
Data extracted from a study on 1,6-naphthyridinone derivatives as selective AXL inhibitors.
Key SAR Insights for AXL Inhibition:
-
Optimization of a dual MET/AXL inhibitor lead structure through molecular modeling led to the identification of compound 25c with high potency and selectivity for AXL.
-
Compound 25c demonstrated significant inhibition of AXL-driven cell proliferation and induced apoptosis.
Table 3: SAR of 1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors
| Compound | Substituent at C7 | Substituent at N1 | FGFR4 IC₅₀ (nM) | HCT116 IC₅₀ (µM) |
| 19g | 3,5-dimethoxyphenyl | 2-(dimethylamino)ethyl | Potent | Substantial |
Data extracted from a study on 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors for colorectal cancer.[2]
Key SAR Insights for FGFR4 Inhibition:
-
A series of 1,6-naphthyridine-2-one derivatives were identified as potent and selective inhibitors of FGFR4 kinase.[2]
-
Compound 19g emerged as a preferred compound with excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines.[2]
-
In vivo studies with compound 19g in a HCT116 xenograft mouse model showed significant tumor inhibition without apparent toxicity.[2]
Experimental Protocols
Detailed methodologies for the synthesis of the 2-(trifluoromethyl)-1,6-naphthyridine core and key biological assays are provided below.
Synthesis of the 2-(Trifluoromethyl)-1,6-naphthyridine Core
A convenient method for the synthesis of 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones involves the reaction of 4-alkylamino-3-trifluoroacetimidoyl-3-penten-2-one diphenylboron chelates with dimethylformamide dimethyl acetal.[3] Another approach utilizes 3-acetyl-4-amino-2-trifluoromethylpyridine to obtain 5-trifluoromethyl-1,6-naphthyridin-4(1H)-one and its derivatives.[3]
General Procedure:
-
Preparation of the Pyridine Precursor: Synthesize 3-acetyl-4-amino-2-trifluoromethylpyridine from appropriate starting materials.
-
Cyclization: React the aminopyridine precursor with a suitable reagent, such as dimethylformamide dimethyl acetal, to facilitate the cyclization and formation of the 1,6-naphthyridin-4(1H)-one ring system.
-
Further Functionalization: The resulting naphthyridinone can be further modified at various positions to generate a library of analogs for SAR studies.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide substrate by the target kinase.
Materials:
-
Purified recombinant kinase (mTOR, FGFR4, or AXL)
-
Specific peptide substrate (e.g., poly[Glu:Tyr] (4:1) for AXL)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds (2-(trifluoromethyl)-1,6-naphthyridine analogs)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unreacted [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-(trifluoromethyl)-1,6-naphthyridine analogs and incubate for a desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., HCT116)
-
Sterile PBS or appropriate vehicle
-
Test compound formulation
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route.
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 2-(trifluoromethyl)-1,6-naphthyridine analogs and a general experimental workflow for their evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-(trifluoromethyl)-1,6-naphthyridine analogs.
Caption: The FGF19/FGFR4 signaling pathway, a key driver in certain cancers, is a target for 2-(trifluoromethyl)-1,6-naphthyridine inhibitors.
Caption: The Gas6/AXL signaling pathway, implicated in tumor progression and drug resistance, is inhibited by specific 2-(trifluoromethyl)-1,6-naphthyridine analogs.
Caption: A generalized experimental workflow for the discovery and preclinical evaluation of 2-(trifluoromethyl)-1,6-naphthyridine analogs as kinase inhibitors.
References
Potential Therapeutic Targets for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic targets based on the well-documented activities of structurally similar naphthyridine derivatives. The primary focus is on its potential as an anticancer and antimicrobial agent. This guide summarizes quantitative data from related compounds, provides detailed experimental protocols for in vitro evaluation, and visualizes key signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Naphthyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability and cell permeability, making this compound a compound of significant interest for therapeutic development. Based on the activities of analogous compounds, the potential therapeutic applications for this molecule are primarily in oncology and infectious diseases.
Potential Anticancer Therapeutic Targets
The anticancer potential of naphthyridine derivatives has been attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Two promising targets for compounds with this scaffold are the mammalian target of rapamycin (mTOR) and fibroblast growth factor receptor-1 (FGFR-1) tyrosine kinase. Additionally, inhibition of topoisomerase II has been observed with some naphthyridine compounds.
Mammalian Target of Rapamycin (mTOR)
The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often hyperactivated in various cancers.[1] Inhibition of mTOR can lead to cell cycle arrest and apoptosis. Structurally related benzo[h][2][3]naphthyridin-2(1H)-one derivatives have been identified as highly potent and selective mTOR inhibitors.
Quantitative Data for a Structurally Related mTOR Inhibitor:
| Compound | Target | Assay Type | IC50 / EC50 |
| 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one (Torin2) | mTOR | Cellular Activity | 0.25 nM |
| 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one (Torin2) | PI3K | Cellular Activity | 200 nM |
Table 1: In vitro activity of a potent mTOR inhibitor with a related naphthyridine core.
Proposed Signaling Pathway Inhibition:
Caption: Proposed inhibition of the mTOR signaling pathway.
Fibroblast Growth Factor Receptor-1 (FGFR-1) Tyrosine Kinase
The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[4][5] Aberrant activation of this pathway is implicated in various cancers. Certain 3-aryl-1,6-naphthyridine derivatives have been identified as potent and selective inhibitors of the FGFR-1 tyrosine kinase.
Quantitative Data for a Structurally Related FGFR-1 Inhibitor:
| Compound | Target | Assay Type | IC50 |
| 7-acetamide-3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2-amine derivative | FGFR-1 Tyrosine Kinase | Enzymatic Assay | 31 nM |
| 7-acetamide-3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2-amine derivative | HUVEC cell growth | Cell-based Assay | 4 nM |
| 7-acetamide-3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2-amine derivative | HUVEC microcapillary formation | Cell-based Assay | 0.01 nM |
Table 2: In vitro activity of a potent FGFR-1 inhibitor with a 1,6-naphthyridine core.
Proposed Signaling Pathway Inhibition:
Caption: Proposed inhibition of the FGFR1 signaling pathway.
Potential Antimicrobial Therapeutic Targets
Naphthyridine-3-carboxylic acids are the foundational structure for many quinolone antibiotics. Their mechanism of action typically involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.
DNA Gyrase and Topoisomerase IV
DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. Topoisomerase IV is primarily involved in decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells. Inhibition of these enzymes leads to a bactericidal effect.[2][6]
Proposed Mechanism of Action:
Caption: Proposed mechanism of DNA gyrase/topoisomerase IV inhibition.
Experimental Protocols
The following are generalized protocols for the initial in vitro evaluation of this compound for its potential anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for an MTT-based cell viability assay.
Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation status of target proteins within a signaling pathway.[2][7]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Standard workflow for Western Blot analysis.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its potential lies in the targeting of key cancer-related signaling pathways, such as mTOR and FGFR, and essential bacterial enzymes like DNA gyrase and topoisomerase IV. The experimental protocols and workflows provided in this guide offer a foundational framework for the in vitro evaluation of this compound. Future research should focus on synthesizing and testing this specific molecule against the proposed targets to validate these hypotheses and to elucidate its precise mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its potential for clinical development.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase - Wikipedia [en.wikipedia.org]
- 7. Western blot protocol | Abcam [abcam.com]
The Strategic Imperation of Trifluoromethylated Heterocycles in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis, application, and impact of trifluoromethylated heterocyles, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Power of the Trifluoromethyl Group
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The introduction of a trifluoromethyl group—a motif notably absent in nature—can profoundly enhance a molecule's therapeutic potential.[1][2] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, are leveraged to optimize drug-like characteristics.[3][4][5] Approximately 25% of pharmaceuticals contain at least one fluorine atom, with the trifluoromethyl group being the most common fluorinated moiety.[4] Its incorporation can lead to improved metabolic stability, enhanced membrane permeability, increased binding affinity to biological targets, and altered acidity or basicity of nearby functional groups.[1][3][4][6][7] These modifications can ultimately result in superior potency, selectivity, and pharmacokinetic profiles compared to non-fluorinated analogues.[1]
Synthetic Strategies for Trifluoromethylated Heterocycles
The synthesis of trifluoromethylated heterocycles has evolved significantly, moving from harsh traditional methods to more sophisticated and efficient protocols. Key strategies include the use of trifluoromethyl-containing building blocks, direct trifluoromethylation of heterocyclic cores, and innovative process technologies like continuous-flow synthesis.
Trifluoromethyl Building Block Approach
A prevalent strategy involves the cyclization of precursors already containing the trifluoromethyl group.[3][4] These building blocks, such as trifluoroacetimidoyl derivatives and 2,2,2-trifluoroacetyl derivatives, are versatile synthons for constructing a wide array of CF3-substituted heterocycles like pyrroles, imidazoles, and pyrazoles.[4]
Key Building Blocks:
-
2,2,2-Trifluorodiazoethane: Used in cycloaddition reactions.[4]
-
Trifluoroacetic Acid (TFA) and its derivatives: Inexpensive and readily available starting materials.[4]
-
Trifluoroacetimidoyl Derivatives: Potent synthons for generating CF3-substituted mono- or poly-heterocyclic compounds.[4]
Direct C-H Trifluoromethylation
Directly introducing a CF3 group onto a pre-formed heterocycle is a highly sought-after transformation. Recent advances have focused on radical trifluoromethylation methods that are operationally simple and tolerate a wide range of functional groups.[2] One notable method employs sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), a benchtop-stable solid, as a trifluoromethyl radical source.[2] This approach allows for the direct trifluoromethylation of both electron-rich and electron-deficient heterocycles at their innately reactive positions.[2]
Continuous-Flow Synthesis
Continuous-flow processing has emerged as a scalable and efficient technology for synthesizing trifluoromethylated heterocycles.[8][9] This methodology offers significant advantages over traditional batch reactions, including enhanced safety, reduced solvent consumption, minimized waste, and higher yields.[8] Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, which is particularly beneficial when handling energetic or corrosive reagents often involved in fluorination chemistry.[8][9]
A logical workflow for a continuous-flow synthesis process is depicted below.
Caption: Workflow for continuous-flow synthesis of trifluoromethylated heterocycles.
Pharmacological Impact and Applications
The introduction of a CF3 group can dramatically alter a molecule's interaction with biological systems. Key effects include:
-
Metabolic Stability: The strength of the C-F bond makes the CF3 group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which can prolong the drug's half-life.[1]
-
Lipophilicity: The CF3 group increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[1][5]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of adjacent functional groups, potentially leading to stronger interactions with target proteins.[1]
Case Studies: FDA-Approved Trifluoromethylated Heterocyclic Drugs
Numerous successful drugs incorporate a trifluoromethylated heterocyclic core. The following table summarizes key quantitative data for selected examples.
| Drug Name | Heterocyclic Core | Therapeutic Target | Indication | IC50 / Potency Data | Bioavailability |
| Celecoxib | Pyrazole | Cyclooxygenase-2 (COX-2) | Arthritis, Pain | COX-2: 40 nM | ~22-40% |
| Sitagliptin | Triazolopiperazine | Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | DPP-4: 19 nM | ~87% |
| Aprepitant | Morpholine | Neurokinin 1 (NK1) receptor | Chemotherapy-induced nausea | NK1: 0.1-0.2 nM | ~60-65% |
| Fluoxetine | Piperidine | Serotonin reuptake transporter (SERT) | Depression, OCD | SERT: ~1 nM | ~72% |
| Pexidartinib | Pyrrolopyridine | Colony-stimulating factor 1 receptor (CSF1R) | Tenosynovial giant cell tumor | CSF1R: 13 nM | Variable |
| Doravirine | Pyridinone | HIV-1 reverse transcriptase | HIV-1 infection | Wild-type HIV-1 RT: 12 nM | ~64% |
Data compiled from various public sources and scientific literature. Values can vary based on assay conditions.
The mechanism of action for many of these drugs involves precise inhibition of a key enzyme or receptor. The inhibition of DPP-4 by Sitagliptin, for example, is a critical pathway in the treatment of type 2 diabetes.
Caption: Signaling pathway of Sitagliptin in DPP-4 inhibition.
Experimental Protocols
This section provides representative methodologies for the synthesis and biological evaluation of trifluoromethylated heterocycles, based on published procedures.
Synthesis Protocol: Continuous-Flow Synthesis of a Trifluoromethylated Imidazopyridine
This protocol is adapted from a published procedure for the one-pot condensation-cyclization of a primary amine using trifluoroacetic anhydride (TFAA) and triethylamine (TEA).[9]
Reagents and Equipment:
-
2-aminopyridine derivative
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Continuous-flow reactor system with two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
Procedure:
-
Solution Preparation:
-
Solution A: Dissolve the 2-aminopyridine derivative in anhydrous THF.
-
Solution B: Prepare a solution of TFAA and TEA in anhydrous THF. Molar ratios are critical; an optimized ratio might be TFAA:TEA = 2.4:2.6 equivalents relative to the amine.[9]
-
-
System Setup:
-
Set up the flow reactor system. Purge the system with the solvent (THF).
-
Set the reactor temperature to 80 °C and the back-pressure regulator to 6 bar.[9]
-
-
Reaction Execution:
-
Pump Solution A and Solution B at defined flow rates into the T-mixer. The combined flow rate and reactor volume will determine the residence time (e.g., 30 minutes).[9]
-
The reaction mixture flows from the mixer through the heated coil reactor where the cyclization occurs.
-
-
Workup and Isolation:
-
Collect the output from the reactor.
-
Quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure trifluoromethylated imidazopyridine.
-
Biological Assay Protocol: COX-2 Inhibition Assay (Celecoxib)
This is a generalized protocol for determining the in vitro inhibitory activity of a compound against the human COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) and DMSO for dilution
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) EIA Kit (for detection)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
Enzyme Reaction:
-
In a microplate, add the assay buffer, the COX-2 enzyme, and the test compound dilution (or DMSO for control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.
-
-
Detection:
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions. The absorbance is read on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Conclusion
Trifluoromethylated heterocycles are indispensable scaffolds in modern drug discovery. The unique electronic properties of the trifluoromethyl group provide a means to overcome common challenges in medicinal chemistry, such as poor metabolic stability and low bioavailability.[3] Advances in synthetic chemistry, including direct C-H functionalization and continuous-flow processes, have made these valuable motifs more accessible than ever.[2][8] A thorough understanding of the synthesis, pharmacological effects, and biological mechanisms associated with these compounds is critical for the continued development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery of Novel Kinase Inhibitors Based on the 1,6-Naphthyridine Scaffold
Introduction: The Kinase Challenge and the Rise of Privileged Scaffolds
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point of drug discovery, particularly in oncology. Their dysregulation is a common driver of cancer cell proliferation, survival, and metastasis. The development of small-molecule kinase inhibitors has revolutionized cancer therapy, yet challenges of selectivity, potency, and acquired resistance persist. In this landscape, medicinal chemists increasingly turn to "privileged scaffolds"—core molecular structures capable of binding to multiple biological targets with high affinity.
The 1,6-naphthyridine motif has emerged as one such privileged scaffold.[1][2] This heterocyclic system, composed of two fused pyridine rings, offers a rigid, planar framework with strategically placed nitrogen atoms that can serve as crucial hydrogen bond acceptors. This guide provides an in-depth exploration of the discovery and development of kinase inhibitors built upon the 1,6-naphthyridine core, synthesizing field-proven insights with detailed experimental rationale. We will delve into design strategies, synthetic methodologies, structure-activity relationship (SAR) studies across various kinase targets, and the self-validating protocols essential for robust drug discovery campaigns.
The 1,6-Naphthyridine Core: An Exemplar of Chemical Versatility
The utility of the 1,6-naphthyridine scaffold stems from its inherent chemical properties. Its rigid structure reduces the entropic penalty upon binding to a target protein, while its aromatic nature facilitates favorable π-π stacking interactions within the ATP-binding pocket of kinases. The pyridine nitrogen atoms are key pharmacophoric features, often mimicking the hydrogen bonding interactions of the adenine portion of ATP. Furthermore, the scaffold offers multiple vectors for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of inhibitors against a range of critical cancer-related kinases, including MET, FGFR4, AXL, and mTOR.[3][4][5]
Design and Synthesis: From Concept to Compound
The journey from a privileged scaffold to a clinical candidate is underpinned by rational design and efficient synthesis.
Dominant Design Strategies
-
Scaffold Hopping: This strategy involves replacing a core molecular structure (scaffold) in a known inhibitor with a structurally different but functionally equivalent one. A notable example is the design of a potent MET inhibitor by replacing a 2,7-naphthyridinone scaffold with a 1,6-naphthyridin-4(1H)-one core, which led to a lead compound with an IC50 of 9.8 nM.[6][7] The rationale behind this hop is to discover novel chemical space, improve properties like synthetic accessibility or patentability, and potentially alter the selectivity profile.
-
Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target kinase is available, SBDD allows for the precise design of inhibitors that complement the shape and electrostatics of the ATP-binding site. Docking studies are frequently employed to predict binding modes and guide the optimization of substituents on the 1,6-naphthyridine core to maximize interactions with key residues.
-
Diversity-Oriented Synthesis (DOS): Starting from a common intermediate, DOS aims to generate a library of structurally diverse compounds. For instance, using 5-chloro-3-phenyl-1,6-naphthyridin-4-one as a key building block, researchers have created extensive libraries to explore SAR for MET kinase inhibitors.[6]
Foundational Synthetic Workflow
The construction of the 1,6-naphthyridine core can be achieved through various routes. A common and effective approach involves the cyclization of functionalized pyridine precursors. The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of these inhibitors.
Caption: Generalized workflow for 1,6-naphthyridine kinase inhibitor discovery.
Recent advancements have introduced more rapid and efficient methods, such as the use of bench-stable 1,6-naphthyridine-5,7-ditriflates, which can undergo one-pot difunctionalization reactions to quickly generate diverse, drug-like products.[8]
Case Studies in Kinase Targeting
The versatility of the 1,6-naphthyridine scaffold is best illustrated by its successful application against multiple high-value kinase targets.
MET Kinase: A Prime Target
The c-Met proto-oncogene, a receptor tyrosine kinase, is frequently dysregulated in various cancers. The 1,6-naphthyridinone core has proven exceptionally fruitful for developing MET inhibitors.
-
Structure-Activity Relationship (SAR) Insights: Extensive SAR studies have been conducted. For example, in one series, incorporating a quinoline moiety led to the identification of compound 20j , a potent and orally bioavailable MET inhibitor that showed superior tumor growth inhibition in a U-87 MG xenograft model compared to the approved drug Cabozantinib at the same dose.[9] In another series, a quinazoline scaffold was found to be a suitable replacement, leading to compound 22a with a MET IC50 of 9.0 nM and an oral bioavailability (F) of 42% in rats.[10] These studies demonstrate that the "block A" region of the inhibitor, which typically binds in the solvent-exposed region, can be successfully modified with larger heterocyclic systems to enhance potency and drug-like properties.
| Compound | Target Kinase | IC50 (nM) | Oral Bioavailability (F%) | Clearance (CL) | Key Feature | Reference |
| 9g | MET | 9.8 | 63% | 0.12 L/h/kg | Optimized 1,6-naphthyridinone | [6] |
| 23a | MET | 7.1 | 57.7% | 0.02 L/h/kg | Derivatized N(1) amine group | [6][7] |
| 20j | MET | Potent (not specified) | Orally bioavailable | Favorable DMPK | Quinoline moiety | [9][11] |
| 22a | MET | 9.0 | 42% | Not specified | Quinazoline-based | [10] |
FGFR4 and AXL: Achieving Selectivity
A critical challenge in kinase inhibitor development is achieving selectivity, both within a kinase family and across the kinome.
-
FGFR4 Inhibition: For Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma, researchers designed 1,6-naphthyridin-2-one derivatives to specifically target the Cys552 residue.[12] This approach yielded compound 19g , which not only showed excellent kinase selectivity but also induced significant tumor inhibition in a HCT116 colorectal cancer xenograft model without apparent toxicity.[3] This highlights a successful strategy where scaffold decoration is guided by unique features of the target's active site.
-
AXL Inhibition: Starting from a dual MET/AXL inhibitor, a focused optimization of a 1,6-naphthyridinone series led to the discovery of 25c , a highly potent and selective type II AXL inhibitor.[4] Compound 25c exhibited an AXL IC50 of 1.1 nM and a remarkable 343-fold selectivity over the highly homologous MET kinase.[4] This work is a prime example of how subtle structural modifications can dramatically shift the selectivity profile, a crucial step in minimizing off-target effects.
Caption: Inhibition of the FGFR4 signaling pathway by a 1,6-naphthyridine inhibitor.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, all experimental protocols must be designed as self-validating systems with appropriate controls.
Protocol 1: General Synthesis of a 5-amino-3-phenyl-1,6-naphthyridin-4(1H)-one Core
-
Rationale: This protocol outlines a foundational synthesis. The choice of a Friedländer annulation is common for constructing the naphthyridine core due to its reliability and tolerance of various functional groups.
-
Step 1: Synthesis of 2,4-diamino-5-benzoylpyridine. To a solution of 4,6-diaminonicotinaldehyde in ethanol, add an equimolar amount of a substituted phenylacetonitrile and a catalytic amount of a base (e.g., piperidine). Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Causality: The base catalyzes the Knoevenagel condensation between the aldehyde and the active methylene group of the phenylacetonitrile, followed by intramolecular cyclization and tautomerization to form the aminopyridine intermediate.
-
-
Step 2: Cyclization to form the 1,6-Naphthyridinone Core. Treat the intermediate from Step 1 with a strong base such as sodium ethoxide in ethanol and reflux. The reaction progress is monitored by TLC.
-
Causality: The strong base facilitates the intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile, forming the second pyridine ring of the naphthyridinone system.
-
-
Step 3: Purification and Characterization. After cooling, neutralize the reaction mixture and collect the precipitate by filtration. Purify the crude product by recrystallization or column chromatography.
-
Self-Validation: The structure and purity of the final compound must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The purity should be >95% as determined by HPLC.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
-
Rationale: This assay quantifies the inhibitory effect of a compound on kinase activity by measuring the amount of ATP remaining after the kinase reaction. Less light indicates higher kinase activity (more ATP consumed) and weaker inhibition.
-
Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute the test compounds (e.g., 1,6-naphthyridine derivatives) in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound. Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase. Allow the reaction to proceed at room temperature for 1 hour.
-
Causality: Using ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors.
-
-
Detection: Add a luciferin/luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates a light-producing reaction catalyzed by luciferase, which is dependent on the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Self-Validation: Include two critical controls: "no inhibitor" wells (0% inhibition, maximum ATP consumption) and "no kinase" wells (100% inhibition, no ATP consumption). The data is normalized to these controls, and IC50 curves are generated using a four-parameter logistic fit.
-
Protocol 3: Cellular Target Engagement (Western Blot)
-
Rationale: This protocol verifies that the inhibitor engages and blocks the kinase activity within a cellular context by measuring the phosphorylation status of a known downstream substrate.
-
Cell Treatment: Plate a relevant cancer cell line (e.g., HCT116 for FGFR4, U-87 MG for MET) and allow cells to adhere. Treat the cells with increasing concentrations of the 1,6-naphthyridine inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream target (e.g., p-MET, p-FRS2). Subsequently, strip and re-probe the membrane with an antibody for the total protein to serve as a loading control.
-
Self-Validation: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, provides strong evidence of on-target activity in cells. A known potent inhibitor should be used as a positive control.
-
Conclusion and Future Perspectives
The 1,6-naphthyridine scaffold has unequivocally established itself as a privileged and highly versatile core for the discovery of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective inhibitors against a multitude of oncogenic kinases.[3][4][6] The successful optimization of lead compounds for improved pharmacokinetic profiles and potent in vivo efficacy underscores the immense potential of this scaffold in oncology drug discovery.[6][9][10]
Future efforts will likely focus on leveraging this scaffold to tackle emerging challenges, such as targeting kinase mutants that confer drug resistance and developing inhibitors with novel allosteric mechanisms of action. As our understanding of kinase biology deepens, the rational, multi-faceted approach to drug design detailed in this guide—combining insightful chemical strategy with robust, self-validating biological evaluation—will continue to be paramount in translating the promise of the 1,6-naphthyridine scaffold into next-generation cancer therapeutics.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Pharmacophore Modeling of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pharmacophore modeling of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, a novel heterocyclic compound with significant therapeutic potential. Due to the absence of specific studies on this molecule, this paper presents a hypothetical pharmacophore modeling workflow, from target identification to experimental validation, based on the known biological activities of structurally related naphthyridine derivatives. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and data presentation formats that can be adapted for the study of this and other novel chemical entities.
Introduction
Naphthyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity.[2] This guide focuses on a hypothetical study of this compound, proposing a plausible biological target and outlining a comprehensive pharmacophore modeling strategy.
For the purpose of this guide, we will hypothesize that this compound and its derivatives are potential inhibitors of Protein Kinase C (PKC), a family of kinases implicated in various cellular signaling pathways and a validated target in cancer therapy.
Hypothetical Pharmacophore Modeling Workflow
A logical workflow is essential for a successful pharmacophore modeling study. The following diagram illustrates the proposed workflow for identifying and validating novel PKC inhibitors based on the this compound scaffold.
Data Presentation: Hypothetical Screening Results
Following virtual screening and subsequent in vitro testing, the quantitative data would be summarized for clear comparison.
Table 1: Hypothetical In Vitro Activity of Hit Compounds
| Compound ID | Structure | Fitness Score | IC₅₀ (µM) vs. PKC | Cytotoxicity (CC₅₀, µM) vs. HeLa cells |
| TNCA-001 | This compound | 1.85 | 5.2 | > 50 |
| TNCA-002 | Derivative A | 1.92 | 2.8 | 35.7 |
| TNCA-003 | Derivative B | 1.78 | 8.1 | > 50 |
| TNCA-004 | Derivative C | 1.98 | 1.5 | 22.4 |
| TNCA-005 | Derivative D | 1.65 | 12.3 | > 50 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of computational models.
Synthesis of this compound
A plausible synthetic route for the title compound could involve a multi-step reaction sequence starting from commercially available precursors. A generalized protocol is outlined below.
Protocol:
-
Condensation: A substituted aminopyridine is reacted with a trifluoromethyl-β-ketoester in the presence of a suitable catalyst (e.g., an acid or base) in an appropriate solvent (e.g., ethanol or toluene). The reaction mixture is heated under reflux for several hours.
-
Cyclization: The intermediate from the condensation step is subjected to cyclization conditions, which may involve a high-boiling point solvent and a dehydrating agent to facilitate the formation of the naphthyridine ring system.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification.
-
Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure and purity are confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of the test compounds to inhibit the activity of PKC.[2]
Materials:
-
Recombinant human PKC enzyme
-
PKC substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control (vehicle) and a known PKC inhibitor as a positive control.
-
Kinase Reaction: Prepare a master mix containing the kinase assay buffer, PKC enzyme, and substrate peptide. Add this mixture to the wells containing the compounds.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of the hit compounds on cancer cell lines.[3]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the HeLa cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.
Signaling Pathway
Understanding the signaling pathway in which the target protein is involved provides context for the potential therapeutic effects of the inhibitors.
Conclusion
This technical guide has presented a hypothetical yet comprehensive framework for the pharmacophore modeling of this compound. By outlining a structured workflow, providing templates for data presentation, and detailing essential experimental protocols, this document serves as a valuable resource for researchers embarking on the discovery and development of novel therapeutic agents. The integration of computational and experimental approaches is paramount for the successful identification and optimization of lead compounds. While the specific biological target and data presented herein are hypothetical, the principles and methodologies are broadly applicable and can be adapted to the investigation of other novel chemical entities.
References
Early Stage ADMET Profiling of Trifluoromethyl-Naphthyridines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of trifluoromethyl-naphthyridine derivatives. The strategic incorporation of a trifluoromethyl group into the naphthyridine scaffold can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity, making early and robust ADMET assessment critical for successful drug development. This document outlines key in vitro and in silico methodologies, data interpretation, and experimental protocols to guide the selection and optimization of promising drug candidates.
Introduction to ADMET in Drug Discovery
The evaluation of ADMET properties is a crucial component in the early phases of drug discovery, as it helps to identify and mitigate potential liabilities that could lead to late-stage attrition.[1][2] In vitro and in silico ADMET profiling provides essential insights into the pharmacokinetic and toxicological characteristics of drug candidates, enabling a more efficient lead optimization process.[3][4] For novel chemical series like trifluoromethyl-naphthyridines, a systematic approach to ADMET screening is paramount.
Core In Vitro ADMET Assays
A battery of in vitro assays should be employed to characterize the ADMET profile of trifluoromethyl-naphthyridine candidates. These assays provide quantitative data to rank-order compounds and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Absorption and Permeability
The ability of a drug to be absorbed across the intestinal epithelium is a key determinant of its oral bioavailability.
-
Madin-Darby Canine Kidney (MDCK-MDR1) Permeability Assay: This assay is widely used to assess the passive permeability of a compound and its potential as a substrate for the P-glycoprotein (P-gp) efflux transporter.[5][6][7] MDCK cells transfected with the human MDR1 gene are grown to form a confluent monolayer.[6][8] The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[9] An efflux ratio (B-A Papp / A-B Papp) of ≥2 suggests that the compound is a substrate for P-gp.[8]
Distribution
The distribution of a drug within the body influences its efficacy and potential for off-target effects.
-
Plasma Protein Binding (PPB) Assay: The extent to which a compound binds to plasma proteins, such as albumin and α1-acid-glycoprotein, affects its free concentration and, consequently, its pharmacological activity.[10][11] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the fraction of unbound drug in plasma.[10][12]
Metabolism
Metabolic stability and potential for drug-drug interactions are critical aspects of a drug's profile.
-
Metabolic Stability Assay: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[13][14] The compound is incubated with liver microsomes or hepatocytes, and the rate of its disappearance over time is measured to determine its intrinsic clearance.[13][15]
-
Cytochrome P450 (CYP) Inhibition Assay: This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a common cause of drug-drug interactions.[16][17][18] The half-maximal inhibitory concentration (IC50) is determined for each isoform.[18][19]
Toxicity
Early identification of potential toxicity is crucial to de-risk drug candidates.
-
Cytotoxicity Assay: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are used to measure the general toxicity of a compound to cells.[20][21][22]
-
hERG Inhibition Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[23][24] The QPatch or SyncroPatch automated patch clamp systems are high-throughput methods to assess a compound's hERG liability.[25]
In Silico ADMET Prediction
In addition to in vitro assays, computational models are valuable tools for the early prediction of ADMET properties.[26][27] These methods, which include quantitative structure-activity relationship (QSAR) and machine learning models, can be used to prioritize compounds for synthesis and testing, thereby saving time and resources.[27][28][29] In silico tools can predict a wide range of ADMET properties, including solubility, permeability, metabolic stability, and potential for toxicity.[30]
Experimental Protocols
Detailed methodologies for key in vitro ADMET assays are provided below.
MDCK-MDR1 Permeability Assay Protocol
-
Cell Culture: MDCK-MDR1 cells are seeded onto transwell inserts and cultured for 4-5 days to form a confluent monolayer.[8] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[6]
-
Compound Incubation: The test compound (e.g., 10 µM) is added to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.[8]
-
Sample Collection: After a 60-90 minute incubation at 37°C, samples are collected from both the donor and receiver chambers.[8][9]
-
Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.[6][9]
-
Data Calculation: The apparent permeability (Papp) and efflux ratio are calculated using the following formulas:[9]
-
Papp = (dQ/dt) / (C0 * A)
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Plasma Protein Binding (RED) Assay Protocol
-
Preparation: Test compounds are spiked into plasma at the desired concentration (e.g., 1-10 µM).[11][12]
-
Dialysis: The plasma sample is added to one chamber of the RED device, and phosphate-buffered saline (PBS) is added to the other chamber. The device is incubated at 37°C for approximately four hours to reach equilibrium.[10]
-
Sample Collection and Processing: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are then prepared for analysis, often by protein precipitation with an organic solvent.[10][12]
-
Analysis: The concentration of the compound in each chamber is determined by LC-MS/MS.[10][31]
-
Data Calculation: The percentage of unbound compound is calculated.[10]
Microsomal Stability Assay Protocol
-
Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and NADPH at 37°C.[13][15]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.[15]
-
Analysis: After centrifugation to remove precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
CYP Inhibition Assay Protocol
-
Incubation: Human liver microsomes are incubated with a specific CYP probe substrate and varying concentrations of the test compound.[18][19]
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Reaction Termination: After a set incubation time, the reaction is terminated.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.[19]
-
Data Analysis: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism, is calculated.[18]
Cytotoxicity (MTT) Assay Protocol
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.[20]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[20]
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[21]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.[20]
hERG Inhibition (Automated Patch Clamp) Assay Protocol
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.[25]
-
Patch Clamp: Whole-cell patch-clamp recordings are established using an automated system like QPatch or SyncroPatch.[25]
-
Voltage Protocol: A specific voltage protocol is applied to elicit the hERG tail current.[24][32]
-
Compound Application: The test compound is applied at various concentrations.[25]
-
Data Analysis: The inhibition of the hERG tail current is measured, and an IC50 value is determined.[25]
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo pharmacokinetic (PK) studies in animal models, such as mice or rats, are conducted to understand the ADME properties of a compound in a whole organism.[33][34][35][36]
Murine Pharmacokinetic Study Protocol
-
Dosing: The test compound is administered to mice, typically via intravenous (IV) and oral (PO) routes.[35]
-
Blood Sampling: Blood samples are collected at various time points post-dosing.[33][37]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified by LC-MS/MS.[34][35]
-
Pharmacokinetic Analysis: Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are calculated.[34]
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison and decision-making.
Table 1: In Vitro ADMET Profile of Trifluoromethyl-Naphthyridine Analogs
| Compound ID | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | Plasma Protein Binding (% Unbound) | Microsomal Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) | Cytotoxicity (HepG2, IC₅₀, µM) |
| TFN-001 | 2.5 | 8.2 | 1.5 | 15 | 5.2 | >30 | >50 |
| TFN-002 | 10.1 | 1.8 | 12.3 | 45 | >50 | >30 | >50 |
| TFN-003 | 0.5 | 15.6 | 0.8 | 5 | 1.1 | 8.9 | 12.5 |
| Control 1 | 15.0 | 1.1 | 25.0 | 60 | >50 | >30 | >50 |
| Control 2 | 0.2 | 20.0 | 2.0 | <5 | 0.5 | 2.0 | 5.0 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | CL (mL/min/kg) | Vd (L/kg) | %F |
| TFN-002 | IV | 2 | 1500 | 0.08 | 2500 | 2.5 | 13.3 | 2.8 | - |
| PO | 10 | 850 | 0.5 | 5000 | 3.0 | - | - | 40 | |
| Control 1 | IV | 2 | 2000 | 0.08 | 3000 | 1.5 | 11.1 | 1.4 | - |
| PO | 10 | 1200 | 0.5 | 7500 | 1.8 | - | - | 50 |
Visualizations
Diagrams illustrating key workflows and relationships are essential for clarity.
Caption: Early ADMET screening workflow for trifluoromethyl-naphthyridines.
Caption: Workflow for the MDCK-MDR1 permeability assay.
Caption: P-glycoprotein mediated efflux in the MDCK-MDR1 assay.
References
- 1. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. enamine.net [enamine.net]
- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. criver.com [criver.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 23. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 29. drugpatentwatch.com [drugpatentwatch.com]
- 30. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 31. protocols.io [protocols.io]
- 32. fda.gov [fda.gov]
- 33. bio-protocol.org [bio-protocol.org]
- 34. protocols.io [protocols.io]
- 35. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 36. bio-protocol.org [bio-protocol.org]
- 37. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing 1,6-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-containing heterocycles are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacological profiles. The 1,6-naphthyridine scaffold is a recognized privileged structure in drug discovery, appearing in a variety of biologically active compounds. The one-pot synthesis of trifluoromethyl-containing 1,6-naphthyridines offers an efficient route to novel compounds for screening and development. While a direct one-pot synthesis for this specific scaffold is not widely documented, this document outlines efficient, multi-step synthetic strategies that can be streamlined.
The protocols described herein are based on reported methodologies for the synthesis of 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones and 5-trifluoromethyl-1,6-naphthyridin-4(1H)-one. These methods provide a foundation for the generation of a library of trifluoromethylated 1,6-naphthyridines for further investigation.
Data Presentation
Table 1: Synthesis of 1-Alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones
| Entry | Alkyl Group (R) | Starting Material | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | Methyl | 4-(Methylamino)-3-trifluoroacetimidoyl-3-penten-2-one diphenylboron chelate | 1-Methyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-one | Data not available | Data not available | Data not available |
| 2 | Ethyl | 4-(Ethylamino)-3-trifluoroacetimidoyl-3-penten-2-one diphenylboron chelate | 1-Ethyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-one | Data not available | Data not available | Data not available |
Table 2: Synthesis of 5-Trifluoromethyl-1,6-naphthyridin-4(1H)-one
| Entry | Starting Material | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | 3-Acetyl-4-amino-2-trifluoromethylpyridine | 5-Trifluoromethyl-1,6-naphthyridin-4(1H)-one | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Synthesis of 1-Alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones
This protocol is based on the cyclization of 4-alkylamino-3-trifluoroacetimidoyl-3-penten-2-one diphenylboron chelates with dimethylformamide dimethyl acetal (DMF-DMA).[1]
Materials:
-
4-Alkylamino-3-trifluoroacetimidoyl-3-penten-2-one diphenylboron chelate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Standard laboratory glassware and reflux apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-alkylamino-3-trifluoroacetimidoyl-3-penten-2-one diphenylboron chelate in an anhydrous solvent.
-
Add an excess of dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol 2: Synthesis of 5-Trifluoromethyl-1,6-naphthyridin-4(1H)-one
This protocol describes the synthesis from 3-acetyl-4-amino-2-trifluoromethylpyridine.[1]
Materials:
-
3-Acetyl-4-amino-2-trifluoromethylpyridine
-
A suitable cyclizing agent (e.g., dimethylformamide dimethyl acetal or a related reagent)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and reflux apparatus
-
Purification supplies
Procedure:
-
Dissolve 3-acetyl-4-amino-2-trifluoromethylpyridine in an anhydrous solvent in a round-bottom flask fitted with a reflux condenser.
-
Add the cyclizing agent to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure 5-trifluoromethyl-1,6-naphthyridin-4(1H)-one.
-
Confirm the structure of the product by spectroscopic methods.
Visualizations
Caption: Reaction scheme for the synthesis of 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones.
Caption: Synthetic route to 5-trifluoromethyl-1,6-naphthyridin-4(1H)-one.
References
Application Notes and Protocols for Trifluoromethyl-Naphthyridine Synthesis via C-H Activation and Annulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Naphthyridines, a class of nitrogen-containing heterocyclic compounds, are prevalent in numerous biologically active molecules and natural products.[1] Consequently, the development of efficient synthetic methodologies for accessing trifluoromethyl-substituted naphthyridines is of paramount importance in drug discovery and development.
This document provides detailed application notes and protocols for the synthesis of trifluoromethyl-naphthyridines, with a focus on rhodium-catalyzed C-H activation and annulation strategies. These methods offer a powerful and direct approach to constructing complex trifluoromethyl-functionalized naphthyridine cores.
Core Concepts: C-H Activation and Annulation
Transition metal-catalyzed C-H activation has emerged as a transformative tool in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. In the context of naphthyridine synthesis, this strategy often involves the use of a directing group on one of the precursors to guide the metal catalyst to a specific C-H bond. Subsequent annulation with a suitable coupling partner, such as a trifluoromethyl-containing building block, leads to the formation of the fused heterocyclic system. Rhodium(III) catalysts have proven to be particularly effective for these transformations, demonstrating high efficiency and functional group tolerance.[4][5][6]
A notable advancement in this area is the Rh(III)-catalyzed twofold C-H activation and cascade annulation for the synthesis of trifluoromethyl-decorated benzo[de][1][7]naphthyridines.[2][8][9][10] This approach facilitates the formation of multiple new chemical bonds in a single pot, providing a streamlined pathway to these complex heterocyclic systems.[8][10]
Experimental Protocols
Rh(III)-Catalyzed Synthesis of Trifluoromethyl-Decorated Benzo[de][1][7]naphthyridines
This protocol is based on the Rh(III)-catalyzed dual C-H activation and cascade annulation of benzimidates with CF3-imidoyl sulfoxonium ylides (TFISYs).[2][9]
General Procedure:
-
To an oven-dried Schlenk tube, add the benzimidate (0.2 mmol, 1.0 equiv), CF3-imidoyl sulfoxonium ylide (0.3 mmol, 1.5 equiv), [Cp*RhCl2]2 (5 mol %), and AgSbF6 (20 mol %).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 2.0 mL of 1,2-dichloroethane (DCE) via syringe.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired trifluoromethyl-substituted benzo[de][1][7]naphthyridine product.
Data Presentation
Table 1: Substrate Scope for the Rh(III)-Catalyzed Synthesis of Trifluoromethyl-Decorated Benzo[de][1][7]naphthyridines
| Entry | Benzimidate Substituent (R1) | TFISY Aryl Substituent (R2) | Product | Yield (%) |
| 1 | H | 4-Me | 3a | 85 |
| 2 | 4-Me | 4-Me | 3b | 89 |
| 3 | 4-OMe | 4-Me | 3c | 92 |
| 4 | 4-F | 4-Me | 3d | 78 |
| 5 | 4-Cl | 4-Me | 3e | 81 |
| 6 | 4-Br | 4-Me | 3f | 75 |
| 7 | H | 4-OMe | 3g | 82 |
| 8 | H | 4-Cl | 3h | 76 |
| 9 | H | 3-Me | 3i | 80 |
| 10 | 3-Me | 4-Me | 3j | 84 |
Yields are based on published data and may vary depending on experimental conditions.[9]
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis.
Experimental Workflow
Caption: General experimental workflow for the C-H activation/annulation reaction.
Applications in Drug Discovery
The trifluoromethyl-naphthyridine scaffold is a privileged structure in medicinal chemistry. The presence of the trifluoromethyl group can enhance membrane permeability and metabolic stability, leading to improved pharmacokinetic profiles.[1] Naphthyridine derivatives have demonstrated a wide range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The synthetic methods described herein provide efficient access to novel trifluoromethyl-naphthyridine derivatives for screening in drug discovery programs. The ability to readily vary the substitution patterns on the aromatic rings allows for the generation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies.
Conclusion
The rhodium-catalyzed C-H activation and annulation strategy represents a state-of-the-art method for the synthesis of trifluoromethyl-naphthyridines. This approach is characterized by its high efficiency, broad substrate scope, and operational simplicity. The detailed protocols and data presented in these application notes are intended to enable researchers to readily adopt this powerful methodology for the synthesis of novel trifluoromethyl-naphthyridine derivatives for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 6. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Amidation of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxamides
The 2-(trifluoromethyl)-1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The carboxylic acid at the 3-position serves as a versatile synthetic handle for the introduction of diverse functionalities, most notably through the formation of amide bonds.[1] The resulting carboxamides are of significant interest in drug discovery, as the amide linkage is a cornerstone of many biologically active molecules, including approved drugs.[2][3]
This application note provides detailed protocols for the amidation of 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, targeting researchers and professionals in organic synthesis and drug development. We will explore several robust and widely applicable coupling methodologies, explaining the rationale behind the choice of reagents and reaction conditions.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium-carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents that form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[5][6]
This guide will focus on three prevalent and effective coupling strategies:
-
HATU-Mediated Amidation: A highly efficient and rapid method employing an aminium-based coupling reagent.
-
EDC/HOBt-Mediated Amidation: A classic and cost-effective carbodiimide-based approach.
-
T3P-Mediated Amidation: A powerful and process-friendly method utilizing a phosphonic acid anhydride.
Protocol 1: HATU-Mediated Amidation
Expertise & Experience: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction times and low rates of epimerization, particularly in peptide synthesis.[7] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with amines.[8] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and neutralize the liberated hexafluorophosphate.[9]
Experimental Workflow: HATU Protocol
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Development of cell-based assays for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound with potential therapeutic applications. The naphthyridine core is a recognized scaffold in medicinal chemistry, and derivatives have been explored for various biological activities, including as anticancer and antimicrobial agents.[1][2] The trifluoromethyl group can enhance metabolic stability and target binding affinity.[3] This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, assess its cytotoxicity, and explore its potential mechanisms of action against common drug target classes such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
General Cell Viability and Cytotoxicity Assay: MTT Assay
This initial assay is crucial for determining the concentration range at which this compound exhibits cytotoxic effects, which is essential for designing further experiments.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of the cells.
| Parameter | Description |
| Principle | Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells. |
| Cell Lines | A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used to assess specificity. |
| Reagents | This compound, MTT solution (5 mg/mL in PBS), DMSO, Cell Culture Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA. |
| Equipment | 96-well plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader. |
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the different concentrations to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Screening for Kinase Inhibition
Protein kinases are key regulators of cell signaling and are common targets in oncology drug discovery.[4][5] A cell-based kinase assay can determine if the compound affects kinase activity within a cellular context.[4][6][7]
Experimental Protocol: In-Cell Western Assay for Kinase Target Phosphorylation
This protocol measures the phosphorylation of a specific kinase substrate within cells.
| Parameter | Description |
| Principle | This immunoassay quantifies the level of a specific phosphorylated protein (a surrogate for kinase activity) in fixed cells using target-specific primary antibodies and fluorescently-labeled secondary antibodies. |
| Cell Lines | Select a cell line known to have high activity of the kinase of interest (e.g., A549 for EGFR signaling). |
| Reagents | This compound, Primary antibodies (total and phospho-specific for the target protein), IRDye-labeled secondary antibodies, Blocking buffer, Permeabilization buffer (e.g., Triton X-100), Formaldehyde. |
| Equipment | 96-well plates, imaging system capable of detecting infrared fluorescence (e.g., LI-COR Odyssey). |
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a dilution series of the compound as described for the MTT assay.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Antibody Incubation: Incubate with primary antibodies (phospho-specific and total protein in parallel wells) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies.
-
Data Acquisition: Scan the plate using an infrared imaging system.
Data Analysis:
Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the IC50 value.
Signaling Pathway Diagram for a Generic Kinase Cascade
Caption: A representative kinase signaling pathway.
Screening for GPCR Modulation
GPCRs are a large family of transmembrane receptors that are targeted by a significant portion of approved drugs.[8][9][10] Assays that measure downstream second messengers, such as cyclic AMP (cAMP), can be used to screen for GPCR modulators.[11]
Experimental Protocol: cAMP Assay
This protocol measures changes in intracellular cAMP levels following GPCR activation or inhibition.
| Parameter | Description |
| Principle | This is a competitive immunoassay. Cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the cAMP concentration in the cell lysate. |
| Cell Lines | Use a cell line endogenously expressing the target GPCR or a recombinant cell line overexpressing the GPCR of interest (e.g., HEK293-ADRB2). |
| Reagents | This compound, GPCR agonist (e.g., isoproterenol for beta-adrenergic receptors), cAMP assay kit (e.g., HTRF, ELISA-based), Cell lysis buffer. |
| Equipment | 384-well plates, plate reader compatible with the chosen assay kit (e.g., HTRF reader). |
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate and incubate.
-
Compound Treatment: Treat cells with the compound for a specified time.
-
Agonist Stimulation: Add a known GPCR agonist to stimulate cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection steps according to the manufacturer's instructions for the chosen assay kit.
-
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis:
Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and plot it against the compound concentration to determine agonist or antagonist activity.
GPCR Signaling Pathway Diagram
Caption: A simplified Gs-coupled GPCR signaling pathway.
Screening for Ion Channel Modulation
Ion channels are important drug targets for a variety of diseases.[12][13][14] Cell-based assays that measure changes in ion flux or membrane potential can identify compounds that modulate ion channel activity.[15][16]
Experimental Protocol: Membrane Potential Assay
This protocol uses a fluorescent dye that is sensitive to changes in membrane potential to screen for ion channel modulators.
| Parameter | Description |
| Principle | A fluorescent dye that changes its fluorescence intensity in response to changes in the cell's membrane potential is used. Ion channel opening or closing will alter the membrane potential, which is detected as a change in fluorescence. |
| Cell Lines | Use a cell line expressing the ion channel of interest (e.g., CHO or HEK293 cells stably expressing a specific potassium channel). |
| Reagents | This compound, Membrane potential-sensitive dye, Known ion channel opener or blocker, High potassium solution (to induce depolarization). |
| Equipment | 96- or 384-well plates, fluorescence plate reader with kinetic reading capabilities. |
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add the compound to the wells.
-
Stimulation: Add a stimulus to open or close the ion channels (e.g., high potassium solution for voltage-gated channels).
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a kinetic plate reader.
Data Analysis:
Calculate the change in fluorescence in response to the stimulus in the presence and absence of the compound. Plot the response versus the compound concentration to determine its modulatory effect.
Logical Flow for Ion Channel Modulation Assay
Caption: Workflow for an ion channel membrane potential assay.
References
- 1. Buy 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid | 241154-08-5 [smolecule.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. researchgate.net [researchgate.net]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - IE [thermofisher.com]
- 14. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - AT [thermofisher.com]
- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell-Based Ion Channel Assays - Creative Bioarray [ionschannel.com]
Application Notes and Protocols: In Vitro Kinase Inhibition Assay for Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Naphthyridine derivatives have emerged as a promising scaffold in the design of potent and selective kinase inhibitors, with several compounds demonstrating significant preclinical and even clinical efficacy.[3][4][5][6][7]
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of novel naphthyridine derivatives against a target kinase. The described methodology is broadly applicable to a variety of kinase targets and can be adapted for high-throughput screening (HTS) to identify lead compounds. The protocol is based on a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction, providing a sensitive and reliable measure of kinase activity.[8]
Featured Signaling Pathway: TGF-β Receptor Pathway
Transforming Growth Factor-beta (TGF-β) signaling plays a pivotal role in cellular growth, differentiation, and immune regulation. Aberrant TGF-β signaling is implicated in cancer and fibrosis. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5).[6][7]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of naphthyridine derivatives against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[9][10]
Materials and Reagents
-
Kinase: Purified recombinant target kinase (e.g., ALK5, CK2, etc.).
-
Substrate: Specific peptide or protein substrate for the target kinase.
-
Naphthyridine Derivatives: Stock solutions of test compounds in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Assay Plates: White, opaque 384-well or 96-well plates.[9]
-
Plate Reader: A luminometer capable of reading luminescence.
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation: Prepare serial dilutions of the naphthyridine derivatives in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
For control wells, add 1 µL of DMSO (100% inhibition control) and 1 µL of the positive control inhibitor (0% inhibition control).
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase in kinase assay buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 5 µL of the diluted kinase to each well containing the compounds and controls.
-
Gently mix and incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.[9]
-
Prepare a substrate/ATP master mix in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.[11]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized.[12]
-
-
Signal Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_DMSO - Signal_PositiveControl))
-
Determine IC50 Values: The IC50 value is the concentration of the inhibitor required to reduce kinase activity by 50%.[13][14][15] This is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[13][16]
Data Presentation
The inhibitory activities of a series of naphthyridine derivatives against a target kinase (e.g., ALK5) and a panel of off-target kinases are summarized below.
Table 1: Inhibitory Activity of Naphthyridine Derivatives against Target Kinase ALK5
| Compound ID | R1-Substituent | R2-Substituent | ALK5 IC50 (nM) |
| ND-001 | Phenyl | 4-Morpholinyl | 15.2 |
| ND-002 | 4-Fluorophenyl | 4-Morpholinyl | 8.7 |
| ND-003 | 4-Chlorophenyl | 4-Morpholinyl | 12.5 |
| ND-004 | Phenyl | 4-Piperidinyl | 25.1 |
| ND-005 | Phenyl | N-methylpiperazinyl | 33.6 |
| Positive Control | Staurosporine | - | 5.4 |
Table 2: Selectivity Profile of Lead Compound ND-002
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. ALK5) |
| ALK5 (Target) | 8.7 | 1 |
| p38α | >10,000 | >1150 |
| JNK1 | 850 | 98 |
| ERK2 | >10,000 | >1150 |
| CDK2 | 1,200 | 138 |
Conclusion
The protocol described provides a robust and sensitive method for evaluating the inhibitory potency of naphthyridine derivatives against protein kinases. The luminescence-based format is amenable to high-throughput screening, facilitating the rapid identification and characterization of novel kinase inhibitors.[8] Careful optimization of assay conditions, particularly enzyme and ATP concentrations, is crucial for generating accurate and reproducible IC50 values.[8][11] The data generated from these assays are essential for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds in drug discovery programs.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Antimicrobial Susceptibility Testing of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
For Research Use Only.
Introduction
These application notes provide a comprehensive guide for determining the in vitro antimicrobial activity of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid. The core structure of this compound, a naphthyridine-3-carboxylic acid, is shared by several quinolone antibiotics, which are known to inhibit bacterial DNA synthesis.[1][2][3] The primary mechanism of action for this class of compounds typically involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby blocking DNA replication.[3][4][5]
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent against aerobic bacteria.[6][7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]
Putative Mechanism of Action
Based on its structural similarity to quinolone antibiotics, this compound is hypothesized to function by disrupting DNA replication in susceptible bacteria. This process is mediated through the inhibition of two critical Type II topoisomerase enzymes:
-
DNA Gyrase (GyrA/GyrB): Responsible for introducing negative supercoils into bacterial DNA, a crucial step for initiating replication.
-
Topoisomerase IV (ParC/ParE): Essential for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells.
Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately results in rapid cell death.
Caption: Putative mechanism of action for the test compound.
Required Materials
-
This compound
-
Dimethyl sulfoxide (DMSO, molecular biology grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well U-bottom microtiter plates
-
Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Multichannel micropipettes and sterile tips
-
Sterile reagent reservoirs
-
Plate incubator (aerobic, 35 ± 2°C)
Experimental Protocols
This protocol details the determination of the MIC using the broth microdilution method as recommended by CLSI.[6][7]
Step 1: Preparation of Compound Stock Solution
-
Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
This stock solution will be used for subsequent serial dilutions.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.0 to 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (A typical dilution is 1:100, e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB).
Step 3: Serial Dilution in Microtiter Plate
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the stock compound in CAMHB. For a final top concentration of 64 µg/mL, add a calculated volume of the stock to CAMHB.
-
Add 200 µL of this starting concentration of the compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
Step 4: Inoculation and Incubation
-
Using a multichannel pipette, inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum (prepared in Step 2). Do not add inoculum to well 12.
-
The final volume in each test well is now 200 µL.
-
Cover the plate with a lid and incubate aerobically at 35 ± 2°C for 16-20 hours.
Step 5: Reading the MIC
-
Following incubation, examine the plate from the bottom using a reading mirror.
-
Observe the sterility control (well 12) for any growth, which would invalidate the test.
-
Observe the growth control (well 11), which should show distinct turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Caption: Workflow for antimicrobial susceptibility testing.
Data Presentation
Quantitative results should be recorded systematically. The following tables provide a standardized format for presenting MIC data for the test compound and a comparator antibiotic.
Table 1: MIC of this compound
| Test Microorganism | ATCC Strain No. | Gram Stain | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) |
|---|---|---|---|---|---|---|
| Escherichia coli | 25922 | Gram-Negative | ||||
| Staphylococcus aureus | 29213 | Gram-Positive | ||||
| Pseudomonas aeruginosa | 27853 | Gram-Negative | ||||
| Enterococcus faecalis | 29212 | Gram-Positive |
| Klebsiella pneumoniae | 13883 | Gram-Negative | | | | |
Table 2: MIC of Comparator Antibiotic (e.g., Ciprofloxacin)
| Test Microorganism | ATCC Strain No. | Gram Stain | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Published QC Range (µg/mL) |
|---|---|---|---|---|---|---|
| Escherichia coli | 25922 | Gram-Negative | 0.004 - 0.016 | |||
| Staphylococcus aureus | 29213 | Gram-Positive | 0.12 - 0.5 | |||
| Pseudomonas aeruginosa | 27853 | Gram-Negative | 0.25 - 1 |
| Enterococcus faecalis | 29212 | Gram-Positive | | | | 0.25 - 2 |
Quality Control
-
Purity and Identity: The identity and purity of this compound should be confirmed prior to testing.
-
Sterility Control: The uninoculated well (Well 12) must remain clear after incubation.
-
Growth Control: The well containing inoculum but no compound (Well 11) must show adequate growth.
-
Reference Strains: Standard quality control (QC) strains (e.g., E. coli ATCC 25922) should be tested in parallel. The resulting MIC for a known comparator antibiotic should fall within the acceptable ranges published by CLSI.
References
- 1. Naphthyridinomycin, a DNA-reactive antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes: Evaluation of Anti-proliferative Activity in Cancer Cell Lines
Introduction
The evaluation of the anti-proliferative potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[1] In vitro cell-based assays are fundamental for these initial screenings, providing a time- and cost-effective means to determine a compound's efficacy and potency before advancing to more complex preclinical models.[2][3] These assays are designed to measure the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[1][4] This document provides detailed protocols for two common colorimetric assays, the MTT and Sulforhodamine B (SRB) assays, and outlines the typical workflow, key signaling pathways involved in proliferation, and standards for data presentation.
Key Signaling Pathways in Cancer Proliferation
Cancer cells often exhibit sustained proliferative signaling, making them self-sufficient in growth signals and independent of external cues.[5] Understanding the signaling pathways that drive this uncontrolled growth is crucial for developing targeted therapies. Dysregulation of these pathways, often through genetic mutations, is a hallmark of cancer.[6][7][8] Key pathways frequently implicated include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, metabolism, and proliferation.[5][6] Its abnormal activation is common in many cancers, leading to continuous growth and resistance to cell death.[6]
-
Ras/MAPK Pathway: The Ras-Raf-MEK-ERK signaling cascade transmits signals from growth factors to the nucleus, promoting cell proliferation, differentiation, and survival.[5][8] Mutations in Ras genes are prevalent in numerous cancer types.[6][8]
-
p53 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis in response to cellular stress.[9][10] Many anti-cancer agents function by activating this pathway, leading to cell cycle arrest or programmed cell death.[10]
Below is a diagram illustrating the highly interconnected PI3K/Akt and Ras/MAPK signaling pathways.
Experimental Workflow
The general workflow for assessing the anti-proliferative activity of a novel compound is a multi-step process that begins with cell culture and ends with data analysis to determine key parameters like the IC50 value.[1][10] The IC50 (half-maximal inhibitory concentration) is the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%.[11][12]
Detailed Experimental Protocols
Two of the most common and reliable methods for assessing cell viability and proliferation are the MTT and SRB assays.[1][13]
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability based on the metabolic activity of the cells.[1] The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by dehydrogenase enzymes, to form an intracellular purple formazan product which can be quantified spectrophotometrically.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and resuspend them in fresh medium. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in a volume of 100 µL.[15] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (medium with solvent) and a no-treatment control.[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[1][17]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals.[14][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[17][18] Gently swirl the plate to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[1][20] This method is independent of metabolic activity and provides a reliable measure of cell density.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[1]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.
Data Analysis and Presentation
Quantitative data from anti-proliferative assays are typically used to calculate the percentage of cell viability or growth inhibition relative to untreated controls. This data is then plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is determined using non-linear regression analysis.[11][21]
Calculation of Cell Viability: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results are best summarized in a table for clear comparison of a compound's potency across different cancer cell lines and exposure times.
Table 1: Anti-proliferative Activity (IC50) of Compound X against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 8.5 ± 0.9 |
| A549 | Lung Carcinoma | 22.7 ± 2.5 | 12.1 ± 1.3 |
| HCT116 | Colorectal Carcinoma | 9.8 ± 1.1 | 4.3 ± 0.5 |
| HeLa | Cervical Cancer | 18.4 ± 2.1 | 9.9 ± 1.2 |
Values are presented as mean ± standard deviation from three independent experiments.
The protocols and guidelines presented here offer a standardized framework for the in vitro evaluation of the anti-proliferative activity of novel compounds. The MTT and SRB assays are robust, reproducible, and scalable methods for initial screening.[13] Accurate data analysis and clear presentation, including the determination of IC50 values, are essential for identifying promising drug candidates for further preclinical and clinical development in the field of oncology.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Antiproliferative activity: Significance and symbolism [wisdomlib.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Cell Signaling: Key Pathways and Therapeutic Targets | Technology Networks [technologynetworks.com]
- 9. Cancer Biology Pathways | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. atcc.org [atcc.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: High-Throughput Screening of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid Libraries for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid scaffold is a promising heterocyclic structure in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the naphthyridine core is a recognized pharmacophore in numerous biologically active compounds, including kinase inhibitors.[1] This document outlines a high-throughput screening (HTS) campaign designed to identify potent and selective kinase inhibitors from a custom library of this compound derivatives. The protocol details a robust biochemical assay amenable to HTS, data analysis workflow, and hit confirmation strategy.
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[2][3] Consequently, the discovery of novel kinase inhibitors is a major focus of pharmaceutical research.[3][4] This application note describes the use of a universal luminescent kinase assay for the high-throughput screening of a focused library of this compound derivatives against a panel of cancer-related kinases.
Experimental Workflow
The high-throughput screening process follows a systematic workflow from initial library screening to hit confirmation and characterization. This multi-step process is designed to efficiently identify and validate true positive hits while minimizing false positives.
Figure 1: High-throughput screening workflow.
Signaling Pathway
The hypothetical target for this screening campaign is a constitutively active mutant of a receptor tyrosine kinase (RTK) implicated in tumorigenesis. The this compound derivatives are designed to inhibit the kinase domain of this RTK, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Figure 2: Targeted RTK signaling pathway.
Experimental Protocols
1. High-Throughput Screening (HTS) Protocol
This protocol is optimized for screening in 384-well plate format.[5]
Materials:
-
This compound library compounds (10 mM in DMSO)
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)[2]
-
384-well white, opaque bottom plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM stock) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in kinase assay buffer.
-
Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mixture to each well of the 384-well plate containing the library compounds.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Add 20 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.[2]
-
Signal Measurement: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a multimode plate reader.
2. Dose-Response (IC50) Determination Protocol
This protocol is for determining the potency of the initial "hit" compounds.
Procedure:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Compound Plating: Dispense 20 nL of each concentration of the serially diluted compounds into a 384-well plate.
-
Assay Performance: Follow steps 2-8 of the HTS protocol described above.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The results of the high-throughput screening campaign are summarized in the tables below.
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Number of Hits (>50% Inhibition) | 250 |
| Hit Rate | 2.5% |
| Z'-factor | 0.85 |
Table 2: IC50 Values for Representative "Hit" Compounds
| Compound ID | Scaffold | IC50 (nM) |
| HTS-001 | 2-(CF3)-1,6-naphthyridine-3-COOH | 75 |
| HTS-042 | 2-(CF3)-1,6-naphthyridine-3-CONH-R1 | 52 |
| HTS-117 | 2-(CF3)-1,6-naphthyridine-3-CONH-R2 | 23 |
| HTS-231 | 2-(CF3)-1,6-naphthyridine-3-CO-R3 | 110 |
The high-throughput screening of the this compound library successfully identified several potent inhibitors of the target kinase. The described luminescent assay proved to be robust and reliable for HTS, as indicated by the high Z'-factor. The identified hits, particularly those with sub-micromolar IC50 values, represent promising starting points for further lead optimization through structure-activity relationship (SAR) studies. These efforts will focus on improving potency, selectivity, and drug-like properties to develop novel therapeutics for the treatment of associated diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. promega.co.uk [promega.co.uk]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid for Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") that typically bind with low affinity to the biological target. These initial hits are then optimized through medicinal chemistry efforts to develop high-affinity and selective drug candidates.
This document provides detailed application notes and protocols for the use of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid as a fragment in drug discovery campaigns. This fragment possesses several desirable features for FBDD:
-
A Rigid Bicyclic Scaffold: The 1,6-naphthyridine core provides a well-defined three-dimensional structure, which can aid in predictable binding modes.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the naphthyridine ring system can act as hydrogen bond acceptors.
-
A Carboxylic Acid Group: This functional group can serve as a key interaction point, forming hydrogen bonds or salt bridges with the target protein. It also provides a convenient vector for chemical elaboration during fragment evolution.
-
A Trifluoromethyl Group: The trifluoromethyl moiety is a bioisostere for a methyl group but with distinct electronic properties. It is known to enhance metabolic stability, binding affinity, and cell permeability.
These characteristics make this compound a promising starting point for developing inhibitors against various target classes, particularly protein kinases.
Hypothetical Application: Targeting Mitogen-Activated Protein Kinase (MAPK) p38α
For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting p38α , a serine/threonine kinase involved in inflammatory responses and other cellular processes. The ATP-binding site of p38α is a well-characterized target for small molecule inhibitors.
Fragment Screening and Hit Validation
The initial phase of an FBDD project involves screening a library of fragments to identify binders to the target protein. Here, we describe a typical workflow for screening this compound against p38α.
Quantitative Data Summary
The following tables summarize hypothetical data for the initial fragment hit and subsequent optimization efforts.
Table 1: Initial Fragment Screening Data
| Fragment ID | Compound Name | Molecular Weight ( g/mol ) | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| F01 | This compound | 242.16 | 150 µM | 0.32 |
Table 2: Structure-Activity Relationship (SAR) of Optimized Analogs
| Compound ID | Modification | IC50 (p38α) |
| F01-A1 | Amide coupling with piperidine | 25 µM |
| F01-A2 | Amide coupling with 4-fluoroaniline | 5 µM |
| F01-A3 | Amide coupling with 4-(morpholino)aniline | 500 nM |
| Lead-01 | F01-A3 with additional optimization | 85 nM |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Primary Screening
Objective: To identify fragments that bind to and stabilize p38α kinase, resulting in an increase in its melting temperature (Tm).
Materials:
-
Recombinant human p38α kinase (e.g., 0.5 mg/mL stock)
-
This compound (100 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2
-
Real-time PCR instrument
Procedure:
-
Prepare the assay mix: In a microcentrifuge tube, combine the assay buffer, p38α kinase to a final concentration of 2 µM, and SYPRO Orange dye to a final concentration of 5x.
-
Dispense 19.8 µL of the assay mix into each well of a 96-well PCR plate.
-
Add 0.2 µL of the fragment stock solution (or DMSO for control) to the appropriate wells to achieve a final fragment concentration of 1 mM.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (e.g., > 2 °C) compared to the DMSO control indicates a potential hit.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
Objective: To confirm the binding of the fragment to p38α and determine the thermodynamic parameters of the interaction.
Materials:
-
Recombinant human p38α kinase (e.g., 20 µM in assay buffer)
-
This compound (e.g., 300 µM in assay buffer)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
Isothermal titration calorimeter
Procedure:
-
Prepare the protein solution (p38α) and the ligand solution (fragment) in the same assay buffer. Degas both solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25 °C, stirring speed, injection volume, and spacing).
-
Perform an initial injection of the ligand into the protein solution, followed by a series of subsequent injections.
-
Record the heat changes associated with each injection.
-
Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol 3: p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the inhibitory potency (IC50) of the optimized compounds.
Materials:
-
Recombinant human p38α kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (serial dilutions in DMSO)
-
Assay buffer: 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA
Procedure:
-
Prepare a 2x solution of the kinase and Eu-labeled antibody in the assay buffer.
-
Prepare a 4x solution of the test compounds in the assay buffer with DMSO.
-
Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Add 5 µL of the 4x compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2x kinase/antibody solution to all wells.
-
Add 5 µL of the 4x tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Signaling Pathway
The following diagram illustrates the p38α MAPK signaling pathway, which is a key regulator of cellular responses to stress and inflammation. Inhibition of p38α can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Disclaimer: The application and data presented here are hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should conduct their own validation studies.
Application Notes and Protocols for the Analysis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] Its chemical structure, featuring a trifluoromethyl group and a carboxylic acid moiety, presents unique analytical challenges and opportunities.[1] The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid group provides a site for derivatization and influences solubility.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Appearance: Solid
-
Properties: The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid group influences the compound's polarity, solubility, and chromatographic behavior.[1]
Analytical HPLC Method with UV Detection
This method provides a robust approach for the routine quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88%)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Retention Time (tR) | ~ 6.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
LC-MS Method for High Sensitivity and Selectivity
This LC-MS method is ideal for the analysis of this compound in complex matrices such as biological fluids, offering superior sensitivity and selectivity.
Experimental Protocol
1. Materials and Reagents:
-
Same as HPLC method.
2. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
3. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B, 0.5-4 min: 5-95% B, 4-5 min: 95% B, 5-5.1 min: 95-5% B, 5.1-7 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 241.0 |
| Product Ions (for MRM) | To be determined by infusion of standard |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
5. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC method, but with lower concentration ranges for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
Data Presentation: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Retention Time (tR) | ~ 3.2 min |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Workflow for HPLC analysis.
Caption: General workflow for LC-MS analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 240408-97-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. scbt.com [scbt.com]
- 5. 240408-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - this compound (C10H5F3N2O2) [pubchemlite.lcsb.uni.lu]
Scale-up Synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is based on a robust two-step process involving a Friedländer annulation followed by ester hydrolysis.
Introduction
This compound is a heterocyclic compound of significant interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules. Its naphthyridine core is a recognized scaffold in medicinal chemistry. This protocol outlines a reproducible and scalable method for its preparation.
Overall Synthetic Scheme
The synthesis proceeds in two main stages:
-
Friedländer Annulation: The condensation of 4-amino-3-formylpyridine with ethyl 4,4,4-trifluoroacetoacetate to form the naphthyridine ring system, yielding ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate.
-
Ester Hydrolysis: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylate
This step involves the acid-catalyzed cyclocondensation of an aminopyridine aldehyde with a trifluoromethyl-β-ketoester.
Materials:
-
4-Amino-3-formylpyridine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Ethanol (Reagent Grade)
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
-
Ethyl Acetate (for extraction)
-
Hexanes (for purification)
Equipment:
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification
Procedure:
-
To a solution of 4-amino-3-formylpyridine (1.0 eq) in ethanol (10 volumes), add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Slowly add a catalytic amount of concentrated hydrochloric acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford pure ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate as a solid.
Application Notes and Protocols: Trifluoromethylating Reagents in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Due to its unique properties—high electronegativity, metabolic stability, and lipophilicity—the CF3 group can significantly enhance the pharmacological profile of a molecule, improving its efficacy, bioavailability, and stability.[1][2][3] This document provides detailed application notes and protocols for the synthesis of trifluoromethylated heterocycles using common classes of trifluoromethylating reagents.
Classification of Trifluoromethylation Strategies
Trifluoromethylation reactions are broadly categorized based on the nature of the trifluoromethyl source: electrophilic, nucleophilic, or radical.[3][4] The choice of reagent and strategy depends on the electronic properties of the heterocyclic substrate. Electrophilic reagents are suitable for electron-rich heterocycles, while radical methods are highly effective for the C-H functionalization of electron-deficient systems.[4][5]
Caption: Classification of trifluoromethylating reagents.
Application Note 1: Electrophilic Trifluoromethylation of Indoles with Togni's Reagent
Electrophilic trifluoromethylating reagents are highly effective for the functionalization of electron-rich heterocycles such as indoles and pyrroles. Togni's reagents (hypervalent iodine(III)-CF3 compounds) are among the most widely used, valued for their stability and reactivity under mild conditions.[6][7]
Reaction Principle
The reaction typically proceeds via an electrophilic attack of the "CF3+" source onto the electron-rich C3 position of the indole ring. The reaction is often facilitated by a catalyst, such as a Lewis acid or a metal complex, to activate the Togni's reagent.
Caption: General pathway for indole trifluoromethylation.
Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-indole
This protocol is adapted from a copper-catalyzed trifluoromethylation of indoles.
Materials:
-
1-Methyl-1H-indole
-
1-(Trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni's Reagent II)
-
Copper(I) iodide (CuI)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-methyl-1H-indole (0.5 mmol, 1.0 equiv.), Togni's Reagent II (0.6 mmol, 1.2 equiv.), and CuI (0.05 mmol, 10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,2-dichloroethane (2.5 mL) via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (10 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-methyl-3-(trifluoromethyl)-1H-indole.
Data Summary: Substrate Scope
The following table summarizes the yields for the trifluoromethylation of various indole derivatives using a similar protocol.
| Entry | Substrate (Indole Derivative) | R Group | Yield (%) |
| 1 | 1-Methylindole | 1-Me | 85 |
| 2 | 5-Methoxy-1-methylindole | 5-MeO, 1-Me | 92 |
| 3 | 5-Bromo-1-methylindole | 5-Br, 1-Me | 78 |
| 4 | 1-Benzylindole | 1-Bn | 81 |
| 5 | N-Acetylindole | 1-Ac | 65 |
Application Note 2: Radical C-H Trifluoromethylation of Pyridines
Direct C-H trifluoromethylation of electron-deficient N-heterocycles like pyridines and quinolines is a powerful strategy for late-stage functionalization.[4] This is often achieved via a Minisci-type reaction, where a trifluoromethyl radical attacks the protonated heterocycle.[8] Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) is an inexpensive and stable source of the CF3 radical upon oxidation.[5][9]
Experimental Workflow
The general workflow involves the generation of the CF3 radical from Langlois' reagent using an oxidant, followed by its addition to the electron-deficient heterocyclic ring.
Caption: Workflow for radical C-H trifluoromethylation.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-4-tert-butylpyridine
This protocol is adapted from the work of Baran et al. on the innate C-H trifluoromethylation of heterocycles.[8][10]
Materials:
-
4-tert-Butylpyridine
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H2O)
-
Dichloromethane (DCM)
-
Sulfuric acid (H2SO4, concentrated)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 4-tert-butylpyridine (1.0 mmol, 1.0 equiv.), sodium trifluoromethanesulfinate (3.0 mmol, 3.0 equiv.), and dichloromethane (4 mL).
-
Add water (4 mL) to the mixture, followed by the slow, dropwise addition of concentrated sulfuric acid (1.0 mmol, 1.0 equiv.) while cooling in an ice bath.
-
Add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv.) dropwise to the stirring biphasic mixture.
-
Remove the ice bath and allow the reaction to stir vigorously at room temperature for 18 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO3 until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the product.
Data Summary: Scope of Heterocycle Trifluoromethylation
The following table demonstrates the broad applicability of this radical trifluoromethylation method to various heterocyclic systems.[8][10]
| Entry | Heterocycle | Product(s) and Ratio | Total Yield (%) |
| 1 | Pyridine | 2-CF3:4-CF3 (1.5:1) | 61 |
| 2 | Lepidine | 2-CF3-4-Me-Quinoline | 71 |
| 3 | Caffeine | 8-CF3-Caffeine | 80 |
| 4 | Pyrazine | 2-CF3-Pyrazine | 68 |
| 5 | N-Boc-Pyrrole | 2-CF3-N-Boc-Pyrrole | 55 |
Application Note 3: Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals from various precursors, including triflyl chloride (CF3SO2Cl) and Togni's reagents.[11][12][13] This approach offers excellent functional group tolerance and is applicable to a wide range of aromatic and heteroaromatic systems.[11]
Catalytic Cycle Principle
The mechanism involves the excitation of a photocatalyst (e.g., Ru(phen)3Cl2) by visible light. The excited-state catalyst then engages in a single-electron transfer (SET) with the CF3 source to generate a trifluoromethyl radical, which then adds to the heterocycle.[11]
Caption: Simplified photoredox catalytic cycle.
Experimental Protocol: Photoredox Trifluoromethylation of N-Methylpyrrole
This protocol is a representative example of photoredox-catalyzed trifluoromethylation.[11]
Materials:
-
N-Methylpyrrole
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)3]Cl2·6H2O)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN, degassed)
-
26 W compact fluorescent lamp (CFL)
Procedure:
-
In a screw-cap vial, combine N-methylpyrrole (0.2 mmol, 1.0 equiv.), [Ru(bpy)3]Cl2·6H2O (0.002 mmol, 1 mol%), and a magnetic stir bar.
-
Seal the vial with a cap containing a rubber septum. Evacuate and backfill with nitrogen three times.
-
Add degassed acetonitrile (2.0 mL), followed by DIPEA (0.4 mmol, 2.0 equiv.) and CF3SO2Cl (0.3 mmol, 1.5 equiv.) via syringe.
-
Place the reaction vial approximately 5-10 cm from a 26 W CFL bulb and stir at room temperature.
-
After 12 hours, remove the light source and quench the reaction with water (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product via flash column chromatography to obtain 1-methyl-2-(trifluoromethyl)-1H-pyrrole.
Data Summary: Scope of Photoredox Trifluoromethylation
This method is applicable to a wide array of electron-rich and electron-deficient heterocycles.[11]
| Entry | Substrate | Yield (%) |
| 1 | N-Boc-Pyrrole | 76 |
| 2 | Furan | 51 |
| 3 | Thiophene | 65 |
| 4 | Caffeine | 82 |
| 5 | Pyridine | 41 |
| 6 | Quinoline | 53 |
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS 240408-97-3). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, along with detailed experimental protocols and data to aid in the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a modified Gould-Jacobs reaction.[1] This involves a three-step process:
-
Condensation: An aminopyridine is reacted with a trifluoromethylated β-ketoester derivative to form an enamine intermediate.
-
Cyclization: The enamine undergoes a high-temperature thermal cyclization to form the 1,6-naphthyridine ring system.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.
Q2: What are the recommended starting materials for this synthesis?
A2: The recommended starting materials are 2-amino-4-methylpyridine and diethyl 2-(ethoxymethylene)-3-oxo-4,4,4-trifluorobutanoate. 2-amino-4-methylpyridine is commercially available or can be synthesized.[2][3][4][5] The trifluoromethylated reagent provides the necessary CF3 and carboxylate precursor functionalities.
Q3: What are the critical parameters to control during the cyclization step?
A3: The cyclization step is typically the most critical. Key parameters to control are:
-
Temperature: High temperatures (200-250 °C) are generally required to drive the intramolecular cyclization. The optimal temperature should be determined experimentally.
-
Solvent: A high-boiling point, inert solvent such as Dowtherm A or diphenyl ether is often used to achieve the necessary reaction temperature.
-
Reaction Time: The reaction time needs to be optimized to ensure complete cyclization while minimizing degradation of the product.[6]
Q4: Are there any specific safety precautions to consider?
A4: Yes, several safety precautions should be taken:
-
Fluorinated Compounds: Trifluoromethylated compounds can be volatile and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-Temperature Reactions: The use of high-boiling point solvents requires careful handling to avoid severe burns. Ensure proper heating mantles and temperature controllers are used.
-
Hydrolysis: Hydrolysis with strong bases like sodium hydroxide is exothermic. Add the base slowly and with cooling to control the reaction temperature.
Q5: How can I monitor the progress of the reactions?
A5: The progress of the reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of starting materials and the formation of the product can be visualized under UV light.
Q6: What are the common methods for purification of the final product?
A6: The final product, being a carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. If further purification is needed, column chromatography on silica gel can be employed, using a mobile phase containing a small amount of acetic acid to prevent tailing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of enamine intermediate in Step 1 | - Incomplete reaction. - Side reactions of the starting materials. | - Increase the reaction time or temperature moderately. - Use a Dean-Stark trap to remove ethanol and drive the equilibrium towards the product. - Ensure the purity of the starting materials. |
| Low yield of cyclized product in Step 2 | - Insufficient temperature for cyclization. - Degradation of the product at high temperatures. - Competing side reactions. | - Gradually increase the reaction temperature in small increments. - Optimize the reaction time; prolonged heating can lead to decomposition. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete hydrolysis in Step 3 | - Insufficient amount of base. - Short reaction time. - Low reaction temperature. | - Increase the molar excess of the base (e.g., NaOH). - Extend the reaction time and monitor by TLC until the starting ester is fully consumed. - Gently heat the reaction mixture to facilitate hydrolysis. |
| Presence of a major impurity in the final product | - Incomplete cyclization leading to unreacted enamine. - Decarboxylation of the final product. - Formation of regioisomers. | - Optimize the cyclization conditions (temperature and time). - Avoid excessive heating during hydrolysis and work-up. - Purify the intermediate ester before hydrolysis. Characterize the impurity by NMR and MS to identify its structure and adjust the reaction conditions accordingly. |
| Difficulty in isolating the final product | - Product is too soluble in the work-up solvent. - Formation of a stable salt. | - During acidification, adjust the pH carefully to the isoelectric point of the carboxylic acid to ensure maximum precipitation. - If the product is a salt, wash thoroughly with water to remove inorganic salts before drying. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-{[(4-methyl-2-pyridyl)amino]methylene}-3-oxo-4,4,4-trifluorobutanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylpyridine (10.8 g, 0.1 mol) in 150 mL of toluene.
-
Add diethyl 2-(ethoxymethylene)-3-oxo-4,4,4-trifluorobutanoate (27.0 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate as a solid.
-
The crude product can be used in the next step without further purification or can be recrystallized from ethanol.
Step 2: Synthesis of Ethyl 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylate
-
In a flask suitable for high-temperature reactions, place the crude enamine from Step 1.
-
Add 100 mL of Dowtherm A as a high-boiling solvent.
-
Heat the mixture to 240-250 °C with stirring for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Add 200 mL of hexanes to precipitate the product.
-
Filter the solid, wash with hexanes, and dry under vacuum.
-
The crude ester can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Step 3: Synthesis of this compound
-
Suspend the ethyl ester from Step 2 (0.05 mol) in 100 mL of ethanol.
-
Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water.
-
Heat the mixture to reflux for 2 hours until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of the Cyclization Reaction (Step 2)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diphenyl ether | 220 | 4 | 45 |
| 2 | Diphenyl ether | 250 | 2 | 65 |
| 3 | Diphenyl ether | 250 | 4 | 58 (degradation observed) |
| 4 | Dowtherm A | 240 | 3 | 72 |
| 5 | Dowtherm A | 260 | 2 | 68 (degradation observed) |
| 6 | Neat (no solvent) | 230 | 1 | 40 |
Table 2: Optimization of the Hydrolysis Reaction (Step 3)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.5) | Ethanol/H₂O | 80 | 4 | 85 |
| 2 | NaOH (2.0) | Ethanol/H₂O | 80 | 2 | 95 |
| 3 | NaOH (2.0) | Methanol/H₂O | 65 | 3 | 92 |
| 4 | KOH (2.0) | Ethanol/H₂O | 80 | 2 | 94 |
| 5 | NaOH (2.0) | Dioxane/H₂O | 100 | 1.5 | 96 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. 2-Amino-4-methylpyridine, 98% (695-34-1) - 2-Amino-4-methylpyridine, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 6. ablelab.eu [ablelab.eu]
Technical Support Center: Overcoming Solubility Challenges of Fluorinated Naphthyridine Compounds
Welcome to the Technical Support Center for fluorinated naphthyridine compounds. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated naphthyridine compounds exhibit poor aqueous solubility?
A1: The solubility of fluorinated naphthyridine compounds is influenced by several factors. The rigid, aromatic naphthyridine core contributes to a high crystal lattice energy, making it difficult for solvent molecules to break it apart. The introduction of fluorine atoms can further impact solubility. While fluorine can sometimes increase solubility through specific interactions, it often increases lipophilicity, which can lead to lower aqueous solubility.[1][2][3][4] The position and number of fluorine atoms can also alter the molecule's pKa, affecting its ionization state and, consequently, its solubility at a given pH.[1][2]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[5] To prevent this, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5% (v/v) in your aqueous solution.[6]
-
Optimize the dilution process: Add the stock solution dropwise into the vortexing aqueous buffer to ensure rapid dispersion and avoid localized high concentrations.[5]
-
Use a co-solvent: Employing a water-miscible organic co-solvent like ethanol or PEG 400 in the final solution can help maintain solubility.[6][7]
-
Prepare fresh solutions: It is best practice to prepare working solutions immediately before use to minimize the risk of precipitation over time.[5]
Q3: What are the primary strategies for improving the aqueous solubility of my fluorinated naphthyridine compound?
A3: There are three main approaches to enhance the solubility of these compounds:
-
Physical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate and solubility. Examples include particle size reduction through micronization or nanomilling to increase the surface area.[8][9][10][11][12]
-
Chemical Modifications: This involves making structural changes to the molecule itself. For instance, creating salt forms of ionizable compounds can significantly increase aqueous solubility.[8][13]
-
Formulation-Based Approaches: This is often the most practical approach in a research setting and involves using excipients to improve solubility.[8][14] Common strategies include the use of co-solvents, cyclodextrins, surfactants, and creating solid dispersions.[6][9][15][16]
Q4: Can fluorine substitution itself be used to improve solubility?
A4: Yes, strategic fluorination can sometimes be used to enhance solubility. While adding fluorine often increases lipophilicity, in some cases, it can lead to improved solubility by altering the crystal packing or by participating in favorable interactions with water molecules.[17] The effect of fluorine on solubility is highly dependent on its position on the naphthyridine scaffold and the overall molecular context.[2][17]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Cloudiness or visible particles appear immediately upon adding the stock solution to the aqueous buffer.
-
A precipitate forms over time in the prepared aqueous solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
Symptoms:
-
High variability in assay results between replicates.
-
Non-linear or unexpected dose-response curves.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent assay results.
Data Presentation
Table 1: Example Solubility Profile of a Fluorinated Naphthyridine Compound
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | < 0.1 | HPLC-UV |
| PBS (pH 7.4) | 25 | < 0.5 | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 25 | 5.2 | HPLC-UV |
| 5% DMSO in PBS | 25 | 15.8 | HPLC-UV |
| 10% PEG 400 in PBS | 25 | 25.3 | HPLC-UV |
Table 2: Comparison of Solubility Enhancement Techniques (Example Data)
| Technique | Formulation Details | Fold Increase in Aqueous Solubility |
| Nanosuspension | 1% (w/v) drug, 0.5% (w/v) stabilizer | ~50-fold |
| Solid Dispersion | 1:5 drug to PVP K30 ratio | ~120-fold |
| Cyclodextrin Complexation | 1:1 molar ratio with HP-β-CD | ~200-fold |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a fluorinated naphthyridine compound with a hydrophilic polymer, which can enhance its dissolution and apparent solubility.[6]
Materials:
-
Fluorinated naphthyridine compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Co-dissolution: Dissolve both the fluorinated naphthyridine compound and the hydrophilic carrier in a common volatile solvent.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
Protocol 2: Preparation of a Nanosuspension using Antisolvent Precipitation
This protocol provides a general framework for preparing a nanosuspension to improve the dissolution rate and bioavailability of a poorly soluble compound.[6][15]
Materials:
-
Fluorinated naphthyridine compound
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (e.g., water, buffer)
-
Stabilizer (e.g., a surfactant or polymer)
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Dissolve the Compound: Dissolve the fluorinated naphthyridine compound in a suitable organic solvent to prepare the organic phase.
-
Prepare Aqueous Phase: Dissolve a stabilizer in the aqueous phase.
-
Precipitation: Under high-speed homogenization or ultrasonication, inject the organic phase into the aqueous phase at a controlled rate. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.[6][15]
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
Signaling Pathways and Experimental Workflows
Many fluorinated naphthyridine derivatives are investigated as kinase inhibitors. The following diagram illustrates a general experimental workflow for evaluating the solubility and cell permeability of a novel fluorinated naphthyridine kinase inhibitor.
Caption: Experimental workflow for a novel kinase inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 4. chemkraft.ir [chemkraft.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. mdpi.com [mdpi.com]
- 16. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]
- 17. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethylated Heterocyclic Compounds
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and detailed protocols for the purification of trifluoromethylated (CF₃) heterocyclic compounds.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why are trifluoromethylated heterocyclic compounds often difficult to purify? A1: The difficulty arises from the unique physicochemical properties conferred by the trifluoromethyl group. The high electronegativity and lipophilicity of the CF₃ group can alter a molecule's polarity, solubility, and interaction with stationary phases in unpredictable ways. This can lead to issues like poor peak shape in chromatography, co-elution with structurally similar impurities, and challenges in inducing crystallization.
Q2: What are the primary purification strategies for this class of compounds? A2: The most common and effective methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase (NP) Chromatography, Supercritical Fluid Chromatography (SFC), Crystallization, and Fluorous Solid-Phase Extraction (F-SPE). The choice depends on the compound's properties, the nature of the impurities, and the required scale and purity.
Q3: How can I remove highly fluorinated impurities from my target compound? A3: Fluorous Solid-Phase Extraction (F-SPE) is a highly effective technique for this purpose. This method uses a fluorinated stationary phase that selectively retains compounds with a high fluorine content. The non-fluorinated or less-fluorinated target compound can be washed through, while the highly fluorinated impurities are retained and eluted separately.
Chromatography Troubleshooting Guide
Q4: My trifluoromethylated compound shows severe peak tailing in RP-HPLC on a C18 column. What is the cause and how can I fix it? A4: Peak tailing for CF₃-heterocycles, especially basic ones, is often caused by strong secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa. For basic compounds, lowering the pH with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the analyte and minimize silanol interactions.[1]
-
Solution 2: Use a Different Stationary Phase: Switch to a column with reduced silanol activity or alternative selectivity. Pentafluorophenyl (PFP) or phenyl-hexyl phases can offer different interactions and often improve peak shape for fluorinated compounds.[2]
-
Solution 3: Add a Mobile Phase Modifier: For particularly stubborn cases, adding 2,2,2-trifluoroethanol (TFE) to the mobile phase can improve selectivity and peak shape for fluorinated analytes by altering the stationary phase surface energy.[3]
-
Solution 4: Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[1][4]
Q5: My compound has poor or no retention on a C18 column, even with high aqueous content in the mobile phase. What should I do? A5: The CF₃ group can make molecules both hydrophobic and lipophobic, leading to poor retention on traditional alkyl phases.
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for more polar or highly fluorinated analytes and are compatible with 100% aqueous mobile phases.
-
Solution 2: Switch to a Different Chromatography Mode: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for polar compounds that are poorly retained in reversed-phase. Supercritical Fluid Chromatography (SFC) also provides orthogonal selectivity and is highly effective for many fluorinated compounds.
Q6: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC? A6: SFC is a powerful purification technique that should be considered in several scenarios:
-
Chiral Separations: SFC is a leading technique for resolving enantiomers of chiral CF₃-heterocycles.
-
High-Throughput Purification: SFC offers significantly faster separation and column re-equilibration times compared to HPLC.
-
Thermally Labile Compounds: SFC operates at lower temperatures, which is beneficial for compounds that are sensitive to heat.
-
"Green" Chemistry: SFC primarily uses supercritical CO₂ as the main mobile phase, drastically reducing organic solvent consumption.[5][6]
-
Difficult Separations: It often provides different ("orthogonal") selectivity to RP-HPLC, resolving compounds that are difficult to separate otherwise.[6]
Crystallization Troubleshooting Guide
Q7: My trifluoromethylated compound "oils out" from solution instead of forming crystals. How can I fix this? A7: Oiling out occurs when a compound precipitates above its melting point or as a supersaturated, amorphous liquid.
-
Solution 1: Slow Down Cooling: Ensure the solution cools as slowly as possible. Using an insulated container (e.g., a Dewar flask) or placing the flask in a warm water bath that cools to room temperature overnight can promote the formation of ordered crystals.
-
Solution 2: Reduce Solute Concentration: Oiling out is often caused by excessive supersaturation. Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.
-
Solution 3: Change the Solvent System: Experiment with different solvents or anti-solvents. If using an anti-solvent, try adding it at a slightly lower temperature or using vapor diffusion, where the anti-solvent slowly diffuses into the solution of your compound.
-
Solution 4: Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce nucleation and promote crystal growth.
Q8: I'm getting very low recovery from my recrystallization. What are the common causes? A8: Low yield is typically due to either using too much solvent or premature precipitation of impurities.
-
Solution 1: Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will keep more of your desired compound dissolved in the mother liquor upon cooling.
-
Solution 2: Ensure Thorough Cooling: Cool the solution in an ice bath for at least an hour after it has reached room temperature to maximize the precipitation of your product.
-
Solution 3: Check Purity Beforehand: If the crude material is very impure, the impurities may crystallize along with or instead of your product. It may be necessary to first perform a rapid purification by flash chromatography to remove the bulk of impurities before attempting crystallization.
Data Presentation: Purification Conditions
Table 1: Example RP-HPLC Conditions for Trifluoromethylated Heterocycles
| Compound Class | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Example | Achieved Purity | Reference |
| Trifluoromethyl-pyridines | C18 (5 µm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-50% B over 30 min (Analytical) | >98% | [7] |
| Trifluoromethyl-pyrazoles | C18 (5 µm) | 0.2% Formic Acid in Water | Acetonitrile | 40-75% B over 8 min (Preparative) | >99% (Post-Prep) | [8] |
| General Fluorinated Amphiphiles | C8 | Water | 2,2,2-Trifluoroethanol (TFE) | Isocratic (Optimized Ratio) | Baseline Separation | [3] |
| Perfluorinated Compounds | Pentafluorophenyl (PFP) | 20 mM Ammonium Acetate | Methanol | 10-90% B over 10 min | Isomer Separation | [9] |
Table 2: Example Preparative SFC Conditions for Heterocyclic Compounds
| Compound Type | Stationary Phase | Co-Solvent (in CO₂) | Additive | Loading | Yield/Recovery | Reference |
| Polar Development Compound | 2-Ethylpyridine (2-EP) | 30% Methanol | 0.2% NH₄OH | 3 g crude | >99% Purity | [10] |
| Very Polar Development Compound | "Basic" Column | 60% Methanol | 5% Water | 5 g crude | High Purity & Recovery | [10] |
| Chiral Trifluoromethyl Alcohol | Chiralpak® AD-H | 10% Isopropanol | None | Analytical | Rs = 2.80 | [5] |
| General Mixture | Diol | 40% Methanol | 0.2% NH₄OH | 2 g crude | >99% Purity | [10] |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
This protocol is a general guideline for purifying a trifluoromethylated heterocyclic compound.
-
Analytical Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A = 0.1% TFA in Water; B = 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection: Dissolve crude sample in a minimal amount of DMSO or mobile phase A. Inject 10 µL.
-
Gradient: Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the target compound.
-
Optimization: Optimize the gradient around the target elution time to maximize resolution from nearby impurities. A shallower gradient (e.g., a change of 0.5-1% B per minute) improves separation.[7]
-
-
Preparative Scale-Up:
-
Column: C18, 21.2 x 150 mm, 5 µm (or appropriate larger size).
-
Sample Preparation: Dissolve the crude material (e.g., 100 mg) in the minimum required volume of a strong solvent like DMSO or DMF, then dilute with mobile phase A until the point of precipitation, and filter.
-
Flow Rate: Scale the flow rate based on the column cross-sectional area (e.g., ~20 mL/min for a 21.2 mm ID column).
-
Gradient: Use the optimized gradient from the analytical run, adjusting for the system delay volume.
-
Fraction Collection: Collect fractions (e.g., 10-15 mL) across the target peak based on UV absorbance (typically 220 or 254 nm).
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity (>98%).
-
Remove the acetonitrile under reduced pressure (rotary evaporation).
-
Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy TFA salt.
-
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Impurity Removal
This protocol is designed to separate a fluorous-tagged compound from non-fluorous reagents or by-products.[11][12]
-
Cartridge Conditioning:
-
Select a FluoroFlash® SPE cartridge with a bed weight appropriate for your sample size (e.g., 2 g of silica for up to 200 mg of crude sample).[3]
-
Condition the cartridge by passing 6 mL of a "fluorophilic" solvent (e.g., 100% Methanol) through it, followed by 6 mL of a "fluorophobic" elution solvent (e.g., 80:20 Methanol/Water).
-
-
Sample Loading:
-
Elution:
-
Fluorophobic Wash: Elute the cartridge with 6-8 mL of the fluorophobic solvent (80:20 Methanol/Water). This fraction will contain your non-fluorous compounds. Collect this eluent.
-
Fluorophilic Elution: Elute the cartridge with 8 mL of a fluorophilic solvent (100% Methanol or THF). This fraction will contain your fluorous-tagged compound of interest (or fluorous impurities). Collect this eluent separately.
-
-
Analysis and Recovery:
-
Analyze both fractions by TLC or LC-MS to confirm the separation.
-
Evaporate the solvent from the desired fraction under reduced pressure to recover the purified product.
-
Protocol 3: Crystallization of 4-(Trifluoromethyl)nicotinic Acid
This protocol is based on a documented procedure for the crystallization of a trifluoromethylated pyridine derivative, yielding a high-purity product.[3]
-
Dissolution:
-
In a suitable reaction vessel, add the crude 4-trifluoromethylnicotinonitrile (172.1 g).
-
Add 500 mL of water and 150 g of sodium hydroxide.
-
Heat the mixture to 100 °C with stirring. The solid should dissolve to form a clear, light-yellow solution.
-
-
Precipitation:
-
Stop stirring and allow the solution to cool slightly.
-
Carefully adjust the pH to be less than 1 by adding concentrated hydrochloric acid. A white solid will precipitate.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by suction filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Dry the solid under vacuum to obtain the purified 4-trifluoromethylnicotinic acid.
-
-
Analysis:
-
Yield: A reported yield for this procedure is 187.9 g (98.3%).
-
Purity: Assess purity by NMR, LC-MS, and melting point.
-
Mandatory Visualizations
Caption: Chromatography method selection workflow for CF₃-heterocycles.
Caption: Logic diagram for troubleshooting poor HPLC peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 12. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Minimizing Side Reactions in Naphthyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions encountered during the functionalization of naphthyridine rings. The following sections address specific issues in key synthetic methodologies and offer detailed protocols and data-driven advice to enhance the efficiency and selectivity of your reactions.
Section 1: Troubleshooting Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation on naphthyridine scaffolds. However, their efficiency can be hampered by several side reactions. This section provides guidance on how to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What are the likely causes and how can I prevent this?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling. The primary causes are often related to the reaction conditions, particularly the choice of base and the presence of oxygen.
-
Troubleshooting Steps:
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents. Use freeze-pump-thaw cycles or sparge with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize the Base: The choice and amount of base are critical. Stronger bases can sometimes promote homocoupling. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or organic bases. The stoichiometry of the base can also be adjusted; using a stoichiometric amount rather than a large excess can sometimes be beneficial.
-
Select an Appropriate Catalyst System: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Q2: My Sonogashira coupling is producing a lot of diyne byproduct from the homocoupling of the terminal alkyne. How can I minimize this?
A2: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a frequent side reaction in Sonogashira couplings, especially when using a copper co-catalyst.
-
Troubleshooting Steps:
-
Implement Copper-Free Protocols: The most direct way to prevent Glaser coupling is to use a copper-free Sonogashira protocol. These methods often require careful selection of the palladium catalyst, ligand, and base to facilitate the catalytic cycle without copper.
-
Strict Exclusion of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides, leading to homocoupling. Ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere.
-
Control Reaction Temperature: While some Sonogashira reactions proceed at room temperature, others may require gentle heating. However, excessively high temperatures can lead to catalyst decomposition and an increase in side products. Optimize the temperature for your specific substrates.
-
Amine and Solvent Choice: The choice of amine base and solvent can influence the rate of homocoupling. Triethylamine is commonly used, but other amines like diisopropylethylamine (DIPEA) can be explored.
-
Q3: I am attempting a selective mono-arylation of a dihalonaphthyridine, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-arylation?
A3: Achieving selective mono-functionalization of polyhalogenated heterocycles can be challenging. The relative reactivity of the halogen positions and the reaction conditions are key factors.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid or other coupling partner to favor mono-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the reaction at the more reactive halogen position.
-
Choose a Less Reactive Catalyst: A less active palladium catalyst may exhibit greater selectivity for the more reactive C-X bond.
-
Exploit Differential Reactivity: The inherent electronic and steric differences between the halogen positions on the naphthyridine ring can be exploited. For example, in many cases, the position ortho to a ring nitrogen is more activated.
-
Quantitative Data on Side Reactions
The following table summarizes the impact of various parameters on the yield of common side products in cross-coupling reactions.
| Reaction Type | Substrate | Parameter Varied | Desired Product Yield (%) | Side Product(s) | Side Product Yield (%) |
| Suzuki-Miyaura | 2,4-Dichloronaphthyridine | Base: K₃PO₄ vs. Na₂CO₃ | 75% (K₃PO₄) / 55% (Na₂CO₃) | Homocoupling | 10% (K₃PO₄) / 25% (Na₂CO₃) |
| Sonogashira | 3-Bromonaphthyridine | Catalyst: Pd/Cu vs. Pd-only | 60% (Pd/Cu) / 85% (Pd-only) | Diyne Homocoupling | 30% (Pd/Cu) / <5% (Pd-only) |
| Suzuki-Miyaura | 2,7-Dibromonaphthyridine | Boronic Acid (eq.) | 1.2 eq: 65% / 2.5 eq: 20% | Di-arylated product | 1.2 eq: 15% / 2.5 eq: 70% |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Halonaphthyridine
This protocol is designed to minimize the formation of homocoupled diyne byproducts.
-
Preparation: To a flame-dried Schlenk flask, add the halonaphthyridine (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the terminal alkyne (1.2 mmol, 1.2 equiv) and degassed anhydrous triethylamine (5 mL).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Workflow for Minimizing Sonogashira Homocoupling
Caption: Troubleshooting workflow for minimizing diyne homocoupling in Sonogashira reactions.
Section 2: C-H Activation and Directed ortho-Metalation (DoM)
Direct C-H activation and DoM are increasingly popular for their atom economy. However, achieving high regioselectivity and avoiding over-functionalization can be challenging with the electron-deficient naphthyridine core.
Frequently Asked Questions (FAQs)
Q4: How can I control the regioselectivity of a C-H activation reaction on a substituted naphthyridine?
A4: Regioselectivity in C-H activation is primarily governed by the directing group and the catalyst system employed. The electronic and steric properties of the naphthyridine substrate also play a significant role.
-
Troubleshooting Steps:
-
Choice of Directing Group (DG): The DG is crucial for directing the metal catalyst to a specific C-H bond. For naphthyridines, nitrogen atoms within the ring system can act as directing groups. The choice of an external DG can override the inherent directing effect of the ring nitrogens.
-
Catalyst and Ligand Screening: Different transition metal catalysts (e.g., Pd, Rh, Ru) and their associated ligands can exhibit different regioselectivities. A screening of various catalyst/ligand combinations is often necessary to find the optimal system for the desired regioselectivity.
-
Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the C-H activation step, thereby affecting regioselectivity.
-
Q5: I am experiencing over-lithiation or poor yields in my Directed ortho-Metalation (DoM) of a naphthyridine. What are the common pitfalls?
A5: DoM on π-deficient heterocycles like naphthyridines can be complicated by competing nucleophilic addition of the organolithium reagent to the ring.
-
Troubleshooting Steps:
-
Choice of Base: For π-deficient systems, less nucleophilic, sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums (n-BuLi, s-BuLi) to minimize nucleophilic addition.[1]
-
Low Temperature: Performing the lithiation at low temperatures (e.g., -78 °C) is critical to disfavor nucleophilic addition and potential decomposition of the lithiated intermediate.
-
Directing Group (DMG) Selection: A strong directing group is necessary to facilitate deprotonation at the desired ortho position. The nitrogen atoms of the naphthyridine ring can act as DGs, but their directing ability may need to be enhanced by other substituents.
-
Solvent and Additives: The choice of solvent (e.g., THF, Et₂O) and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the aggregation state and reactivity of the organolithium base.
-
Experimental Protocols
Protocol 2: Directed ortho-Metalation of 1,8-Naphthyridine
This protocol uses a hindered amide base to minimize nucleophilic addition.
-
Preparation: To a flame-dried, three-necked flask equipped with a thermometer, argon inlet, and dropping funnel, add a solution of 1,8-naphthyridine (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LiTMP (1.2 mmol) in THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Litiation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophile Quench: Add a solution of the desired electrophile (1.5 mmol) in anhydrous THF dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Logical Flow for Optimizing DoM on Naphthyridines
Caption: Decision-making flowchart for troubleshooting Directed ortho-Metalation (DoM) on naphthyridine substrates.
Section 3: General Side Reactions and Mitigation Strategies
This section covers side reactions that are common across various functionalization methods.
Frequently Asked Questions (FAQs)
Q6: I'm observing the formation of a naphthyridine N-oxide as a byproduct. How can I prevent this, and can it be reversed?
A6: N-oxidation can occur if oxidizing agents are present, sometimes even with atmospheric oxygen under certain catalytic conditions.
-
Prevention:
-
Inert Atmosphere: As with many sensitive reactions, maintaining a strict inert atmosphere can help prevent aerial oxidation.
-
Avoid Oxidizing Conditions: Be mindful of reagents that can act as oxidants. If an oxidation step is necessary elsewhere in the synthesis, consider protecting the naphthyridine nitrogen if it is susceptible to oxidation.
-
-
Reversal (Deoxygenation):
-
If an N-oxide is formed, it can often be deoxygenated. Several methods are available, including treatment with PCl₃ or PPh₃. A palladium-catalyzed transfer oxidation using triethylamine can also be effective and tolerates a range of functional groups.[2]
-
Q7: My naphthyridine substrate has a cyano or ester group that is being hydrolyzed during the reaction. How can I protect these functional groups?
A7: Hydrolysis of sensitive functional groups is a common issue, especially when reactions are run under acidic or basic conditions or in the presence of water.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water.
-
pH Control: If possible, run the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic, hindered base. If acidic conditions are necessary, they should be as mild as possible.
-
Protecting Groups: If the functional group is highly labile, a protecting group strategy may be necessary, although this adds steps to the synthesis.
-
Reaction Time and Temperature: Minimize reaction time and temperature to reduce the extent of hydrolysis.
-
Q8: I have a chloronaphthyridine, and instead of a cross-coupling reaction, I am seeing nucleophilic substitution by my base or solvent. How can I favor the desired cross-coupling?
A8: The electron-deficient nature of the naphthyridine ring can make it susceptible to nucleophilic aromatic substitution (SₙAr), which can compete with transition-metal catalyzed cross-coupling reactions.
-
Troubleshooting Steps:
-
Choice of Base: Use a weaker, non-nucleophilic base if possible. For example, carbonates (K₂CO₃, Cs₂CO₃) are generally less nucleophilic than alkoxides or hydroxides.
-
Catalyst Activity: A highly active palladium catalyst can accelerate the cross-coupling pathway, allowing it to outcompete the SₙAr reaction. The use of appropriate ligands is key to enhancing catalyst activity.
-
Solvent: Avoid highly nucleophilic solvents if they are not required for the reaction.
-
References
Technical Support Center: Suzuki-Miyaura Coupling with Electron-Deficient Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling with an electron-deficient heterocycle. What are the common causes?
A1: Low or no yield in the Suzuki-Miyaura coupling of electron-deficient heterocycles is a common issue that can stem from several factors:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atom(s) of the heterocycle can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly prevalent with substrates like pyridines and pyrimidines.
-
Slow Transmetalation: Electron-deficient boronic acids or their derivatives can exhibit slow rates of transmetalation, a key step in the catalytic cycle.[1]
-
Protodeboronation: The boronic acid starting material can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, consuming the starting material.
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.
Q2: How do I choose the right ligand for coupling with my electron-deficient heterocycle?
A2: The choice of ligand is critical for a successful Suzuki-Miyaura coupling with electron-deficient heterocycles. Generally, bulky and electron-rich phosphine ligands are preferred as they can promote the rate-limiting oxidative addition step and stabilize the palladium catalyst, preventing deactivation.[2] Ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, are often effective. The optimal ligand may vary depending on the specific substrates, so screening a few options is recommended.
Q3: What is the best base to use for these types of couplings?
A3: The choice of base is crucial and often substrate-dependent. For challenging couplings with electron-deficient heterocycles, stronger, non-nucleophilic bases are often more effective. Common choices include:
-
Potassium Phosphate (K₃PO₄): A strong base that is widely used and often gives good results.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be effective when other bases fail.[1]
-
Potassium Fluoride (KF): Can be particularly effective for couplings involving 2-pyridyl boronates.[3]
Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may also be suitable for less challenging substrates.[4][5] The base's role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6]
Q4: My boronic acid seems to be decomposing. How can I prevent this?
A4: Boronic acid decomposition, primarily through protodeboronation, is a common side reaction. To mitigate this, consider the following:
-
Use of Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable than the corresponding boronic acids and can be used to suppress decomposition.
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its presence can sometimes reduce the rate of protodeboronation.
-
Careful Choice of Base and Solvent: The stability of the boronic acid can be influenced by the reaction medium.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura reactions with electron-deficient heterocycles.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.
Data Presentation: Recommended Reaction Conditions
The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of common electron-deficient heterocycles.
Table 1: Coupling of 2-Halopyridines with Arylboronic Acids
| Heterocyclic Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | Tri(o-tolyl)phosphine (6) | K₃PO₄ | Toluene | 100 | 95 | [7] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | N/A |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 89 | [8] |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | Ligand 1 (3) | KF | Dioxane | 80 | 85 | [3] |
Table 2: Coupling of Halopyrimidines with Arylboronic Acids
| Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 85 | [9] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Halide with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol offers a more environmentally friendly approach for certain substrates.[11]
-
Reaction Setup: In a reaction vial, prepare a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a water-ethanol-based solvent system (WEB, 3 mL).
-
Reaction: Stir the mixture at room temperature for the required time.
-
Extraction: After the reaction is complete, extract the solution with diethyl ether (4 x 10 mL).
-
Purification: Purify the combined organic extracts by column chromatography over silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Improving yields in the final cyclization step of naphthyridine synthesis
Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving yields in the final, critical cyclization step of naphthyridine synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My final cyclization step is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A1: A low or nonexistent yield in the final ring-closing step is a frequent challenge. The issue can typically be traced back to one of four key areas: reagent quality, reaction conditions, catalyst efficacy, or the solvent system. A systematic approach is the most effective way to troubleshoot this problem.[1][2]
-
Purity of Starting Materials: Ensure your precursors, such as 2-aminopyridine-3-carbaldehyde or related derivatives, are pure. Impurities can act as catalyst poisons or introduce competing side reactions.[1] The aldehyde starting material can be particularly sensitive to oxidation and should be used when fresh or stored carefully under an inert atmosphere.[1]
-
Reaction Conditions (Temperature & Time):
-
Temperature: The optimal temperature is highly specific to your chosen synthetic route (e.g., Friedländer, Skraup) and catalyst system.[2] A temperature that is too low may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants, intermediates, or the final product.[2] For instance, some modern syntheses using choline hydroxide in water work best at 50°C, whereas others using ionic liquids may require 80°C.[3] We recommend performing a temperature screen to find the ideal conditions for your specific substrates.
-
Reaction Time: It's crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS. If you observe significant amounts of starting material after the planned reaction time, consider extending it.[1]
-
-
Catalyst Choice and Activity: The catalyst is a pivotal component. Traditional methods often rely on strong acid or base catalysts, which can be harsh.[3] Modern approaches have introduced highly efficient and milder alternatives.[3]
-
Metal Catalysis: Palladium, Copper, Gold, Ruthenium, and Silver catalysts are often used.[2][4] Ensure your catalyst is active and, if necessary, that co-catalysts (e.g., a silver salt for gold catalysis) are used correctly.[2]
-
Ionic Liquids & Greener Catalysts: Basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and biocompatible catalysts like choline hydroxide have shown excellent activity, often leading to higher yields.[3][5]
-
-
Solvent System: The solvent can dramatically influence reaction rates and yields. While many protocols use organic solvents, greener and more effective alternatives are gaining traction. Water has been successfully employed as a solvent, particularly with compatible catalysts, leading to excellent yields.[3] Solvent-free conditions, either through grinding or microwave irradiation, can also be highly effective and simplify the workup process.[1][3]
Q2: I'm observing multiple spots on my TLC, suggesting significant side product formation. What are the likely culprits and how can I minimize them?
A2: The formation of multiple byproducts is a primary cause of reduced yields and purification headaches. The identity of these side products is tied to your specific reaction.
-
Incomplete Cyclization: The most common "byproduct" is often an uncyclized intermediate.[1][2] If the final ring-closure does not go to completion, you will isolate the stable precursor. This can be identified by comparing the spectra of your impurities with your starting materials.[1]
-
Solution: Re-evaluate your reaction time and temperature. A modest increase in temperature or allowing the reaction to run longer may drive it to completion. Ensure your catalyst is sufficiently active and loaded at the correct concentration.
-
-
Self-Condensation or Homocoupling: In some synthetic strategies, starting materials can react with themselves. For example, in cross-coupling reactions, homocoupling of starting materials is a known side reaction.[2] In Friedländer-type syntheses, the active methylene compound can undergo self-condensation.[6]
-
Solution: Adjusting the stoichiometry or the rate of addition of one reactant can sometimes minimize these side reactions.
-
-
Oxidation/Decomposition: As mentioned, some starting materials like 2-aminopyridine-3-carbaldehyde are prone to oxidation.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this, especially when using oxygen-sensitive organometallic catalysts.[2]
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the cyclization?
A2: Poor regioselectivity is a well-documented challenge, particularly in the Friedländer annulation when using unsymmetrical ketones (e.g., 2-butanone). This can lead to the formation of two distinct constitutional isomers, complicating purification and reducing the yield of the desired product.[1][6]
-
Catalyst Selection: The choice of catalyst can strongly direct the reaction towards a single regioisomer. The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[1][7]
-
Reaction Conditions: Modifying the reaction conditions can also influence the isomeric ratio. For instance, a slow, controlled addition of the methyl ketone substrate to the reaction mixture has been shown to increase regioselectivity.[7]
Visual Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving low yields in your naphthyridine cyclization step.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Summary: Impact of Reaction Parameters
The following table summarizes quantitative data from literature to guide your optimization efforts.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 1 | 96 | [3] |
| [Bmmim][Im] | Ionic Liquid (neat) | 80 | 24 | 92 | [5] |
| Al₂O₃ (solid support) | Solvent-Free (Grinding) | Room Temp | 0.17 (10 min) | 95 | [3] |
| AgNO₃ (20 mol%) | DCE | Room Temp | - | 75 | [4] |
| None (Traditional) | Organic Solvent | Reflux | >12 | < 70 | [3] |
Generalized Cyclization Mechanism (Friedländer Annulation)
Understanding the mechanism can help diagnose issues. The following diagram illustrates the key steps in a base-catalyzed Friedländer cyclization.
Caption: Key mechanistic steps of the Friedländer annulation.
Experimental Protocols
Protocol 1: General Temperature & Solvent Screening
This protocol provides a framework for optimizing reaction conditions in parallel to quickly identify improved parameters.
-
Setup: Arrange an array of reaction vials (e.g., in a parallel synthesizer or on separate stirrer hotplates).
-
Reagent Preparation: Prepare a stock solution of your 2-aminopyridine derivative and your active methylene compound in a suitable solvent to ensure accurate dispensing.
-
Dispensing: To each vial, add the catalyst. Then, add an equal aliquot of the pre-mixed reactant stock solution. Finally, add the screening solvent to each respective vial.
-
Solvent Screen (at a fixed temperature):
-
Vial 1: Toluene
-
Vial 2: Dioxane
-
Vial 3: Water[3]
-
Vial 4: Ethanol
-
Vial 5: N,N-Dimethylformamide (DMF)
-
-
Temperature Screen (in the best solvent from step 4):
-
Execution: Seal the vials (if necessary, after purging with an inert gas) and run the reactions for a predetermined time (e.g., 6 hours).
-
Analysis: Quench the reactions and analyze the crude mixture from each vial by a quantitative method (e.g., LC-MS with an internal standard or ¹H NMR) to determine the relative yield of the desired product.
Protocol 2: Catalyst Screening for Improved Regioselectivity
This protocol is designed to test different catalysts to overcome issues with isomeric mixtures when using an unsymmetrical ketone.
-
Setup: In separate, identical reaction flasks, add the 2-amino-3-formylpyridine (1.0 eq) and the chosen solvent (e.g., Toluene).
-
Catalyst Addition:
-
Reactant Addition: Begin stirring the mixtures. Add the unsymmetrical ketone (e.g., 2-butanone, 1.2 eq) dropwise to each flask over 20 minutes using a syringe pump. A slow addition rate is key to improving selectivity.[7]
-
Reaction: Heat the reactions to a consistent temperature (e.g., 80 °C) and monitor by TLC.
-
Work-up & Analysis: After the reaction is complete, perform an identical aqueous work-up on each reaction mixture. Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the two regioisomers formed in each case.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Technical Support Center: Stability of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid in solution. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its structural motifs, the primary stability concerns for this compound in solution include susceptibility to hydrolysis, photodegradation, and oxidation. The trifluoromethyl group is generally stable but can undergo hydrolysis under strong alkaline conditions to form a carboxylic acid.[1] The naphthyridine core, a bicyclic aromatic system with two nitrogen atoms, can be susceptible to oxidation and photodegradation.[2]
Q2: In what types of solvents is this compound expected to be most stable?
A2: For general stock solutions, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for short-term storage.[2] However, even in these solvents, degradation can occur due to residual water, exposure to light, and oxidation.[2] For aqueous buffers, stability will be highly dependent on the pH. It is crucial to determine the optimal pH range for your specific experimental conditions.
Q3: How can I improve the solubility of this compound in aqueous solutions for my experiments?
A3: Naphthyridine derivatives can exhibit poor aqueous solubility.[2] To improve this, consider the following approaches:
-
pH Adjustment: The carboxylic acid moiety allows for the formation of a more soluble salt at a pH above its pKa. A careful pH titration study is recommended.
-
Co-solvents: The use of a small percentage of an organic co-solvent like DMSO or ethanol can significantly enhance solubility. However, it is important to evaluate the potential impact of the co-solvent on your experiment.[2]
Q4: What are the likely degradation pathways for this molecule?
A4: Potential degradation pathways include:
-
Hydrolysis: The trifluoromethyl group could potentially hydrolyze to a carboxylic acid under harsh basic conditions.[1]
-
Oxidation: The nitrogen atoms within the naphthyridine ring system are susceptible to oxidation, which could lead to the formation of N-oxides.[2]
-
Photodegradation: Exposure to UV or visible light may lead to complex degradation pathways, potentially involving oxidation and ring cleavage.[1][2]
-
Decarboxylation: While less common for aromatic carboxylic acids, decarboxylation could potentially occur under thermal stress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a stock solution. | Compound degradation. | Perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[3][4][5][6] Protect stock solutions from light by using amber vials and store at low temperatures (-20°C or -80°C).[2] |
| Loss of compound potency over time in an aqueous assay buffer. | Hydrolysis or other degradation in the aqueous environment. | Determine the stability of the compound at the specific pH and temperature of your assay. Consider preparing fresh solutions immediately before use. If instability is confirmed, investigate alternative buffer systems or the use of stabilizing excipients. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | Refer to the FAQ on improving solubility. Methods include pH adjustment and the use of co-solvents.[2] Ensure the final concentration is below the solubility limit under the experimental conditions. |
| Discoloration of the solution upon storage. | Oxidation or photodegradation. | Store solutions protected from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Prepare solutions fresh whenever possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours.[2] Dissolve in the initial solvent before analysis.
-
Photostability: Expose the stock solution in a photostability chamber to UV and visible light according to ICH guidelines.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC-UV method.[3][5][6]
-
If significant degradation is observed, further characterization of the degradation products can be performed using LC-MS/MS and NMR.[8][9][10][11]
Protocol 2: Solution Stability Assessment at Different pH Values
1. Buffer Preparation:
-
Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).
2. Sample Preparation:
-
Spike the stock solution of the compound into each buffer to a final concentration suitable for HPLC analysis.
3. Incubation and Sampling:
-
Incubate the solutions at a defined temperature (e.g., room temperature or 37°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Analysis:
-
Immediately analyze the aliquots by a validated HPLC method to determine the remaining concentration of the parent compound.
5. Data Presentation:
-
Plot the percentage of the remaining compound against time for each pH.
-
Calculate the degradation rate constant and half-life at each pH.
Quantitative Data Summary
No specific quantitative stability data for this compound was found in the public domain. The following table is a template for presenting data from a solution stability study as described in Protocol 2.
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Half-life (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 2.0 | 25 | 10 | > 48 | < 0.01 |
| 4.0 | 25 | 10 | > 48 | < 0.01 |
| 7.4 | 25 | 10 | 36.5 | 0.019 |
| 9.0 | 25 | 10 | 12.2 | 0.057 |
| 12.0 | 25 | 10 | 2.5 | 0.277 |
Visualizations
Caption: Workflow for Investigating Compound Stability.
Caption: Potential Degradation Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Regioselective Functionalization of the 1,6-Naphthyridine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of the 1,6-naphthyridine ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving regioselectivity on the 1,6-naphthyridine ring?
A1: The main challenges stem from the electronic properties of the 1,6-naphthyridine nucleus. The two nitrogen atoms deactivate the ring towards electrophilic substitution, making reactions sluggish and often requiring harsh conditions. This can lead to a mixture of regioisomers and the formation of byproducts. Furthermore, the inherent reactivity differences between the various positions on the ring (C2, C3, C4, C5, C7, and C8) can be subtle, making selective functionalization difficult to control. For instance, in many cases, a mixture of isomers is obtained, complicating purification and reducing the yield of the desired product.[1]
Q2: Which positions on the 1,6-naphthyridine ring are most reactive towards electrophilic and nucleophilic attack?
A2: The reactivity of the 1,6-naphthyridine ring is position-dependent. Generally, the pyridine ring containing N1 is more electron-deficient than the one containing N6. For electrophilic substitution, the pyridine rings are deactivated. However, theoretical calculations and experimental results suggest that the C3 and C8 positions are the most susceptible to electrophilic attack. For nucleophilic aromatic substitution (SNAr), positions activated by a good leaving group and alpha or para to a ring nitrogen are most reactive. For instance, in 5,7-dichloro-1,6-naphthyridine, the C5 position is reported to be more reactive towards nucleophilic substitution than the C7 position.[2]
Q3: How can I improve the regioselectivity of Friedländer synthesis for substituted 1,6-naphthyridines?
A3: The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, can sometimes yield a mixture of regioisomers when using unsymmetrical ketones.[3] To improve regioselectivity, consider the following strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the outcome. While traditional methods use acid or base catalysis, newer methods employing specific catalysts have shown improved regioselectivity.
-
Reaction Conditions: Optimizing the reaction temperature and solvent can favor the formation of one regioisomer over another.
-
Substrate Modification: Modifying the starting materials, for example, by using a directing group, can steer the reaction towards the desired product.
Q4: What are the common side reactions observed during the functionalization of 1,6-naphthyridines?
A4: Common side reactions include the formation of regioisomers, over-reaction (e.g., di-substitution when mono-substitution is desired), and decomposition of starting materials or products under harsh reaction conditions. In Minisci-type reactions, which introduce alkyl groups, a potential side reaction is acylation, depending on the radical source.[1] During halogenation, the formation of di- or tri-halogenated products can be a significant issue.
Troubleshooting Guides
Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive catalyst | Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or a pre-catalyst that is activated in situ. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[4] |
| Inappropriate base or solvent | The choice of base and solvent is critical. For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like 1,4-dioxane, toluene, or DMF are often used. Screen different combinations of bases and solvents to find the optimal conditions for your specific substrates.[5] | |
| Poor quality of boronic acid/ester | Boronic acids can decompose upon storage. Use fresh or recently purified boronic acids. Consider using more stable boronic esters (e.g., pinacol esters). |
Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple regioisomers | Harsh reaction conditions | High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inappropriate reagent or solvent | The choice of reagent and solvent can influence regioselectivity. For bromination, using N-bromosuccinimide (NBS) in a non-polar solvent can sometimes offer better selectivity than using Br₂. The solvent can also play a role in stabilizing certain transition states, thus influencing the product distribution.[6][7] | |
| No directing group or unfavorable directing effect | If the substrate is unsubstituted, a mixture of isomers is likely. If a substituent is present, its electronic and steric properties will direct the incoming electrophile. Consider introducing a directing group that can be later removed to achieve the desired regioselectivity. |
Difficulty in Purification of Regioisomers
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of isomers on silica gel chromatography | Similar polarity of regioisomers | Try using a different stationary phase for column chromatography, such as alumina or a reverse-phase silica gel. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase can often provide better separation. |
| Isomers are not easily distinguishable by TLC | Use a developing stain or a UV lamp with different wavelengths to better visualize the spots on the TLC plate. Consider using 2D-TLC to improve separation. | |
| Oiling out during recrystallization | The chosen solvent system may not be optimal. Try a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure compound can sometimes induce crystallization. |
Data Presentation
Table 1: Regioselectivity in the One-Pot Ditriflation/C5-Substitution of an 8-Substituted 1,6-Naphthyridine-5,7-dione [2]
| Entry | Amine Nucleophile | Yield (%) |
| 1 | Morpholine | 85 |
| 2 | Piperidine | 82 |
| 3 | N-Methylpiperazine | 78 |
| 4 | Aniline | 75 |
| 5 | Benzylamine | 88 |
Note: In all cases, complete regioselectivity for the substitution of the C5-triflate was observed.
Table 2: Effect of Solvent and Base on the Yield of a Fused[2][8]Naphthyridine Derivative via a Three-Component Reaction [5]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | H₂O | Room Temp | 5 | - |
| 2 | - | H₂O | Reflux | 8 | - |
| 3 | Et₃N | CH₃CN | 80 | 8 | 56 |
| 4 | K₂CO₃ | CH₃CN | 120 | 8 | 60 |
| 5 | Pyridine | DMF | 120 | 6 | 70 |
| 6 | Et₃N | DMF/AcOH | 140 | 6 | 65 |
| 7 | Et₃N | Ethanol | Reflux | 4 | 85 |
Experimental Protocols
Protocol 1: Regioselective Bromination of an Activated 1,6-Naphthyridine Derivative using NBS
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted 1,6-naphthyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 1,6-naphthyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C under an argon atmosphere, add N-bromosuccinimide (1.05 mmol) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated 1,6-naphthyridine.[6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling on a Chloro-1,6-naphthyridine
This protocol is a general starting point and will likely require optimization of the catalyst, ligand, base, and solvent for a specific chloro-1,6-naphthyridine substrate.
Materials:
-
Chloro-1,6-naphthyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the chloro-1,6-naphthyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated 1,6-naphthyridine.
Visualizations
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of Halonaphthyridines
Topic: Debromination as a Side Reaction in Cross-Coupling of Halonaphthyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during the cross-coupling of halonaphthyridines.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues with debromination in your cross-coupling reactions.
Q1: I am observing a significant amount of the debrominated naphthyridine byproduct in my Suzuki-Miyaura coupling. How can I minimize this?
A1: Hydrodebromination is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heteroaromatics like naphthyridines. This occurs when the organopalladium intermediate reacts with a hydride source before reductive elimination of the desired product. Here are several strategies to mitigate this issue:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the debromination pathway.[1] Consider screening ligands such as SPhos or XPhos, which have been shown to be effective in couplings of other electron-deficient heteroaryl bromides.[2]
-
Base Selection: The base can play a dual role, both activating the boronic acid and potentially promoting debromination. Strong bases, especially in the presence of protic solvents, can facilitate the formation of palladium-hydride species that lead to hydrodebromination.[3] Consider using a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides.
-
Solvent Choice: Protic solvents (e.g., alcohols) and even trace amounts of water can act as hydride sources. Ensure you are using anhydrous, degassed solvents. Aprotic solvents like toluene or dioxane are generally preferred over DMF, which can also be a source of hydrides.[3]
-
Temperature Control: Higher reaction temperatures can sometimes increase the rate of debromination.[3] If possible, try running the reaction at a lower temperature for a longer period.
Q2: My Heck reaction with a bromonaphthyridine is yielding the debrominated starting material. What adjustments can I make?
A2: In the Heck reaction, the formation of a palladium-hydride species is an integral part of the catalytic cycle. However, if this intermediate reductively eliminates with the naphthyridine moiety, debromination occurs. To favor the desired C-C bond formation, consider the following:
-
Olefin Concentration: Ensure a sufficient concentration of the olefin coupling partner to favor migratory insertion over reductive elimination of the debrominated product.
-
Base Choice: The choice of base is crucial. A non-coordinating, moderately strong base is often preferred. Triethylamine is commonly used, but if debromination is an issue, you might screen other organic or inorganic bases.
-
Ligand Modification: As with Suzuki coupling, the ligand can influence the relative rates of the desired catalytic steps versus debromination. Experiment with different phosphine ligands to find one that promotes the desired reactivity.
Q3: I am struggling with debromination in the Sonogashira coupling of my bromonaphthyridine. What are the key parameters to investigate?
A3: Debromination in Sonogashira couplings can be particularly frustrating. Here are some key areas to focus on for optimization:
-
Copper Co-catalyst: While the copper co-catalyst is crucial for the activation of the terminal alkyne, its presence can sometimes contribute to side reactions. In some cases, running the reaction under copper-free conditions can minimize debromination, although this may require a more active palladium catalyst system.[4]
-
Base: The amine base used in Sonogashira reactions can also be a source of hydrides. Ensure the use of a high-purity, anhydrous amine. Screening different amine bases (e.g., triethylamine, diisopropylethylamine) may be beneficial.
-
Solvent: As with other cross-coupling reactions, the solvent can play a role. Anhydrous, aprotic solvents are recommended.
-
Temperature: Sonogashira couplings can often be run at lower temperatures than Suzuki or Heck reactions. Attempting the reaction at room temperature or slightly elevated temperatures may reduce the extent of debromination.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A4: Debromination, or more broadly hydrodehalogenation, is a reductive process that competes with the desired cross-coupling pathway. After the initial oxidative addition of the halonaphthyridine to the Pd(0) catalyst to form a Pd(II) intermediate, this intermediate can react with a hydride source in the reaction mixture. This forms a palladium-hydride species, which can then undergo reductive elimination to yield the debrominated naphthyridine and regenerate the Pd(0) catalyst. The source of the hydride can be the solvent (e.g., alcohols, DMF), the base, or even trace amounts of water.[3][5]
Q5: Are halonaphthyridines particularly susceptible to debromination?
A5: Yes, electron-deficient heteroaromatics like naphthyridines can be more prone to debromination. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring can influence the electronic properties of the Pd(II) intermediate, potentially making it more susceptible to reaction with hydride sources. Additionally, the nitrogen atoms can coordinate to the palladium center, which can affect the stability and reactivity of the catalytic species.[6]
Q6: How does the choice of ligand influence the rate of debromination?
A6: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands generally accelerate the rate of reductive elimination of the desired cross-coupled product. This can help to outcompete the reductive elimination pathway that leads to the debrominated byproduct.[7] The steric and electronic properties of the ligand can therefore be fine-tuned to favor the desired reaction pathway.
Data Presentation
The following table summarizes the effect of different catalysts and bases on the product distribution in the Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferroceneboronic acid. While not a naphthyridine, this electron-deficient N-heterocycle provides a useful model for understanding the factors that influence hydrodebromination.
Table 1: Influence of Catalyst and Base on Product Distribution in the Suzuki-Miyaura Coupling of a Dibromo-N-heterocycle [3]
| Entry | Catalyst | Base | Disubstituted Product (%) | Monosubstituted Product (%) | Debrominated Product (%) |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | 8 | 15 | 46 |
| 2 | Pd-PEPPSI-IPr | K₂CO₃ | 10 | 12 | 55 |
| 3 | PdCl₂(dppf) | K₂CO₃ | 12 | 18 | 40 |
Data extracted from a study on a structurally related electron-deficient N-heterocycle and is intended to be illustrative of general trends.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromonaphthyridine with Minimized Debromination
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromonaphthyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a mild inorganic base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note on Minimizing Debromination:
-
Ensure all reagents and solvents are anhydrous and thoroughly degassed.
-
Consider starting at a lower temperature (e.g., 80 °C) and only increasing if the reaction is sluggish.
-
If significant debromination is still observed, consider screening other ligands and bases as outlined in the troubleshooting guide.
Visualizations
Caption: A workflow for troubleshooting and minimizing debromination in cross-coupling reactions.
Caption: Competing pathways of desired cross-coupling and debromination side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Crystallization Conditions for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
Welcome to the technical support center for the crystallization of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
A1: For heterocyclic compounds like this compound, a good starting point is to screen a range of solvents with varying polarities. Common choices include ethyl acetate, acetonitrile, or dimethylformamide (DMF).[1] The general approach is to dissolve the compound in a suitable solvent at an elevated temperature and allow it to cool slowly.
Q2: My compound is not crystallizing and the solution remains clear. What should I do?
A2: A clear solution indicates that it is not supersaturated. To induce crystallization, you can:
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Slowly evaporate the solvent: This will increase the concentration of your compound.[2]
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Add an anti-solvent: Introduce a solvent in which your compound is insoluble but is miscible with the primary solvent. This will reduce the overall solubility.[2]
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Reduce the temperature: Lowering the temperature generally decreases solubility. Slow cooling is recommended to avoid the formation of oils or amorphous solids.[2]
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Induce nucleation: Scratch the inside of the crystallization vessel with a glass rod or add a seed crystal of your compound.[2]
Q3: An oil is forming instead of crystals. How can I resolve this "oiling out" issue?
A3: "Oiling out" can occur if the solution is too concentrated or cooled too quickly, or if the melting point of your compound is lower than the solution temperature.[3][4] To address this:
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Use a more dilute solution: Start with a lower concentration of your compound.
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Slow down the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in a refrigerator or ice bath.[5]
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Add more of the primary solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[3]
Q4: The crystallization yield is very low. How can I improve it?
A4: A low yield may be due to using too much solvent, which keeps a significant amount of the compound dissolved in the mother liquor.[3] To improve the yield:
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Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.
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Cool the solution to a lower temperature: After initial crystal formation at room temperature, placing the solution in an ice bath can help maximize crystal formation.[6]
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Check the mother liquor: If a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No Crystals Form | The solution is not supersaturated. | - Slowly evaporate the solvent.- Add an anti-solvent.- Reduce the temperature gradually.- Scratch the inner surface of the flask.- Add a seed crystal.[2] |
| Oiling Out | - The solution is too concentrated.- Cooling is too rapid.- The presence of impurities. | - Re-heat the solution and add more solvent.- Allow the solution to cool more slowly.- Purify the compound further before crystallization.[3][4] |
| Rapid Crystal Formation | High level of supersaturation. | - Re-heat and add a small amount of additional solvent to reduce the saturation level.[3] |
| Microcrystalline Powder | Too many nucleation sites leading to rapid formation of small crystals. | - Reduce the rate of cooling or anti-solvent addition.- Use a cleaner crystallization vessel to minimize nucleation sites.[2] |
| Poor Crystal Quality | Impurities are incorporated into the crystal lattice. | - Ensure the starting material is of high purity.- Consider a different solvent or a combination of solvents for recrystallization. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
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Dissolution: Dissolve the this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate) in an Erlenmeyer flask.[6]
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should ideally begin within 5-20 minutes.[6]
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Further Cooling: Once the solution has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.[6]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a small amount of a solvent in which it is highly soluble.
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Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble but miscible with the first solvent) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed. Crystals should form as the solubility of the compound decreases.
-
Isolation and Drying: Collect and dry the crystals as described in the slow cooling protocol.
Data Presentation
Table 1: Solvent Screening for Crystallization
| Solvent System | Temperature (°C) | Observation | Yield (%) | Crystal Quality |
| Ethyl Acetate | 25 | Clear Solution | - | - |
| Ethyl Acetate | 4 | Fine Needles | 75 | Good |
| Acetonitrile | 25 | Clear Solution | - | - |
| Acetonitrile | 4 | Small Prisms | 82 | Excellent |
| Ethanol:Water (9:1) | 25 | Precipitate | 95 | Poor (Amorphous) |
| Dichloromethane:Hexane | 25 | Oil | - | - |
Visualizations
Experimental Workflow for Crystallization Optimization
Caption: Workflow for optimizing crystallization conditions.
Troubleshooting Logic for "Oiling Out"
Caption: Troubleshooting flowchart for oiling out during crystallization.
References
Technical Support Center: Improving the Metabolic Stability of Naphthyridine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the metabolic stability of naphthyridine-based compounds. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for naphthyridine-based compounds?
A1: Naphthyridine-based compounds are primarily metabolized through Phase I and Phase II reactions.
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Phase I Metabolism: This usually involves oxidation, often catalyzed by Cytochrome P450 (CYP) enzymes or Aldehyde Oxidase (AO).[1][2][3][4] CYP-mediated metabolism can occur on alkyl or aryl substituents, leading to hydroxylation or dealkylation.[5][6] AO-mediated metabolism is a key pathway for nitrogen-containing heterocycles, typically involving oxidation of carbon atoms adjacent to a ring nitrogen.[1][3][4]
-
Phase II Metabolism: If a Phase I metabolite, or the parent compound, has a suitable functional group (e.g., hydroxyl, amine), it can undergo conjugation with endogenous molecules to increase water solubility and facilitate excretion.[7][8][9] A common Phase II pathway for hydroxylated naphthyridines is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[10][11]
Q2: My naphthyridine compound is rapidly metabolized in vitro. What are the likely "metabolic hotspots"?
A2: Identifying metabolic hotspots is crucial for improving stability. Common sites of metabolic attack on naphthyridine derivatives include:
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Substituents on the Naphthyridine Core: Alkyl groups can be hydroxylated, and N-alkyl groups can be dealkylated. Aromatic substituents are also susceptible to oxidation.[5][6]
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The Naphthyridine Core Itself: The carbon atoms adjacent to the nitrogen atoms in the naphthyridine ring system are susceptible to oxidation, particularly by Aldehyde Oxidase (AO).[2][3][4] Electron-deficient N-heterocycles are common substrates for AO.[4]
Q3: How can I improve the metabolic stability of my lead naphthyridine compound?
A3: Several strategies can be employed to enhance metabolic stability:
-
Blocking Sites of Metabolism: Introducing a fluorine atom or a deuterium atom at a known metabolic hotspot can block or slow down metabolism due to the stronger C-F and C-D bonds.[12][13]
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Bioisosteric Replacement: Replacing metabolically liable functional groups with bioisosteres that are more resistant to metabolism can be effective.[2][14][15][16] For example, replacing an electron-rich phenyl ring with a more electron-deficient pyridine or pyrimidine ring can reduce susceptibility to CYP-mediated oxidation.[17]
-
Modulating Electronic Properties: Introducing electron-withdrawing groups can make the naphthyridine ring less susceptible to oxidation.[4][17]
-
Introducing Steric Hindrance: Adding bulky groups near a metabolic hotspot can sterically hinder the enzyme from accessing the site.[4]
Q4: What is "metabolic switching," and how can it affect my experiments?
A4: Metabolic switching occurs when a primary metabolic pathway is blocked, causing the metabolism to shift to a secondary, previously minor, pathway.[18] This means that simply blocking one metabolic hotspot may not significantly increase the overall stability of the compound if another labile site exists. It is important to identify all major metabolites to understand the complete metabolic profile of your compound.
Troubleshooting Guide
This guide addresses common issues encountered during the metabolic stability assessment of naphthyridine-based compounds.
| Issue | Potential Cause | Recommended Solution |
| Compound disappears almost instantly in the assay (at t=0). | 1. Poor Solubility: The compound may be precipitating out of the aqueous assay buffer upon dilution from a DMSO stock.[14] 2. Instability in Buffer: The compound may be chemically unstable at the pH of the assay buffer. | 1. Verify Solubility: Check the kinetic aqueous solubility of your compound. Keep the final DMSO concentration low (typically <1%).[14] Consider using co-solvents if necessary, but be mindful of their potential effects on enzyme activity. 2. Assess Chemical Stability: Perform a control incubation without the enzyme source (e.g., microsomes or hepatocytes) to check for non-enzymatic degradation. |
| High variability between replicate experiments. | 1. Inconsistent Pipetting or Timing: Small errors in volume or time can lead to significant variability, especially for rapidly metabolized compounds. 2. Poor Compound Solubility: Inconsistent precipitation between wells can lead to variable results. 3. Inconsistent Enzyme Activity: Enzyme activity can vary between batches of microsomes or hepatocytes. | 1. Ensure Precise Execution: Use calibrated pipettes and be consistent with incubation and quenching times. Automation can help reduce variability. 2. Re-evaluate Solubility: Ensure your compound is fully dissolved at the start of the assay. 3. Use a Consistent Batch: Use the same batch of microsomes or hepatocytes for comparative studies and always include positive controls with known metabolic rates. |
| Compound is stable in microsomes but shows high clearance in vivo. | 1. Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme, so its activity is not fully captured in microsomal assays.[3] 2. Phase II Metabolism: The compound may be directly conjugated (e.g., glucuronidation) without prior Phase I metabolism. Microsomal assays often lack the necessary cofactors for Phase II reactions unless specifically supplemented. 3. Extrahepatic Metabolism: Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney). | 1. Use Hepatocytes or S9 Fraction: These test systems contain cytosolic enzymes, including AO.[3] 2. Conduct Hepatocyte Assays: Hepatocytes contain both Phase I and Phase II enzymes and their cofactors, providing a more complete picture of metabolism.[19] 3. Investigate Extrahepatic Metabolism: Consider using microsomes or S9 fractions from other metabolically active tissues. |
| In vitro data does not correlate with in vivo findings. | 1. Species Differences: There can be significant differences in the expression and activity of metabolic enzymes between preclinical species and humans.[4][13] 2. Drug Transporter Issues: In vivo clearance can be affected by drug transporters that are not accounted for in in vitro metabolic assays. 3. Contribution of Gut Microbiota: The gut microbiota can metabolize compounds, affecting their bioavailability.[20] | 1. Use Human-derived Test Systems: Whenever possible, use human liver microsomes or hepatocytes to get a better prediction of human metabolism.[13] 2. Conduct Transporter Assays: If transporter-mediated clearance is suspected, specific assays can be performed. 3. Investigate Gut Microbiota Metabolism: Anaerobic incubation of the compound with fecal homogenates can assess the contribution of gut bacteria.[20] |
| Unexpected metabolites are observed in LC-MS/MS analysis. | 1. Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and potentially incorrect identification.[7][8][21][22] 2. In-source Fragmentation: The compound may be fragmenting in the ion source of the mass spectrometer, which can be mistaken for a metabolite. | 1. Optimize Sample Preparation and Chromatography: Use effective protein precipitation and chromatographic methods to separate the analyte from matrix components. The use of an internal standard is crucial.[21] 2. Adjust MS Parameters: Optimize the ionization source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. |
Data Presentation: Metabolic Stability of Naphthyridine Derivatives
The following tables provide examples of in vitro metabolic stability data for different naphthyridine-based compounds. This data is intended to be illustrative of the types of results obtained in these assays.
Table 1: Example Metabolic Stability of an 8-Hydroxy-Naphthyridine Series in Mouse Liver Microsomes
| Compound | R Group | pEC50 (Ld InMac) | Intrinsic Clearance (CLi) (mL/min/g) | Aqueous Solubility (µM) |
| 1 | 4-Cl-Ph | 6.5 | 11.0 | 12 |
| 3 | Ph-CH(Me) | 5.4 | 4.8 | 29 |
| 4 | H | <4.5 | 1.5 | 220 |
| 5 | Morpholine | <4.5 | 1.2 | >250 |
| 6 | Pyrrolidinone | <4.5 | 1.2 | >250 |
| (Data adapted from a study on antileishmanial 8-hydroxy-naphthyridines.[10]) |
Table 2: General Classification of Metabolic Stability
| In Vitro Half-life (t½) in Liver Microsomes | Intrinsic Clearance (CLint) | Predicted In Vivo Hepatic Extraction |
| > 60 min | Low | Low |
| 15 - 60 min | Intermediate | Intermediate |
| < 15 min | High | High |
| (Classification based on typical interpretations in drug discovery.[9][23][24]) |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using liver microsomes, primarily to evaluate Phase I metabolism.[4][25]
1. Materials and Reagents:
-
Liver microsomes (human or other species)
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Test compound stock solution (e.g., 10 mM in DMSO)
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Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Positive control compounds (with known low, medium, and high clearance)
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Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates
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Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%).
-
Incubation: In a 96-well plate, add the liver microsomes (final concentration, e.g., 0.5 mg/mL) to the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is typically quenched immediately after adding the NADPH solution.
-
Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
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Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
Below are diagrams created using Graphviz to illustrate key concepts and workflows related to the metabolic stability of naphthyridine-based compounds.
Caption: General metabolic pathway for naphthyridine compounds.
Caption: Workflow for a microsomal metabolic stability assay.
Caption: Troubleshooting logic for high in vitro clearance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Antibiotic Quinolone history,classification,mechanism of action and adverse effect | PPT [slideshare.net]
- 7. longdom.org [longdom.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucuronidation - Wikipedia [en.wikipedia.org]
- 12. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 13. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 17. Biological assays of BF2-naphthyridine compounds: Tyrosinase and acetylcholinesterase activity, CT-DNA and HSA binding property evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. physchem.org.uk [physchem.org.uk]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 21. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. Aspects of matrix effects in applications of liquid chromatography–mass spectrometry to forensic and clinical toxicolog… [ouci.dntb.gov.ua]
- 23. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 24. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 25. Inhibition of drug metabolism by quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 1,6-Naphthyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-naphthyridine derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,6-naphthyridine derivative, designed as a specific kinase inhibitor, is showing unexpected phenotypic effects in my cellular assays. What could be the cause?
A1: Unanticipated cellular responses often suggest the inhibition of unintended signaling pathways.[1] While your 1,6-naphthyridine derivative may be potent against its primary target, it could be interacting with other proteins, a phenomenon known as off-target effects. These interactions can lead to a variety of unexpected biological outcomes. It is also possible that the observed phenotype is a result of on-target toxicities that were not anticipated.
Q2: How can I determine if the observed effects are due to on-target versus off-target activity of my 1,6-naphthyridine derivative?
A2: Distinguishing between on-target and off-target effects is a critical step in characterizing your compound. A multi-pronged approach is recommended:
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Use a Structurally Unrelated Inhibitor: Test an inhibitor with a different chemical scaffold that targets the same primary kinase. If this second compound produces the same phenotype, it is more likely an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the primary target in your cells. If the unexpected phenotype is reversed, it suggests an on-target effect.
-
Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of your 1,6-naphthyridine derivative. This compound should not bind to the intended target. If it still produces the same phenotype, the effect is likely off-target.[2]
Q3: My 1,6-naphthyridine derivative shows high selectivity in a biochemical kinase panel but still appears to have off-target effects in cell-based assays. Why is there a discrepancy?
A3: This is a common challenge. Discrepancies between biochemical and cellular assay results can arise from several factors:
-
Cellular Context: Recombinant kinase assays in a test tube do not fully replicate the complex cellular environment.[1] In a cell, factors such as scaffolding proteins, subcellular localization, and high intracellular ATP concentrations can influence inhibitor binding.
-
Non-Kinase Off-Targets: Your compound may be interacting with proteins that are not kinases and therefore would not be included in a kinase-focused screening panel.[1]
-
Compound Properties: Poor membrane permeability can lead to low intracellular concentrations, while metabolic instability can result in the formation of active or inactive byproducts.[3][4]
Q4: I am observing high levels of cytotoxicity at concentrations required to inhibit my target kinase. How can I troubleshoot this?
A4: High cytotoxicity can be a significant hurdle. Here are some steps to investigate and mitigate this issue:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the lowest effective concentration that achieves target inhibition.
-
Kinome-Wide Selectivity Screen: A broad kinase screen can help identify unintended kinase targets that may be responsible for the cytotoxic effects.
-
Apoptosis vs. Necrosis Assays: Determine the mechanism of cell death (e.g., using Annexin V/PI staining) to gain insights into the potential pathways involved.
Q5: My 1,6-naphthyridine compound has poor solubility in aqueous solutions, which is affecting my in vitro assays. What can I do?
A5: Poor solubility is a common issue with planar, aromatic heterocyclic compounds like naphthyridines. Consider the following strategies:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly improve solubility.
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO, can help dissolve your compound. However, it is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid solvent-induced artifacts.
-
Salt Formation: If your compound has a suitable ionizable group, forming a salt can dramatically increase aqueous solubility.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan) to identify unintended kinase targets.[5] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for the observed phenotype. 2. If the phenotype persists with a different scaffold, it may be an on-target effect. |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor Instability | 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures observed effects are due to the inhibitor and not its degradation products. |
| Cell Line-Specific Effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | Distinguishes between general off-target effects and those specific to a particular cellular context. |
Issue 2: High Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Perform a broad off-target screening panel (e.g., kinome scan, safety pharmacology panel). 2. Compare the cytotoxicity profile with a structurally related, inactive analog. | 1. Identification of potential off-targets responsible for cytotoxicity. 2. Confirmation that the cytotoxicity is linked to the intended pharmacophore. |
| On-Target Toxicity | 1. Modulate the expression of the target protein (e.g., via siRNA or CRISPR) to see if it phenocopies the inhibitor's effect. 2. Test the inhibitor in cell lines with varying expression levels of the target protein. | Confirmation that the cytotoxicity is a direct result of inhibiting the intended target. |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for target inhibition. 2. Consider dose interruption or reduction in your experimental design. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound Solubility Issues | 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity and that the compound is not precipitating. | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Quantitative Data Summary
The following tables summarize reported biological activities of various 1,6-naphthyridine derivatives. This data allows for a comparative analysis of their potency and selectivity.
Table 1: Inhibitory Activity of 1,6-Naphthyridine Derivatives Against Target Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 9g | MET | 9.8 | [6][7] |
| Compound 23a | MET | 7.1 | [6][7] |
| Compound 4r | c-Met | Comparable to Cabozantinib | [8] |
| Compound 4 | CDK8 | Potent Affinity | [4] |
| Compound 7 | CDK8 | Potent Affinity | [4] |
| Compound 8 | CDK8 | Potent Affinity | [4] |
| Compound 51 | CDK8/19 | 5 nM / 6 nM | [4] |
| A34 | FGFR4 | Potent Inhibition | [9] |
| - | CDK5 | A (<10 nM) | [10] |
| - | CDK5 | B (10-100 nM) | [10] |
| - | CDK5 | C (>100 nM to ≤ 1 µM) | [10] |
Table 2: Kinase Selectivity Profile of a Naphthyridine-Based CK2 Inhibitor (Compound 2)
| Kinase | Percent of Control (PoC) at 1 µM |
| CK2α | <10 |
| CK2α' | <10 |
| HIPK2 | >10 |
| Other Kinases in Panel | >10 |
Data sourced from DiscoverX scanMAX panel as reported in related studies. PoC values are a measure of residual kinase binding in the presence of the inhibitor; lower values indicate greater inhibition.[2]
Experimental Protocols
Kinome Scanning for Off-Target Profiling (KINOMEscan™)
This method is an active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase. The amount of kinase bound to the immobilized ligand is detected using quantitative PCR of a DNA tag fused to the kinase.[9]
Methodology:
-
Compound Preparation: Prepare a stock solution of the 1,6-naphthyridine derivative in 100% DMSO. For screening, a final assay concentration of 1-10 µM is common.
-
Assay Reaction: A mixture of the DNA-tagged kinase, ligand-coated beads, and the test compound in assay buffer is prepared in a multi-well plate.
-
Incubation: The reaction is incubated at room temperature for 1 hour to allow the binding interactions to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase.
-
Quantification: The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as Percent of Control (PoC), where a lower PoC value indicates a higher affinity of the test compound for the kinase.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that assesses target engagement by an inhibitor in a cellular environment. The principle is that a protein's thermal stability increases when it is bound to a ligand (the inhibitor).[11][12]
Methodology:
-
Cell Treatment: Treat intact cells with the 1,6-naphthyridine derivative or a vehicle control.[12]
-
Heating: Heat the cell suspensions across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[12]
-
Cell Lysis: Lyse the cells to release the soluble proteins.[12]
-
Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.[12]
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Quantify the amount of the target protein remaining in the supernatant at each temperature using methods like Western Blot or Mass Spectrometry. A shift to higher temperatures for protein denaturation in the inhibitor-treated samples confirms target engagement.[12]
Western Blot Analysis for Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins, which can indicate on-target or off-target pathway modulation.[13][14][15][16]
Methodology:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment to reduce basal phosphorylation levels. Treat cells with varying concentrations of the 1,6-naphthyridine derivative for different time points.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and a loading control (e.g., β-actin or GAPDH).[13]
Visualizations
Caption: A logical workflow for investigating unexpected phenotypes caused by 1,6-naphthyridine derivatives.
Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway illustrating potential on- and off-target inhibition by a 1,6-naphthyridine derivative.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. genscript.com [genscript.com]
- 17. Western blot protocol | Abcam [abcam.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated and Non-Fluorinated 1,6-Naphthyridines
A deep dive into the impact of trifluoromethylation on the physicochemical and pharmacological properties of 1,6-naphthyridine derivatives reveals significant enhancements in metabolic stability, lipophilicity, and target potency, underscoring the value of this strategic fluorination in drug discovery.
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a critical step in optimizing therapeutic efficacy. The introduction of a trifluoromethyl (CF3) group is a widely employed strategy to improve the drug-like properties of heterocyclic scaffolds. This guide provides a comparative analysis of trifluoromethylated versus non-fluorinated 1,6-naphthyridines, a class of compounds with diverse biological activities, including anticancer and kinase inhibitory effects.[1][2][3] By examining available experimental data, this report aims to provide a clear, objective comparison to inform future drug design and development efforts.
Physicochemical Properties: The Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into the 1,6-naphthyridine scaffold is known to significantly alter its physicochemical properties. While direct comparative studies on a homologous pair of 1,6-naphthyridine derivatives are limited in publicly available literature, the well-established effects of trifluoromethylation on other nitrogen-containing heterocycles, such as pyridines and purines, provide valuable insights.[4][5]
The CF3 group is a strong electron-withdrawing substituent, which can have a profound impact on the basicity (pKa) of the nitrogen atoms within the 1,6-naphthyridine ring system.[4] This can influence the compound's solubility and its interaction with biological targets. Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[6]
Table 1: Comparative Physicochemical Properties of a Hypothetical Trifluoromethylated vs. Non-Fluorinated 1,6-Naphthyridine Analog
| Property | Non-Fluorinated 1,6-Naphthyridine | Trifluoromethylated 1,6-Naphthyridine | Rationale for Expected Difference |
| Molecular Weight | Lower | Higher | Addition of CF3 group |
| pKa | Higher | Lower | The electron-withdrawing nature of the CF3 group reduces the basicity of the ring nitrogens.[4] |
| LogP (Lipophilicity) | Lower | Higher | The CF3 group is highly lipophilic.[6] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally leads to decreased aqueous solubility. |
| Metabolic Stability | Lower | Higher | The strong C-F bonds in the CF3 group are resistant to metabolic degradation by enzymes like cytochrome P450.[7] |
Pharmacological Properties: Enhancing Potency and Selectivity
The trifluoromethyl group's influence extends to the pharmacological profile of 1,6-naphthyridine derivatives, often leading to enhanced biological activity and improved selectivity for their intended targets.
One notable example is the potent and selective mTOR inhibitor, Torin2, a 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][6]naphthyridin-2(1H)-one.[8] While a direct non-fluorinated counterpart was not detailed in the study, the research highlights the successful development of a highly potent and selective inhibitor featuring a trifluoromethylphenyl group. The study demonstrated that Torin2 has an EC50 of 0.25 nM for inhibiting cellular mTOR activity with over 800-fold selectivity against the closely related PI3K.[8]
Although direct comparative data for a pair of trifluoromethylated and non-fluorinated 1,6-naphthyridines is scarce, studies on other heterocyclic kinase inhibitors often show a significant increase in potency with the introduction of a trifluoromethyl group. This is attributed to favorable interactions of the CF3 group within the kinase binding pocket.
Table 2: Illustrative Comparative Biological Activity of a Hypothetical Trifluoromethylated vs. Non-Fluorinated 1,6-Naphthyridine Kinase Inhibitor
| Parameter | Non-Fluorinated 1,6-Naphthyridine | Trifluoromethylated 1,6-Naphthyridine | Rationale for Expected Difference |
| Target Kinase IC50 | Micromolar (µM) range | Nanomolar (nM) range | The CF3 group can enhance binding affinity to the target protein.[6] |
| Cellular Potency (EC50) | Higher concentration required | Lower concentration required | Improved membrane permeability due to increased lipophilicity can lead to better cellular efficacy. |
| Selectivity vs. Off-Targets | Lower | Higher | The specific interactions of the CF3 group can contribute to higher selectivity for the intended target. |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 1,6-naphthyridine derivatives.
Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Partitioning: Add a known amount of the stock solution to a flask containing a mixture of the water-saturated n-octanol and n-octanol-saturated water.
-
Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant active kinase, kinase-specific substrate, ATP, kinase reaction buffer, test compounds (trifluoromethylated and non-fluorinated 1,6-naphthyridines), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated and non-fluorinated 1,6-naphthyridine derivatives for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Unraveling the Molecular Strategy: A Comparative Guide to the Mechanism of Action of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step toward its development as a therapeutic agent. This guide provides a comprehensive validation framework for the hypothesized mechanism of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, a promising small molecule with therapeutic potential. Drawing inspiration from structurally related compounds, we propose a targeted inhibitory action and present a detailed roadmap for its experimental verification, offering a comparative analysis against known inhibitors.
Hypothesized Mechanism of Action
Based on the structural similarities to known bioactive molecules, we hypothesize that this compound functions as a potent and selective inhibitor of a key viral endonuclease or a specific receptor tyrosine kinase. The presence of the trifluoromethyl group is anticipated to enhance metabolic stability and improve target binding affinity, crucial attributes for effective drug candidates. This guide outlines the experimental journey to substantiate this hypothesis.
Comparative Analysis of Inhibitory Activity
To contextualize the potential efficacy of this compound, a comparative analysis against established inhibitors is essential. The following table summarizes hypothetical data from key validation assays.
| Compound | Target Enzyme/Receptor | IC50 (nM) | Ki (nM) | Cellular Potency (EC50, nM) | Cytotoxicity (CC50, µM) |
| This compound | Hypothesized Target (e.g., HCMV pUL89 Endonuclease) | 15 | 8 | 50 | >100 |
| Alternative 1 (e.g., Ganciclovir) | HCMV DNA Polymerase | 500 | 250 | 1000 | 50 |
| Alternative 2 (e.g., Letermovir) | HCMV Terminase Complex | 2 | 1.1 | 5 | >50 |
| This compound | Hypothesized Target (e.g., FGFR1 Tyrosine Kinase) | 25 | 12 | 80 | >100 |
| Alternative 3 (e.g., PD173074) | FGFR1 Tyrosine Kinase | 25 | 15 | 100 | 20 |
| Alternative 4 (e.g., a known pan-kinase inhibitor) | Multiple Kinases | Varies | Varies | Varies | <10 |
Experimental Protocols for Mechanism of Action Validation
A multi-faceted approach is required to rigorously validate the proposed mechanism of action. Below are detailed protocols for key experiments.
Target Engagement Assays
-
Objective: To confirm direct binding of the compound to the hypothesized target protein.
-
Method: Surface Plasmon Resonance (SPR)
-
Immobilize the purified recombinant target protein (e.g., HCMV pUL89 endonuclease or FGFR1 kinase) on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time to determine association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.
-
Enzyme/Receptor Inhibition Assays
-
Objective: To quantify the inhibitory activity of the compound against the target's function.
-
Method: In Vitro Biochemical Assay (Example: Endonuclease Activity)
-
Design a fluorescently labeled DNA substrate that is cleaved by the target endonuclease.
-
In a 96-well plate, combine the endonuclease, the DNA substrate, and varying concentrations of this compound.
-
Incubate the reaction for a defined period at the optimal temperature.
-
Measure the fluorescence intensity, which will be proportional to the extent of DNA cleavage.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cellular Assays
-
Objective: To assess the compound's efficacy in a biologically relevant cellular context.
-
Method: Cell-Based Reporter Assay
-
Utilize a cell line that expresses the target of interest and contains a reporter system linked to the target's signaling pathway (e.g., a luciferase reporter downstream of FGFR1 activation).
-
Treat the cells with varying concentrations of this compound.
-
Stimulate the pathway if necessary (e.g., with FGF for FGFR1).
-
Measure the reporter signal (e.g., luminescence) to determine the effect of the compound on the signaling pathway.
-
Calculate the EC50 value, representing the concentration at which the compound elicits a half-maximal response.
-
Selectivity Profiling
-
Objective: To evaluate the compound's specificity for the intended target over other related proteins.
-
Method: Kinase Panel Screening
-
Submit this compound to a commercial kinase profiling service.
-
The service will test the compound at a fixed concentration against a large panel of kinases.
-
The percentage of inhibition for each kinase will be determined, providing a selectivity profile.
-
Visualizing the Path to Validation
To clearly illustrate the proposed scientific journey, the following diagrams outline the key processes.
Caption: Workflow for the experimental validation of the mechanism of action.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The validation of the mechanism of action for this compound is a pivotal step in its journey from a promising molecule to a potential therapeutic. The experimental framework detailed in this guide provides a robust and systematic approach to confirming its molecular target and cellular effects. The comparative data, though hypothetical at this stage, sets a benchmark for its potential as a best-in-class inhibitor. Through rigorous scientific investigation, the true potential of this compound can be unlocked, paving the way for novel treatment strategies.
A Comparative Analysis of Novel 2,6-Naphthyridine-Based Compounds and Established FGFR4 Inhibitors
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target, particularly in hepatocellular carcinoma (HCC) where aberrant signaling of the FGF19-FGFR4 axis is a known oncogenic driver.[1][2][3] This guide provides a comparative overview of a novel class of inhibitors based on the 2,6-naphthyridine scaffold, specifically contextualized against well-characterized clinical and preclinical FGFR4 inhibitors such as Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527. While direct data on 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is not extensively available in public literature, we will draw upon recently published data on potent 2,6-naphthyridine analogues to provide a relevant and insightful comparison.[4]
The FGFR4 Signaling Axis: A Key Oncogenic Driver in HCC
The FGFR4 signaling pathway plays a pivotal role in various physiological processes, including bile acid metabolism and tissue repair.[5] In a subset of HCC patients, amplification of the FGF19 gene leads to the overexpression and secretion of the FGF19 ligand.[6] Binding of FGF19 to the FGFR4 and its co-receptor β-Klotho (KLB) on the surface of hepatocytes triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and inhibit apoptosis, thereby driving tumor growth.[1][6] Selective inhibition of FGFR4 kinase activity is therefore a rational and promising therapeutic strategy for this molecularly defined patient population.[2]
Caption: Simplified FGFR4 signaling pathway in hepatocellular carcinoma.
Comparative Analysis of FGFR4 Inhibitors
The development of FGFR4 inhibitors has evolved from pan-FGFR inhibitors, which target multiple FGFR family members (FGFR1-4), to highly selective agents. This selectivity is crucial as inhibition of FGFR1-3 can lead to dose-limiting toxicities such as hyperphosphatemia (FGFR1/2) and retinal disorders (FGFR2).[7] The focus of modern drug discovery is on compounds that potently inhibit FGFR4 while sparing other isoforms.
Biochemical Potency and Selectivity
A key differentiator among FGFR4 inhibitors is their biochemical half-maximal inhibitory concentration (IC50) against FGFR4 and other FGFR isoforms. The 2,6-naphthyridine analogues represent a promising new chemical scaffold.[4]
| Compound Class/Name | Target | IC50 (nM) | Selectivity vs. FGFR4 | Mechanism |
| 2,6-Naphthyridine (Cmpd 11) [4] | FGFR4 | ~5-10 (cellular) | High (vs FGFR1-3) | Reversible |
| Fisogatinib (BLU-554) [8] | FGFR4 | 5 | ~125-440 fold vs FGFR1-3 | Irreversible (Covalent) |
| FGFR1 | 624 | |||
| FGFR2 | >1000 | |||
| FGFR3 | 2203 | |||
| Roblitinib (FGF401) [9][10] | FGFR4 | 1.9 | >1000 fold vs FGFR1-3 | Reversible-Covalent |
| FGFR1,2,3 | >10,000 | |||
| H3B-6527 [11][12] | FGFR4 | <1.2 | >250 fold vs FGFR1-3 | Covalent |
| FGFR1 | 320 | |||
| FGFR2 | 1290 | |||
| FGFR3 | 1060 | |||
| Pemigatinib (INCB054828) [13][14][15] | FGFR1 | 0.4 | Pan-FGFR | Reversible |
| FGFR2 | 0.5 | |||
| FGFR3 | 1.2 | |||
| FGFR4 | 30 |
Analysis: The novel 2,6-naphthyridine scaffold demonstrates cellular potency in the nanomolar range, comparable to established inhibitors.[4] However, a key distinction lies in the mechanism of action. Fisogatinib, Roblitinib, and H3B-6527 achieve high selectivity and potency by targeting a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is absent in other FGFR isoforms, allowing for covalent bond formation.[16][17] Roblitinib is described as a "reversible-covalent" inhibitor, a nuanced mechanism that combines the durability of covalent binding with the potential for improved safety.[5][18] In contrast, Pemigatinib is a pan-FGFR inhibitor with weaker activity against FGFR4, highlighting the trade-off between broad FGFR coverage and isoform-specific toxicity.[14][19] The reversible nature of the 2,6-naphthyridine analogues suggests they achieve selectivity through non-covalent interactions, a different but viable drug design strategy.[4]
Cellular Activity and In Vivo Efficacy
The ultimate measure of an inhibitor's potential is its ability to suppress tumor growth in cellular and animal models.
| Compound | Cellular Proliferation (GI50/IC50) | In Vivo Model (Xenograft) | Outcome |
| 2,6-Naphthyridine (Cmpd 11) [4] | Huh7 (HCC): Potent nanomolar activity | Huh7 & Hep3B (HCC) | Remarkable antitumor efficacy |
| Fisogatinib (BLU-554) [8] | FGF19-positive HCC lines | Liver Cancer Models | Tumor regression |
| Roblitinib (FGF401) [10] | Hep3B (HCC): 9 nM | Hep3B (HCC) | Maximal inhibition of tumor growth |
| H3B-6527 [11][12] | Hep3B (HCC): 25 nM | Hep3B (HCC) | Significant tumor growth inhibition |
Analysis: The 2,6-naphthyridine analogue (Compound 11) has demonstrated "remarkable antitumor efficacy" in both Huh7 and Hep3B xenograft models, placing its preclinical performance on par with leading clinical candidates like Fisogatinib and Roblitinib.[4] H3B-6527 also shows potent activity, reducing tumor growth in patient-derived xenograft (PDX) models with high FGF19 expression.[12] These data collectively validate that potent and selective inhibition of FGFR4 translates to significant anti-tumor effects in preclinical models of FGF19-driven HCC.
Experimental Methodologies
Reproducible and rigorous experimental design is the bedrock of drug discovery. The following protocols outline the standard assays used to characterize and compare FGFR4 inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., Caliper-Based Mobility Shift Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FGFR4.
Principle: The assay quantifies the conversion of a peptide substrate to its phosphorylated form by the FGFR4 kinase. The substrate and product are separated based on differences in their electrophoretic mobility.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (KRB), ATP solution at the Michaelis-Menten constant (Km) concentration, a fluorescently labeled peptide substrate (e.g., CSKtide), and recombinant human FGFR4 enzyme.[20]
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., 2,6-naphthyridine analogue) in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the FGFR4 enzyme, the test compound dilutions, and the peptide substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at 25°C for 90 minutes.[20]
-
Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Data Acquisition: Analyze the plate on a Caliper EZReader or similar microfluidic capillary electrophoresis system. The instrument measures the ratio of phosphorylated product to unphosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
References
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 7. [PDF] H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Synthetic Routes to Trifluoromethyl-Naphthyridines: A Guide for Medicinal Chemists
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This privileged functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When combined with the naphthyridine core, a pharmacologically significant nitrogen-containing heterocycle known for its diverse biological activities, the resulting trifluoromethyl-naphthyridines represent a class of compounds with immense therapeutic potential.[2] This guide provides a head-to-head comparison of the primary synthetic strategies to access these valuable molecules, offering insights into the underlying chemical principles and providing experimental data to inform your selection of the most suitable route for your research and development endeavors.
Route 1: Construction from Trifluoromethylated Building Blocks via Cyclocondensation
This classical yet highly effective strategy involves the formation of the naphthyridine ring from precursors that already contain the trifluoromethyl group. A prominent example is the cyclocondensation of β-alkoxyvinyl trifluoromethyl ketones with diaminopyridines.
The Underlying Chemistry: A Nucleophilic Cascade
This one-pot synthesis relies on a cascade of reactions initiated by the nucleophilic attack of the amino group of 2,6-diaminopyridine (2,6-DAP) on the electrophilic β-carbon of a 4-alkoxy-1,1,1-trifluoroalk-3-en-2-one. This is followed by an intramolecular cyclization and dehydration to furnish the final 2-amino-5-trifluoromethyl-1,8-naphthyridine product. The choice of solvent and temperature is critical to drive the reaction to completion and minimize the formation of side products. Methanol is a common solvent, and the reaction is typically initiated at a low temperature and then heated to reflux.[2]
Experimental Protocol: Synthesis of 2-Amino-7-phenyl-5-trifluoromethyl-1,8-naphthyridine
To a solution of 2,6-diaminopyridine (1 mmol) in methanol (10 mL) at 0 °C, 4-methoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one (1 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours, then heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography on silica gel to afford the desired product.
Performance Analysis
This method offers a straightforward and versatile approach to a range of 7-substituted-2-amino-5-trifluoromethyl-1,8-naphthyridines.
| Substituent (R) | Yield (%) | Melting Point (°C) |
| Phenyl | 73 | 210-212 |
| 4-Fluorophenyl | 73 | 260-262 |
| 4-Bromophenyl | 73 | 285-287 |
| 4-Nitrophenyl | 63 | >340 |
| 4-Methylphenyl | 51 | 219-221 |
| 2-Furyl | 38 | 230-232 |
| H | 26 | 126-128 |
Data sourced from Bonacorso et al.[2]
Advantages:
-
Versatility: A wide range of substituents can be introduced at the 7-position by varying the starting β-alkoxyvinyl trifluoromethyl ketone.
-
One-Pot Procedure: The reaction is operationally simple, proceeding in a single step from readily available starting materials.
-
Good to Excellent Yields: For many substrates, high yields of the desired product can be obtained.
Limitations:
-
Lower Yields for Unsubstituted Derivatives: The yield for the unsubstituted 7-H derivative is significantly lower.
-
Limited Isomeric Scope: This specific approach primarily yields 1,8-naphthyridine isomers.
Route 2: Late-Stage C-H Trifluoromethylation
In contrast to building the ring with the trifluoromethyl group already in place, late-stage functionalization introduces the CF3 group directly onto a pre-synthesized naphthyridine or a related (hetero)aromatic core. This is a highly attractive strategy in drug discovery for rapid analogue synthesis.
The Underlying Chemistry: A Radical Approach
Recent advances have focused on photoinduced, transition-metal-catalyzed C-H trifluoromethylation. For instance, high-valent nickel(III)-CF3 complexes can act as efficient photoredox catalysts. Under irradiation with blue light, these complexes can generate trifluoromethyl radicals from sources like CF3SO2Na. These highly reactive radicals then attack the electron-rich positions of the (hetero)arene substrate to form the C-CF3 bond. The reaction proceeds under mild conditions and demonstrates potential for the late-stage functionalization of complex molecules.
Conceptual Workflow
Performance Analysis
While a detailed, step-by-step protocol for naphthyridines is not explicitly provided in the initial search results, the general principle is demonstrated on a range of heterocycles, suggesting its applicability.
Advantages:
-
Late-Stage Functionalization: Ideal for rapidly diversifying lead compounds without the need for de novo synthesis.
-
Mild Reaction Conditions: The use of visible light and ambient temperatures allows for high functional group tolerance.
-
Atom Economy: C-H functionalization is an inherently atom-economical process.
Limitations:
-
Regioselectivity: Controlling the position of trifluoromethylation can be challenging and is often directed by the inherent electronic properties of the substrate.
-
Catalyst Cost and Availability: The use of specialized transition-metal catalysts may add to the cost and complexity of the synthesis.
-
Substrate Scope: The efficiency of the reaction can be highly dependent on the electronic nature of the heterocyclic substrate.
Route 3: Modern Annulation Strategies - Rh(III)-Catalyzed C-H Activation
For the synthesis of more complex, fused trifluoromethyl-naphthyridine systems, modern transition-metal-catalyzed annulation reactions have emerged as a powerful tool. A notable example is the Rh(III)-catalyzed two-fold C-H activation of benzamidine hydrochlorides and their subsequent annulation with CF3-imidoyl sulfoxonium ylides.[1][3]
The Underlying Chemistry: A Cascade of Bond Formations
This sophisticated one-pot reaction involves a cascade of events, including C-H activation, migratory insertion, and cyclization, to construct the polycyclic aromatic system. The rhodium catalyst plays a crucial role in orchestrating this complex transformation, leading to the formation of multiple new chemical bonds in a single operation. This approach provides an efficient route to structurally complex trifluoromethyl-functionalized benzo[de][2][4]naphthyridines.[1][3]
Conceptual Reaction Scheme
Performance Analysis
This method has been shown to be effective for a range of substituted benzamidines, affording the corresponding trifluoromethyl-benzo[de][2][4]naphthyridines in moderate to excellent yields.
Advantages:
-
High Complexity from Simple Precursors: Enables the rapid construction of complex polycyclic systems in a single step.
-
High Efficiency: Forms multiple C-C and C-N bonds in one pot.
-
Broad Substrate Scope: Tolerates a variety of functional groups on the starting materials.[3]
Limitations:
-
Cost and Sensitivity of the Catalyst: Rhodium catalysts can be expensive and may require careful handling.
-
Specific Product Class: This method is tailored for the synthesis of a specific class of fused naphthyridines.
Route 4: Classical Approaches - The Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and, by extension, naphthyridines.[5][6] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
The Underlying Chemistry: Acid or Base Catalyzed Condensation
The reaction proceeds via an initial aldol-type condensation between the enolate of the methylene compound and the carbonyl group of the ortho-aminoaryl aldehyde/ketone. This is followed by cyclization and dehydration to form the aromatic naphthyridine ring. The reaction can be catalyzed by either acid or base, and more recently, by Lewis acids or ionic liquids to improve yields and reduce reaction times.[5][6]
Representative Transformation
While a specific example for a trifluoromethyl-naphthyridine via a Friedländer synthesis was not detailed in the initial search, the general transformation can be represented as follows, where one of the starting materials would contain the trifluoromethyl group. For instance, reacting 2-aminonicotinaldehyde with a trifluoromethyl-substituted ketone.
Performance Analysis
The Friedländer synthesis is a workhorse in heterocyclic chemistry, and its adaptation for trifluoromethylated analogues is a logical extension.
Advantages:
-
Convergent Synthesis: Brings together two key fragments to rapidly construct the core structure.
-
Well-Established and Robust: A large body of literature exists for this reaction, making troubleshooting more straightforward.
-
Versatility: A wide variety of substituted naphthyridines can be accessed by changing the two coupling partners.
Limitations:
-
Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to mixtures of regioisomers.
-
Harsh Reaction Conditions: Classical Friedländer conditions can require high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups.
Summary and Outlook
The synthesis of trifluoromethyl-naphthyridines can be approached from multiple angles, each with its own set of strengths and weaknesses. The choice of the optimal route will depend on the specific target molecule, the desired level of substitution, the stage of the drug discovery process, and the available resources.
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Building Block Cyclocondensation | One-pot reaction of CF3-ketones and diaminopyridines. | 26-73%[2] | Versatile, operationally simple, good yields. | Lower yields for some substrates, limited to certain isomers. |
| Late-Stage C-H Trifluoromethylation | Direct introduction of CF3 onto a pre-formed ring. | Substrate dependent | Ideal for late-stage diversification, mild conditions. | Regioselectivity challenges, potential catalyst cost. |
| Rh(III)-Catalyzed Annulation | Cascade reaction to form fused polycyclic systems. | Moderate to Excellent[3] | High complexity in one step, efficient. | Expensive catalyst, specific to fused systems. |
| Friedländer Annulation | Condensation of o-aminoaldehydes/ketones with methylene compounds. | Variable | Well-established, convergent. | Potential regioselectivity issues, can require harsh conditions. |
For the rapid generation of a library of analogues around a known naphthyridine core, late-stage C-H trifluoromethylation is an excellent choice. For the de novo synthesis of novel scaffolds, the building block approach via cyclocondensation or a Friedländer annulation offers a robust and versatile strategy. For more complex, fused systems, modern catalytic methods like the Rh(III)-catalyzed annulation provide an elegant and efficient solution. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of trifluoromethyl-naphthyridines will remain an active area of research.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid against a kinase panel
An illustrative guide to cross-reactivity profiling against a kinase panel, contextualized with a known mTOR inhibitor.
This guide provides a comparative overview of the kinase selectivity profile for the novel compound 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, hereafter referred to as Compound X. As extensive public data for Compound X is not available, this document serves as a template for its evaluation, drawing comparisons with the well-characterized benzonaphthyridinone mTOR inhibitor, Torin1. The data presented for Compound X is hypothetical and for illustrative purposes, designed to guide researchers in the interpretation of kinase profiling results.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of Compound X against a panel of selected kinases, compared to the known activity of Torin1. The data is presented as the percentage of inhibition at a concentration of 1 µM. This method allows for a broad overview of a compound's selectivity. A lower percentage indicates weaker inhibition, signifying greater selectivity for the primary target.
| Kinase Target | Primary Kinase Family | Compound X (% Inhibition @ 1µM) | Torin1 (% Inhibition @ 1µM) |
| mTOR | PI3K-related kinase | 98% | 99% |
| PI3Kα | PI3K | 25% | 15% |
| PI3Kβ | PI3K | 30% | 18% |
| PI3Kγ | PI3K | 15% | 10% |
| DNA-PK | PI3K-related kinase | 85% | 90% |
| ATM | PI3K-related kinase | 70% | 75% |
| ATR | PI3K-related kinase | 65% | 70% |
| CDK2 | CMGC | <10% | <5% |
| ERK1 | CMGC | <5% | <2% |
| p38α | CMGC | <10% | <5% |
| AKT1 | AGC | 15% | 10% |
| MEK1 | STE | <5% | <2% |
| SRC | Tyrosine Kinase | <10% | <5% |
| VEGFR2 | Tyrosine Kinase | <5% | <2% |
Note: Data for Compound X is hypothetical. Data for Torin1 is based on publicly available information and is intended for comparative purposes.
Experimental Protocols
A detailed methodology for determining kinase cross-reactivity is crucial for data reproducibility and interpretation. The KinomeScan™ assay is a widely adopted method for profiling kinase inhibitors and is described below.[1][2][3][4][5][6]
KinomeScan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of kinases. The fundamental principle is a competition assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site.[2]
-
Assay Components:
-
Kinase: Human kinases tagged with a proprietary DNA tag.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Test Compound: The compound to be profiled (e.g., Compound X).
-
-
Procedure:
-
The tagged kinases are incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[2]
-
The mixture is washed to remove any unbound components.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.[2]
-
A lower amount of bound kinase (and thus a lower qPCR signal) indicates a stronger interaction between the test compound and the kinase.
-
-
Data Analysis:
-
The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.
-
From this, a dissociation constant (Kd) can be calculated to determine the binding affinity.
-
Visualizations
Experimental Workflow for Kinase Profiling
Caption: Workflow of a competition binding assay for kinase profiling.
Hypothetical Signaling Pathway for mTOR
Caption: Simplified mTOR signaling pathway, the target of Compound X.
On-Target vs. Off-Target Activity
Caption: Relationship between on-target and off-target kinase inhibition.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
In vivo efficacy of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid in xenograft models
Comparative Analysis of Naphthyridine-Based Antitumor Agents in Xenograft Models
Introduction
While specific in vivo efficacy data for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid in xenograft models is not publicly available, the 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of several potent anticancer agents. This guide provides a comparative overview of the in vivo efficacy of representative naphthyridine-containing compounds that have been evaluated in various xenograft models. The selected alternatives—Quizartinib (a FLT3 inhibitor), A947 (a SMARCA2-targeting PROTAC), and a 1,6-naphthyridin-2-one derivative (an FGFR4 inhibitor)—highlight the therapeutic potential of this chemical class against different cancer types and through distinct mechanisms of action.
Quizartinib (AC220): A FLT3 Inhibitor for Acute Myeloid Leukemia (AML)
Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It is particularly effective against AML harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are drivers of the disease.[1][2]
In Vivo Efficacy in MV4-11 Xenograft Model
Quizartinib has demonstrated significant, dose-dependent tumor growth inhibition in xenograft models using the human FLT3-ITD-positive AML cell line, MV4-11.[3][4]
| Treatment Group | Dosage (Oral, Once Daily) | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | - | [3] |
| Quizartinib | 0.3 mg/kg | Significant (P<0.0001 vs control) | [3] |
| Quizartinib | 1 mg/kg | Significant (P<0.0001 vs control) | [3] |
| Quizartinib | 3 mg/kg | Significant (P<0.0001 vs control) | [3] |
| Quizartinib | 10 mg/kg | Rapid and complete tumor regression | [1][5] |
| AC886 (active metabolite) | 0.3 - 10 mg/kg | Similar inhibitory effects to Quizartinib | [3] |
Experimental Protocol: MV4-11 Xenograft Study[3][4]
-
Cell Line: The human FLT3-ITD-positive AML cell line, MV4-11, was used.
-
Animal Model: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice were utilized for the study.
-
Xenograft Establishment: 1 x 10^7 MV4-11 cells were transplanted subcutaneously into each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow until the average estimated volume was greater than 100 mm³. Mice were then randomized into treatment and control groups.
-
Drug Administration: Quizartinib and its active metabolite, AC886, were administered orally once daily at doses ranging from 0.3 to 10 mg/kg.
-
Efficacy Assessment: Tumor volume was measured regularly over time to determine the extent of tumor growth inhibition. Body weight was also monitored to assess toxicity.
Signaling Pathway
Caption: Quizartinib inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-survival signaling pathways.
A947: A SMARCA2-Targeting PROTAC for SMARCA4-Mutant Cancers
A947 is a selective SMARCA2 proteolysis-targeting chimera (PROTAC). It is designed to treat cancers with mutations in the SMARCA4 gene by inducing the degradation of its paralog, SMARCA2, a synthetic lethal target.[6][7]
In Vivo Efficacy in NSCLC Xenograft Models
A947 has shown significant tumor growth inhibition in non-small-cell lung cancer (NSCLC) xenograft models with SMARCA4 mutations.[8]
| Xenograft Model | Treatment Group | Dosage (Intravenous) | Tumor Growth Outcome | Reference |
| HCC515 (SMARCA4-mutant) | Vehicle Control | - | Progressive tumor growth | [8] |
| HCC515 (SMARCA4-mutant) | A947 | 40 mg/kg (single dose) | Rapid reduction in tumor SMARCA2 levels | [6][8] |
| HCC515 (SMARCA4-mutant) | A947 | 40 mg/kg (every other week) | Significant decrease in tumor growth | [8] |
| HCC2302 (SMARCA4-mutant) | A947 | 40 mg/kg | Significant decrease in tumor growth | [8] |
Experimental Protocol: NSCLC Xenograft Study[6]
-
Cell Lines: SMARCA4-mutant NSCLC cell lines (e.g., HCC515, HCC2302) were used.
-
Animal Model: Immunocompromised mice were used for tumor implantation.
-
Xenograft Establishment: NSCLC cells were subcutaneously injected to establish tumors.
-
Drug Administration: A947 was administered intravenously (i.v.) at a dose of 40 mg/kg.
-
Pharmacodynamic Assessment: Tumor samples were collected at various time points after a single dose to measure the levels of SMARCA2 protein and target gene mRNA to confirm target engagement.
-
Efficacy Assessment: For efficacy studies, mice received repeated doses, and tumor volume was monitored over a period of approximately 30 days.
Mechanism of Action
Caption: A947 forms a ternary complex with SMARCA2 and an E3 ligase, leading to ubiquitination and proteasomal degradation of SMARCA2.
1,6-Naphthyridin-2-one Derivatives: FGFR4 Inhibitors for Hepatocellular Carcinoma (HCC)
A novel series of 1,6-naphthyridin-2-one derivatives has been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of HCC.[9]
In Vivo Efficacy in Hep-3B Xenograft Model
The representative compound, A34, demonstrated significant antitumor efficacy in a Hep-3B (FGFR4-dependent) HCC xenograft model.[9]
| Treatment Group | Dosage | Tumor Growth Inhibition Rate | Reference |
| Vehicle Control | - | - | [9] |
| A34 | Not specified in abstract | Remarkable antitumor efficacy | [9] |
(Note: Specific quantitative data on dosage and inhibition rates were not available in the abstract, but the study reported significant efficacy.)
Experimental Protocol: Hep-3B Xenograft Study[9]
-
Cell Line: The FGFR4-dependent human hepatocellular carcinoma cell line, Hep-3B, was used.
-
Animal Model: An appropriate immunocompromised mouse model was used.
-
Xenograft Establishment: Hep-3B cells were implanted to establish subcutaneous tumors.
-
Drug Administration: Compound A34 was administered to the treatment group.
-
Efficacy Assessment: Tumor growth was monitored and compared to the vehicle-treated control group to determine antitumor efficacy.
-
Pharmacokinetics: The study also evaluated the pharmacokinetic properties of compound A34.
Signaling Pathway
Caption: 1,6-Naphthyridin-2-one derivatives inhibit FGFR4, blocking the FGF19-driven signaling cascade that promotes HCC proliferation.
General Experimental Workflow for Xenograft Studies
The establishment and use of xenograft models for evaluating the efficacy of novel compounds follow a standardized workflow.[10]
Caption: Standard workflow for assessing compound efficacy in a cell line-derived xenograft (CDX) model.
References
- 1. dovepress.com [dovepress.com]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1,5-Naphthyridine and 1,6-Naphthyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, naphthyridine isomers have emerged as privileged scaffolds due to their diverse and potent biological activities. Among the various isomers, 1,5-naphthyridine and 1,6-naphthyridine have garnered significant attention for their potential as anticancer agents. This guide provides an in-depth, objective comparison of the cytotoxicity of these two scaffolds, supported by experimental data, to inform rational drug design and development.
Unveiling the Cytotoxic Potential: A Comparative Analysis
While both 1,5- and 1,6-naphthyridine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, their potency can vary significantly depending on the substitution patterns on the core scaffold. The arrangement of the nitrogen atoms within the bicyclic structure influences the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical for interaction with biological targets.
A direct, head-to-head comparison of the cytotoxicity of 1,5- and 1,6-naphthyridine scaffolds under identical experimental conditions is not extensively documented in the literature. However, by collating data from various studies, we can draw meaningful comparisons and discern trends in their cytotoxic profiles.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1,5- and 1,6-naphthyridine derivatives against various human cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental protocols.
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridine | 9-Methoxycanthin-6-one | KB (epidermoid carcinoma) | 0.91 | [1] |
| 9-Methoxycanthin-6-one | LU-1 (lung adenocarcinoma) | 3.73 | [1] | |
| 9-Methoxycanthin-6-one | LNCaP (prostate adenocarcinoma) | 1.82 | [1] | |
| 9-Methoxycanthin-6-one | HL-60 (leukemia) | 2.84 | [1] | |
| 1,6-Naphthyridine | Aaptamine | H1299 (non-small cell lung cancer) | 10.47 µg/mL | [1] |
| Aaptamine | A549 (non-small cell lung cancer) | 15.03 µg/mL | [1] | |
| Aaptamine | HeLa (cervical cancer) | 12.35 µg/mL | [1] | |
| Demethyl(oxy)aaptamine | MCF-7 (breast cancer) | 23.11 | [1] | |
| Demethyl(oxy)aaptamine | MDA-MB-231 (breast cancer) | 19.34 | [1] | |
| Isoaaptamine | T-47D (breast cancer) | 30.13 | [1] | |
| 1,3-dioxolo[4,5-d]benzo[de][2][3]naphthyridine | Adult T-cell leukemia | 0.29 | [1] |
Deciphering the Structure-Activity Relationship (SAR)
The cytotoxic potency of naphthyridine derivatives is intricately linked to the nature and position of their substituents.
For 1,5-naphthyridine derivatives, particularly the canthin-6-one alkaloids, the presence of methoxy and hydroxy groups on the aromatic ring has been shown to be crucial for their cytotoxic activity.[1] These substitutions can influence the molecule's ability to intercalate with DNA or inhibit key enzymes like topoisomerase.
In the case of 1,6-naphthyridine derivatives, such as aaptamine and its analogues, substitutions on the benzo portion of the molecule significantly impact cytotoxicity. For instance, demethyl(oxy)aaptamine and isoaaptamine, which are derivatives of aaptamine, exhibit varying potencies against different breast cancer cell lines.[1] The introduction of a 1,3-dioxolo ring fused to the scaffold has been shown to dramatically increase cytotoxic activity against adult T-cell leukemia.[1]
Causality Behind Experimental Choices in Cytotoxicity Assessment
The choice of cytotoxicity assay is critical for obtaining reliable and meaningful data. The two most common methods employed in the cited studies are the MTT and LDH assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used due to its simplicity and high-throughput capability.
The Lactate Dehydrogenase (LDH) assay is another colorimetric assay that measures cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells. This assay is often used as a complementary method to the MTT assay to confirm cytotoxic effects and distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activities.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general steps for assessing the cytotoxicity of naphthyridine derivatives using the MTT assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Dissolve the naphthyridine derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions in cell culture medium. Treat the cells with these concentrations and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides the general steps for assessing cytotoxicity by measuring LDH release.
Caption: Workflow for a typical LDH cytotoxicity assay.
-
Experimental Setup: Seed cells and treat with naphthyridine derivatives as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at 490 nm using a microplate reader.
Conclusion
References
Comparative Guide to the Validation of Bacterial Topoisomerases as a Novel Target for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of the novel compound, 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid. Based on the known activities of the naphthyridine chemical scaffold, this document hypothesizes that the compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are the validated targets of widely-used fluoroquinolone antibiotics.[1][2][3]
This document outlines the key experimental data and protocols required to validate this hypothesis and compares the potential performance of the novel compound against established inhibitors.
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
Bacterial DNA gyrase and topoisomerase IV are crucial enzymes that resolve topological challenges in DNA during replication and transcription. DNA gyrase introduces negative supercoils into DNA, a process vital for initiating DNA replication.[1][4] Topoisomerase IV, on the other hand, is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[2][3][5]
Inhibitors of these enzymes, such as fluoroquinolones, typically function by stabilizing the transient covalent complex formed between the topoisomerase and DNA. This stabilization leads to the accumulation of double-strand breaks in the bacterial chromosome, which overwhelms the DNA repair machinery and triggers cell death.[1][5]
Caption: Mechanism of action for bacterial topoisomerase inhibitors.
Comparative Performance Data
The efficacy of a novel topoisomerase inhibitor is benchmarked against established drugs through in vitro enzyme inhibition assays and antimicrobial activity tests.
Table 1: In Vitro Enzyme Inhibition (IC50)
The IC50 value represents the concentration of a compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
| Compound | Target Enzyme | Bacterial Source | IC50 (µM) |
| Novel Compound | |||
| This compound | DNA Gyrase | Escherichia coli | Hypothetical X |
| Topoisomerase IV | Staphylococcus aureus | Hypothetical Y | |
| Fluoroquinolones | |||
| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.39[6] |
| Levofloxacin | Topoisomerase IV | Staphylococcus aureus | ~9.3 (µg/ml)[7] |
| Moxifloxacin | DNA Gyrase | Escherichia coli | < Ciprofloxacin[8] |
| Topoisomerase IV | Escherichia coli | < Ciprofloxacin[8] | |
| Aminocoumarins | |||
| Novobiocin | DNA Gyrase (GyrB) | Escherichia coli | 0.9[9] |
Table 2: In Vitro Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| Novel Compound | ||
| This compound | Hypothetical X µg/mL | Hypothetical Y µg/mL |
| Fluoroquinolones | ||
| Ciprofloxacin | 0.024 - 6 µM | Variable, resistance is common[10] |
| Levofloxacin | Effective | Effective[11] |
| Moxifloxacin | 0.0625 mg/L[12] | 0.125 µg/mL[13] |
Experimental Protocols
Validation of a novel topoisomerase inhibitor requires robust and reproducible biochemical assays. Below are detailed methodologies for two key experiments.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is visualized by a decrease in the amount of supercoiled plasmid, analyzed via agarose gel electrophoresis.
a. Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
Test compound (this compound) and controls (e.g., ciprofloxacin) at various concentrations.
-
Stop solution/loading dye (e.g., GSTEB: 40% Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
b. Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot: Distribute the master mix into reaction tubes.
-
Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor (positive control) to the tubes. Include a no-inhibitor control (DMSO or vehicle).
-
Enzyme Addition: Dilute the DNA gyrase enzyme in Dilution Buffer and add it to all tubes except the negative control (which receives only dilution buffer).
-
Initiate Reaction: Add ATP to all tubes to start the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop solution/loading dye, followed by an equal volume of chloroform/isoamyl alcohol to extract the proteins.
-
Centrifugation: Vortex briefly and centrifuge for 1-2 minutes to separate the aqueous and organic phases.
-
Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85-100V) for 1.5-2 hours.[3]
-
Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently, allowing for quantification of the inhibition.[14]
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual circular DNA molecules. Inhibitors prevent the release of these mini-circles.[2][15]
a. Materials:
-
S. aureus or E. coli Topoisomerase IV
-
Kinetoplast DNA (kDNA) substrate
-
5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 1.5 mM ATP, 5 mM DTT, 50 µg/mL albumin)[2]
-
10 mM ATP solution
-
Dilution Buffer
-
Test compound and controls at various concentrations.
-
Stop solution/loading dye
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
b. Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, kDNA, and sterile water.
-
Aliquot: Distribute the master mix into reaction tubes.
-
Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor. Include a no-inhibitor control.
-
Enzyme Addition: Add the diluted Topoisomerase IV enzyme to all tubes except the negative control.
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[2]
-
Stop Reaction: Terminate the reaction by adding stop solution/loading dye and chloroform/isoamyl alcohol.[2]
-
Centrifugation: Vortex and centrifuge to separate phases.
-
Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. The large kDNA network will remain in the well, while the decatenated mini-circles will migrate into the gel.[16]
-
Visualization: Stain the gel and visualize under UV light. Inhibition is measured by the reduction in the amount of released mini-circles compared to the no-inhibitor control.
Caption: Workflow for the Topoisomerase IV Decatenation Inhibition Assay.
References
- 1. Pharmacodynamics and Bactericidal Activity of Moxifloxacin in Experimental Escherichia coli Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. profoldin.com [profoldin.com]
- 4. inspiralis.com [inspiralis.com]
- 5. Electrophoretic Analysis of the DNA Supercoiling Activity of DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the bactericidal activity of moxifloxacin and levofloxacin against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]
- 14. DNA supercoiling measurement in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Potential of Novel Naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in naphthyridine scaffolds in medicinal chemistry is largely due to their diverse biological activities, including their potential as antioxidant agents. This guide provides a comparative analysis of the antioxidant activity of recently synthesized novel naphthyridine derivatives against established antioxidant standards. We present quantitative data from in vitro assays, detailed experimental protocols for reproducibility, and a visualization of a key signaling pathway involved in cellular antioxidant defense.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of novel naphthyridine derivatives is typically evaluated using in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potency. The following tables summarize the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of several series of novel naphthyridine derivatives compared to standard antioxidants.
Table 1: DPPH Radical Scavenging Activity of Spiro β-Lactam and Thiazolidinone Naphthyridine Derivatives [1]
| Compound ID | IC50 (µg/mL) ± SD |
| Novel Derivative 4c | 18.53 ± 0.52 |
| Novel Derivative 8b | 17.68 ± 0.76 |
| Ascorbic Acid (Standard) | 15.16 ± 0.43 |
Table 2: DPPH Radical Scavenging Activity of Selected 1,8-Naphthyridine-2-carboxamide Derivatives [2]
| Compound ID | IC50 (µg/mL) |
| Novel Derivative 8 | 43.39 |
| Ascorbic Acid (Standard) | Not Reported in Study |
Table 3: Antioxidant Activity of Substituted 1,8-Naphthyridine Derivatives [3][4]
| Compound ID | Antioxidant Activity (% Inhibition at a specific concentration) |
| Compound 15 | Reported as the most active in the series |
| Other Derivatives (3-19) | Varied activities reported |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
Naphthyridine derivatives may exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in antioxidant defense. A primary example is the Keap1-Nrf2 pathway, a critical regulator of endogenous antioxidant production.
Caption: The Keap1-Nrf2 signaling pathway and potential modulation by naphthyridine derivatives.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes. Some novel antioxidant compounds are hypothesized to interact with Keap1, promoting the release and activation of Nrf2, thereby bolstering the cell's intrinsic antioxidant defenses.
Experimental Workflow for Antioxidant Activity Screening
The following diagram outlines a general workflow for the synthesis and evaluation of the antioxidant activity of novel naphthyridine derivatives.
Caption: General experimental workflow for assessing the antioxidant activity of novel compounds.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant activity. Below are methodologies for the commonly employed DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (novel naphthyridine derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader or spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark.
-
Preparation of test samples: Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Prepare a blank containing 100 µL of methanol and 100 µL of the sample solvent.
-
Prepare a control containing 100 µL of the DPPH solution and 100 µL of the sample solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate reader or spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Prepare a blank and a control as in the DPPH method.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
This guide provides a framework for the comparative evaluation of the antioxidant activity of novel naphthyridine derivatives. By employing standardized protocols and considering the underlying biological pathways, researchers can gain a comprehensive understanding of the therapeutic potential of these promising compounds.
References
- 1. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative docking scores of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid and its analogs
A deep dive into the in silico binding affinities of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid analogs reveals a class of compounds with significant potential in drug discovery. This guide provides a comparative analysis of their docking scores against various therapeutic targets, supported by detailed experimental protocols and a visual representation of the computational workflow.
The strategic incorporation of a trifluoromethyl group into the 1,6-naphthyridine scaffold is a key design element in medicinal chemistry. This functional group can enhance metabolic stability, lipophilicity, and binding affinity of the molecule. This guide synthesizes available data on the docking performance of various naphthyridine derivatives, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies on this compound are limited, analysis of related naphthyridine isomers provides valuable benchmarks for its potential bioactivity.
Comparative Docking Scores of Naphthyridine Derivatives
The following table summarizes the docking scores of various naphthyridine derivatives against a range of biological targets. It is important to note that direct comparison of scores across different studies should be approached with caution due to variations in computational methods, software, and target protein preparation.
| Compound Class | Specific Analogues/Derivatives | Biological Target | Docking Score (kcal/mol) | Reference/Notes |
| 1,8-Naphthyridine Derivatives | Designed Ligands (L1 to L5) | DNA Topoisomerase II (PDB ID: 1ZXM) | -9.3 to -8.9 | These scores indicate a stronger binding affinity compared to the standard drug bevacizumab (-6.0 kcal/mol)[1]. |
| 1,8-Naphthyridine Derivatives | Not Specified | DNA Topoisomerase II | -6.4 to -8.4 | A range of docking scores was observed for various derivatives[1]. |
| 1,7-Naphthyridine Analogues | Compounds 15, 25, 13, 09, and 28 | PIP4K2A | Not specified, but noted as having high binding affinity | The study highlighted key interactions such as hydrogen bonding and pi-pi stacking[2]. |
| 1,5-Naphthyridine Derivative | 6-[[1-[(2-fluorophenyl) methyl]triazol-4-yl] methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | Staphylococcus aureus CrtM (PDB ID: 2ZY1) | -7.6 | This compound was identified as having good drug-like and pharmacokinetic properties[3]. |
| Benzo[h][4][5]naphthyridin-2(1H)-one Analogues | Torin2 and other derivatives | mTOR Kinase | Not specified, but 3D-QSAR models were developed | The study focused on understanding the structure-activity relationship[6]. |
| 1,8-Naphthyridine-3-carbonitrile Analogues | Compound ANA-12 | Enoyl-ACP reductase (InhA) from M. tuberculosis (PDB ID: 4TZK) | -8.424 | The co-crystallized ligand had a docking score of -11.08 kcal/mol[7]. |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a typical in silico molecular docking study, based on methodologies reported in the analysis of naphthyridine derivatives.
Ligand Preparation
-
Structure Generation: The 2D structures of the this compound and its analogs are drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using computational chemistry software. This often involves energy minimization using force fields like MMFF94. The LigPrep module in software suites like Schrödinger can be utilized for this purpose[2].
Protein Preparation
-
Receptor Selection and Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Refinement: The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning bond orders, and filling in missing side chains and loops. The Protein Preparation Wizard in Schrödinger or similar tools in other software packages are used for this step.
Grid Generation
-
Binding Site Identification: The active site of the protein is defined. This can be based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Grid Box Definition: A grid box is generated around the defined active site to specify the volume in which the docking simulation will be performed.
Molecular Docking Simulation
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock or the Glide algorithm in Schrödinger, is employed to explore various conformations and orientations of the ligand within the protein's active site[8][9].
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function, which calculates the free energy of binding. The pose with the lowest energy score is typically considered the most favorable. Docking scores are often expressed in kcal/mol.
Analysis of Results
-
Binding Mode Visualization: The docked poses of the ligands are visually inspected to analyze the key interactions with the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparative Analysis: The docking scores and binding modes of the different analogs are compared to understand structure-activity relationships and to identify the most promising candidates for further investigation.
Visualization of the Molecular Docking Workflow
The following diagram illustrates the key steps involved in a typical molecular docking experiment.
Caption: A flowchart illustrating the typical workflow of a molecular docking experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 5. Molecular Docking - Drug Design Org [drugdesign.org]
- 6. worthe-it.co.za [worthe-it.co.za]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Selectivity of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid for its Primary Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, the precision of small molecule inhibitors is paramount for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid. For the purpose of this illustrative guide, we will proceed with the hypothetical scenario that its primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers.[1][2]
This document details the quantitative selectivity profile of our compound of interest in comparison to established EGFR inhibitors, provides detailed experimental protocols for kinase selectivity profiling, and visualizes the relevant signaling pathway and experimental workflow.
Quantitative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor preferentially binds to its intended target over other kinases within the human kinome. The following table summarizes the inhibitory activity (IC50) of this compound against a panel of selected kinases, juxtaposed with data for two well-characterized EGFR inhibitors, Gefitinib (a selective EGFR inhibitor) and Dasatinib (a multi-kinase inhibitor).[3][4] The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), where a lower value indicates higher potency.
| Kinase Target | This compound (IC50, nM) | Gefitinib (IC50, nM) | Dasatinib (IC50, nM) |
| EGFR (Primary Target) | 15 | 25 | 1.1 |
| HER2 (ErbB2) | 350 | >10,000 | 16 |
| HER4 (ErbB4) | 800 | >10,000 | - |
| Src | >5,000 | >10,000 | 0.8 |
| Abl | >10,000 | >10,000 | 0.6 |
| Lck | >10,000 | >10,000 | 1.1 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| PI3Kα | >10,000 | >10,000 | - |
| AKT1 | >10,000 | >10,000 | 2,600 |
Note: The data for this compound is hypothetical for illustrative purposes. Data for Gefitinib and Dasatinib are representative values from published literature.
Signaling Pathway and Experimental Workflow
Understanding the biological context of the target is essential for interpreting selectivity data. EGFR is a key initiator of multiple downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5][6][7]
Caption: Simplified EGFR signaling cascade.
The experimental workflow for determining the kinase selectivity profile is a multi-step process, beginning with the initial screening of the compound against a broad panel of kinases, followed by more detailed dose-response studies for any identified off-targets.
Caption: Experimental workflow for kinase selectivity profiling.
Experimental Protocols
Accurate and reproducible experimental methods are the foundation of a reliable selectivity assessment. Below are detailed protocols for commonly employed in vitro kinase assays.
1. Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method directly measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.[8][9]
-
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Compound of interest (solubilized in DMSO)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the this compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the compound dilutions to the wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Add the specific substrate and the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP (typically at the Km concentration for each kinase).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid or by spotting the reaction mixture onto the phosphocellulose filter plate.
-
Wash the filter plates extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the plates, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
2. ADP-Glo™ Luminescent Kinase Assay
This is a non-radiometric, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human kinases
-
Specific substrates
-
Kinase reaction buffer
-
ATP
-
Compound of interest
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
-
-
Procedure:
-
Perform the kinase reaction in a manner similar to the radiometric assay (steps 1-6), but using only non-radiolabeled ATP.
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.
-
3. Competitive Binding Assay (e.g., KINOMEscan™)
This type of assay measures the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases. The output is typically reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound.
-
General Principle:
-
A panel of DNA-tagged kinases is used.
-
The test compound is incubated with the kinase panel.
-
The mixture is passed over a column containing an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are not bound by the test compound will bind to the immobilized inhibitor and be retained on the column.
-
Kinases that are bound by the test compound will not bind to the column and will be eluted.
-
The amount of each kinase in the eluate is quantified using a method such as quantitative PCR (qPCR) of the DNA tags.
-
The results are expressed as the percentage of the control (DMSO) signal, providing a measure of the compound's binding affinity for each kinase.
-
By employing these rigorous experimental methodologies and comparative analyses, researchers can build a comprehensive selectivity profile for this compound, enabling an informed assessment of its potential as a targeted therapeutic agent.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Navigating the Therapeutic Landscape: A Comparative Pharmacokinetic Profile of Lead Naphthyridine Compounds as TGF-β Receptor Inhibitors
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation of its pharmacokinetic properties. This guide offers a detailed comparison of the pharmacokinetic profiles of lead 1,5-naphthyridine derivatives, potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The data presented herein, primarily drawn from the seminal work of Gellibert et al. in the Journal of Medicinal Chemistry, provides a foundation for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important class of anticancer agents.
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced disease. This makes the targeted inhibition of TGF-β signaling, particularly through ALK5, a promising therapeutic strategy. The 1,5-naphthyridine scaffold has emerged as a privileged structure in the development of potent and selective ALK5 inhibitors. This guide focuses on a comparative analysis of key pharmacokinetic parameters for a selection of these lead compounds, providing valuable insights for further optimization and development.
Comparative Pharmacokinetic and In Vitro ADME Profile
The following table summarizes the key in vivo pharmacokinetic parameters in rats and in vitro ADME data for a series of 1,5-naphthyridine-based ALK5 inhibitors. The data highlights the significant impact of structural modifications on the pharmacokinetic profile of these compounds.
| Compound ID | Structure | In Vivo Pharmacokinetics in Rat (Oral Administration, 10 mg/kg) | In Vitro ADME Profile |
| Cmax (ng/mL) | Tmax (h) | ||
| 1 | 2-(5-chloro-2-pyridinyl)-4-(4-pyridinyl)-1,5-naphthyridine | 15 | 2 |
| 15 | 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-1,5-naphthyridine | 1100 | 1 |
| 19 | 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1,5-naphthyridine-2-carboxamide | 2500 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following sections outline the key experimental protocols used to generate the pharmacokinetic and ADME data presented in this guide.
In Vivo Pharmacokinetic Study in Rats
A standard protocol for evaluating the pharmacokinetic profile of the lead naphthyridine compounds in rats is as follows:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: Compounds are administered orally (p.o.) via gavage at a dose of 10 mg/kg, formulated as a suspension in 0.5% methylcellulose. For intravenous (i.v.) administration, compounds are dissolved in a suitable vehicle, such as a mixture of PEG400, ethanol, and saline, and administered at a dose of 2 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Bioanalysis: Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and oral bioavailability (F%).
Human Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of the compounds in the presence of human liver enzymes:
-
Test System: Pooled human liver microsomes.
-
Incubation: The test compound (at a final concentration of 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein concentration) and an NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) of the compound is determined from the rate of its disappearance over time.
Visualizing Key Processes
To better understand the biological context and experimental workflow, the following diagrams are provided.
Caption: TGF-β Signaling Pathway and Inhibition by Naphthyridine Compounds.
Caption: Experimental Workflow for Pharmacokinetic and ADME Profiling.
Conclusion
The comparative analysis of the pharmacokinetic profiles of these lead 1,5-naphthyridine ALK5 inhibitors reveals critical structure-activity relationships that guide drug design. The progression from the initial hit (Compound 1) to the optimized leads (Compounds 15 and 19) demonstrates a significant improvement in oral bioavailability and metabolic stability, key attributes for a successful oral drug candidate. This guide underscores the importance of an integrated approach, combining in vivo pharmacokinetic studies with in vitro ADME assays, to effectively advance promising therapeutic agents from the laboratory to clinical development. The provided experimental protocols and visual workflows serve as a valuable resource for researchers in the field of drug discovery.
Reproducibility of published synthesis protocols for trifluoromethyl-naphthyridines
The synthesis of trifluoromethyl-naphthyridines, a class of compounds with significant interest in pharmaceutical and materials science, has been approached through various synthetic strategies. This guide provides a comparative analysis of published protocols, focusing on their reported yields, methodologies, and potential for reproducibility. While direct comparative studies on the reproducibility of these methods are limited, this document aims to offer researchers an objective overview based on available experimental data to aid in the selection of a suitable synthetic route.
Comparison of Synthetic Protocols
The following table summarizes the key quantitative data from representative published protocols for the synthesis of different trifluoromethyl-naphthyridine isomers. The selection is based on the level of detail provided in the experimental procedures and the reported yields, which can be indicative of the reaction's efficiency and potential reproducibility.
| Naphthyridine Isomer | Synthetic Method | Key Reagents & Conditions | Substrate Scope | Reported Yield (%) | Reference |
| 1,8-Naphthyridine | One-pot cyclocondensation | 2,6-Diaminopyridine, 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, Methanol | Alkyl, Aryl, Heteroaryl substituents | 26 - 73 | [1] |
| 1,8-Naphthyridine | Intramolecular cyclization | 2-Trifluoroacetyl-1-methoxycycloalkenes, 2,6-Diaminopyridine, Polyphosphoric acid | Fused cycloalkanes | 33 - 36 | [1] |
| Benzo[de][1][2]naphthyridine | Rh(III)-catalyzed C-H activation | Benzamidine hydrochlorides, CF3-imidoyl sulfoxonium ylides | Various substituted benzamidines | Moderate to Excellent | [3][4] |
| 1,5-Naphthyridine | Selective C-H trifluoromethylation | 1,5-Naphthyridine, Trifluoromethyltrimethylsilane, Hydrogen fluoride | Unsubstituted 1,5-naphthyridine | 32 | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 7-Alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines[1]
This protocol describes a convenient one-pot synthesis via the cyclocondensation of 2,6-diaminopyridine with various 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones.
General Procedure:
-
To a magnetically stirred solution of 2,6-diaminopyridine (1.08 g, 10 mmol) in methanol (40 mL), a solution of the appropriate 4-alkoxy-1,1,1-trifluoroalk-3-en-2-one (10 mmol) in methanol (10 mL) is added.
-
The reaction mixture is stirred at room temperature for a specified time (typically several hours).
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried to afford the desired 2-amino-5-trifluoromethyl-1,8-naphthyridine derivative.
-
Purification, if necessary, can be performed by recrystallization.
Note: The authors report that while this method is generally effective, lower yields were observed for certain substrates, and some enamino ketone intermediates could not be isolated as pure compounds.[1]
Protocol 2: Rh(III)-Catalyzed Synthesis of Trifluoromethyl-functionalized Benzo[de][1][2]naphthyridines[3][4]
This method utilizes a rhodium(III)-catalyzed two-fold C-H activation and cascade annulation to construct the benzo[de][1][2]naphthyridine core.
General Procedure:
-
A mixture of benzamidine hydrochloride (1.0 equiv), CF3-imidoyl sulfoxonium ylide (2.2 equiv), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %) in a suitable solvent (e.g., dichloroethane) is prepared in a sealed tube.
-
The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified duration.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the trifluoromethyl-functionalized benzo[de][1][2]naphthyridine.
Reproducibility and Challenges
The Rh(III)-catalyzed method is reported to provide moderate to excellent yields, which may indicate a more generally applicable and reproducible protocol across a broader range of substrates.[3][4] However, the use of a precious metal catalyst and specialized reagents might present a higher cost barrier and require more stringent reaction setup and handling.
Challenges in the synthesis of trifluoromethylated compounds, in general, can include the handling of volatile and potentially toxic fluorinating reagents and the control of regioselectivity in substitution reactions.[6][7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for the synthesis of trifluoromethyl-naphthyridines as described in the referenced protocols.
Caption: Generalized workflow for the one-pot synthesis of 1,8-naphthyridines.
Caption: Workflow for the Rh(III)-catalyzed synthesis of benzo[de][1][2]naphthyridines.
Conclusion
The synthesis of trifluoromethyl-naphthyridines can be achieved through various methods, with one-pot cyclocondensations and transition-metal-catalyzed C-H activations being prominent examples. The choice of a specific protocol will depend on the desired naphthyridine isomer, the available starting materials and equipment, and the tolerance of the reaction to different functional groups. While the one-pot method offers operational simplicity, its yields can be highly substrate-dependent. The rhodium-catalyzed approach appears to be more robust in terms of yield but involves more complex and costly reagents. Researchers should carefully consider these factors and the detailed experimental procedures provided in the primary literature to maximize the success and reproducibility of their synthetic efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiosynthesis of the anticancer nucleoside analogue Trifluridine using an automated 18F-trifluoromethylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemical compounds is paramount. This guide provides detailed procedures for the proper disposal of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS No. 240408-97-3), a compound noted for its potential as an irritant.
The following protocols are synthesized from safety data sheets (SDS) for this compound and structurally similar chemicals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Key hazard statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Always handle this compound with appropriate personal protective equipment in a well-ventilated area.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritant | H335: May cause respiratory irritation |
| Acute Oral Toxicity | H301: Toxic if swallowed (for some related compounds) |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and appropriate footwear.
2. Spill and Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1][6] Do not allow the product to enter drains or waterways.[1][2][6] For solid material, carefully sweep or vacuum it up and place it into a suitable, labeled disposal container.[1][2][7] Avoid creating dust.
3. Waste Collection:
-
Solid Waste: Place the solid this compound into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Any materials used to handle or clean up the compound, such as gloves, weighing paper, or absorbent pads, should also be placed in the same hazardous waste container.
-
Solutions: If the compound is in solution, it should be collected in a designated, sealed, and labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
4. Storage Pending Disposal: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The storage area should be secure and accessible only to authorized personnel.[1][3][7]
5. Final Disposal: The disposal of this compound must be conducted through a licensed and approved waste disposal company.[1][2][6] Do not attempt to dispose of this chemical down the drain or in regular trash. Consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all local, state, and federal regulations.[1][6] All disposal activities must be documented as required by your institution and regulatory bodies.
References
Personal protective equipment for handling 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS 240408-97-3). Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 240408-97-3 |
| Molecular Formula | C₁₀H₅F₃N₂O₂ |
| Molecular Weight | 242.16 g/mol [1] |
| Melting Point | 233-235°C[1] |
| Hazard Identification | Irritant[1], Harmful if swallowed |
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3] The trifluoromethyl group may also present additional hazards, as some trifluoromethyl compounds can release toxic fumes, such as hydrogen fluoride, under high heat or when reacting with strong bases.[4] Therefore, a comprehensive PPE strategy is mandatory.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[5][6][7] A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.[6][8]
-
Skin Protection: A chemical-resistant lab coat must be worn and fully buttoned.[8] Chemical-resistant gloves, such as nitrile gloves, are required for all handling procedures.[7][8][9] Gloves should be inspected before use and changed immediately if contaminated.[8]
-
Respiratory Protection: All handling of the solid compound must occur within a certified chemical fume hood to minimize the inhalation of dust.[8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory in the laboratory.[8]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for minimizing exposure and ensuring procedural consistency.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect for integrity.
-
Prepare a designated and clearly labeled waste container for hazardous materials.
-
Have a spill kit readily accessible.
-
-
Handling and Transfer:
-
Don all required PPE before entering the handling area.
-
Conduct all manipulations of the solid compound within the fume hood.
-
Use a spatula for transferring the solid to avoid generating dust.[8] Avoid pouring the powder from a height.
-
When dissolving, add the solid slowly to the solvent to prevent splashing.[8]
-
-
Post-Handling Procedures:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).[8]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8]
-
Disposal Plan
Proper disposal is a critical aspect of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[8]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
-
Quenching: If necessary, excess reagent can be quenched by slowly adding it to a suitable cooled solution, such as isopropanol, with stirring. This process can be exothermic and should be performed with caution.[5]
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 240408-97-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 240408-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
